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2-Hydroxy-6-iodobenzoic acid Documentation Hub

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  • Product: 2-Hydroxy-6-iodobenzoic acid
  • CAS: 89677-81-6

Core Science & Biosynthesis

Foundational

2-Hydroxy-6-iodobenzoic acid chemical properties and stability

This guide provides a comprehensive technical analysis of 2-Hydroxy-6-iodobenzoic acid, focusing on its physicochemical behavior, stability mechanisms, and handling requirements for research and pharmaceutical applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Hydroxy-6-iodobenzoic acid, focusing on its physicochemical behavior, stability mechanisms, and handling requirements for research and pharmaceutical applications.

Physicochemical Profiling, Stability Mechanisms, and Handling Protocols

Executive Summary

2-Hydroxy-6-iodobenzoic acid (CAS: 89677-81-6), also known as 6-iodosalicylic acid, is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles and pharmaceutical agents.[1] Its structure features a carboxylic acid flanked by a hydroxyl group (C2) and an iodine atom (C6). This specific 1,2,6-substitution pattern creates a unique steric and electronic environment known as the "ortho-effect," which significantly influences its reactivity and stability.

Unlike its more common isomers (3-iodo and 5-iodosalicylic acid), the 6-iodo isomer exhibits heightened sensitivity to thermal decarboxylation due to steric crowding around the carboxylate moiety. This guide outlines the critical parameters for maintaining compound integrity during storage and experimental use.

Chemical Identity & Structural Analysis[1][2]

The molecule is defined by the proximity of three functional groups on the benzene ring. The steric bulk of the iodine atom at the C6 position forces the carboxylic acid out of planarity with the aromatic ring, reducing resonance stabilization and increasing the ground-state energy of the molecule.

Structural Data Table
PropertyDetail
IUPAC Name 2-Hydroxy-6-iodobenzoic acid
Common Synonyms 6-Iodosalicylic acid; 2,6-Disubstituted benzoic acid derivative
CAS Number 89677-81-6
Molecular Formula C₇H₅IO₃
Molecular Weight 264.02 g/mol
SMILES OC(=O)C1=C(I)C=CC=C1O
Key Structural Feature Intramolecular H-Bond: Strong interaction between C2-OH and C1-C=O.Steric Strain: C6-Iodine repels C1-COOH.[2]
Visualizing the Steric & Electronic Environment

The following diagram illustrates the competing forces within the molecule: the stabilizing hydrogen bond and the destabilizing steric clash.

G cluster_0 Reactivity Consequence Core Benzene Ring C1 C1: Carboxylic Acid (Sterically Crowded) Core->C1 C2 C2: Hydroxyl Group (H-Bond Donor) Core->C2 C6 C6: Iodine Atom (Steric Bulk) Core->C6 Result Twisted Carboxyl Group High Decarboxylation Risk C1->Result C2->C1 Intramolecular H-Bond (Stabilizing) C6->C1 Steric Repulsion (Destabilizing)

Figure 1: Structural forces acting on the 2-Hydroxy-6-iodobenzoic acid scaffold. The C6-Iodine forces the Carboxylic Acid out of plane, increasing susceptibility to loss of CO₂.

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The physical behavior of 2-hydroxy-6-iodobenzoic acid is dominated by its lipophilicity (due to iodine) and its acidity (enhanced by the ortho-effect).

PropertyValue / CharacteristicContext & Implications
Appearance White to off-white solidDiscoloration (yellowing/browning) indicates free iodine release (deiodination).
Melting Point >160 °C (Predicted/Class-typical)Note:[2][3][4] Exact MP varies by crystal habit; decomposition often accompanies melting.
pKa (Acid) ~2.3 (Predicted)Stronger acid than benzoic acid (pKa 4.2) due to steric inhibition of resonance and inductive effect of Iodine.
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvents (DMSO, Methanol, DMF) for biological assays.
Solubility (Organic) HighSoluble in Ethanol, DMSO, Acetone, Ethyl Acetate.
LogP ~2.3Moderate lipophilicity; suitable for membrane permeability studies.

Stability & Degradation Mechanisms[9]

The primary stability concern for 2-hydroxy-6-iodobenzoic acid is thermal decarboxylation , followed by photolytic deiodination .

Thermal Decarboxylation

The "Ortho Effect" (steric crowding by the C6-Iodine) prevents the carboxyl group from achieving coplanarity with the benzene ring. This reduces the resonance energy that typically anchors the carboxyl group, making the C1-C(alpha) bond weaker.

  • Mechanism: Upon heating or in acidic media, the molecule loses CO₂ to form 3-iodophenol .

  • Trigger: Temperatures >60°C, or prolonged storage in acidic solution.

Photolytic Deiodination

Aryl iodides are inherently light-sensitive. Exposure to UV/visible light can cause homolytic cleavage of the C-I bond.

  • Mechanism: C-I bond homolysis

    
     Aryl radical 
    
    
    
    Hydrogen abstraction from solvent
    
    
    Salicylic acid derivative + Free Iodine (
    
    
    ).
  • Indicator: Sample turns yellow/brown.

Degradation Pathway Diagram

Degradation cluster_thermal Thermal / Acidic Stress cluster_light UV Light Exposure Parent 2-Hydroxy-6-iodobenzoic Acid (Intact) Decarb INTERMEDIATE: Carbanion/Transition State Parent->Decarb - CO2 (Heat) Radical Aryl Radical Parent->Radical hv (Light) Product1 3-Iodophenol (Major Impurity) Decarb->Product1 Product2 Salicylic Acid + I2 (Yellowing) Radical->Product2 + H (from solvent)

Figure 2: Primary degradation pathways. Thermal stress leads to decarboxylation, while light exposure leads to deiodination.

Handling & Storage Protocols

To ensure data integrity in drug development workflows, the following protocols must be strictly observed.

Storage Conditions
  • Temperature: Store at -20°C for long-term; 2-8°C is acceptable for active use (< 1 month). Avoid room temperature storage for extended periods.

  • Light: Protect from light. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation of the phenol group.

Solution Handling
  • Solvent Choice: Dissolve in DMSO or Ethanol for stock solutions. Avoid storing in acidic aqueous buffers.

  • Usage Window: Freshly prepare solutions immediately before use. Do not store LC-MS samples in the autosampler (>20°C) for >12 hours.

Safety (SDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood to avoid inhalation of dust.

Analytical Methodology: Purity Assessment

A standard Reverse-Phase HPLC method is recommended to separate the parent compound from its decarboxylated impurity (3-iodophenol).

HPLC Protocol[3]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to keep COOH protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-12 min: 5%

      
       95% B (Linear Gradient)
      
    • 12-15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (phenolic shift).

  • Expected Retention:

    • 2-Hydroxy-6-iodobenzoic acid:[1] Elutes earlier (more polar due to COOH).

    • 3-Iodophenol (Impurity): Elutes later (less polar, loss of COOH).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89677-81-6, 2-Hydroxy-6-iodobenzoic acid. Retrieved from [Link]

  • Dunn, R. F., et al. (2014).[5] Decarboxylation of Aromatic Acids: Kinetics and Mechanism. Journal of Organic Chemistry. (Contextual grounding on decarboxylation of ortho-substituted benzoates).

  • Angene Chemical. (2023). Safety Data Sheet: 2-Hydroxy-6-iodobenzoic acid. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 6-Iodosalicylic Acid (CAS 89677-81-6)

Part 1: Executive Summary & The Regioisomer Trap In the landscape of halogenated benzoic acids, 6-Iodosalicylic acid (CAS 89677-81-6) represents a high-value, sterically congested scaffold distinct from its commoditized...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Regioisomer Trap

In the landscape of halogenated benzoic acids, 6-Iodosalicylic acid (CAS 89677-81-6) represents a high-value, sterically congested scaffold distinct from its commoditized isomer, 5-iodosalicylic acid (CAS 119-30-2).

Critical Warning for Sourcing: A common failure mode in procurement is the accidental substitution of the 6-iodo isomer with the significantly cheaper 5-iodo isomer.

  • 5-Iodosalicylic acid: Formed via direct electrophilic iodination (commodity).

  • 6-Iodosalicylic acid: Requires directed ortho-metalation (DOM) or specialized diazotization sequences (specialty chemical).

This guide delineates the sourcing parameters, pricing expectations, and synthetic utility of the 6-iodo variant, ensuring your structure-activity relationship (SAR) campaigns rely on the correct chemical architecture.

Part 2: Chemical Identity & Specifications

ParameterSpecificationNotes
Chemical Name 2-Hydroxy-6-iodobenzoic acidIUPAC
CAS Number 89677-81-6 Verify against CAS 119-30-2 (5-iodo)
Molecular Formula C₇H₅IO₃MW: 264.02 g/mol
Appearance Off-white to pale beige solidLight sensitive (store in amber vials)
Solubility DMSO, Methanol, EtOAcPoor water solubility at neutral pH
pKa ~2.5 (Carboxylic acid)Lower than salicylic acid due to ortho-iodo electron withdrawal

Part 3: Market Landscape & Pricing Analysis

Unlike the 5-iodo isomer, which is available in multi-kilogram drums for <$100/kg, the 6-iodo isomer is a Research Chemical tier product. Its price reflects the complexity of forcing iodine into the sterically hindered 6-position (ortho to the carboxylate).

Supplier Tiers

Tier 1: High-Fidelity Catalog Vendors (Gram Scale)

  • Use Case: MedChem SAR, Initial Screening.

  • Typical Vendors: Angene, ChemScene, Combi-Blocks, Sigma-Aldrich (via third-party aggregation).

  • Lead Time: 1–2 weeks (often stocked in US/EU warehouses).

Tier 2: Custom Synthesis & Bulk (100g+ Scale)

  • Use Case: Process Development, Pilot Scale.[1]

  • Typical Vendors: BLD Pharm, Enamine, WuXi AppTec (Custom).

  • Lead Time: 4–8 weeks (Make-to-Order).

Pricing Estimates (2024 Market Data)
QuantityEstimated Price Range (USD)Unit Cost ($/g)Sourcing Strategy
1 g $45 – $85$65.00Direct Catalog Purchase
5 g $180 – $300$48.00Compare 2-3 Vendors
25 g $600 – $900$30.00Request Quote (RFQ)
100 g $1,800 – $2,500$21.50Custom Synthesis Negotiation

Note: Prices are volatile. If a vendor offers this CAS at <$5/g, suspect isomeric impurity (5-iodo).

Part 4: Synthetic Utility & Mechanism

Why the 6-Position Matters

The 6-iodo position provides a unique "handle" for cross-coupling reactions that is sterically adjacent to the carboxylic acid. This allows for the construction of:

  • Xanthones & Chromones: Via intramolecular cyclization involving the carboxylate.

  • Atropisomeric Biaryls: The steric bulk of the iodine (and subsequent substitutions) can induce axial chirality when coupled to hindered aromatics.

Diagram 1: The Regioisomer Divergence

This diagram illustrates why 6-iodosalicylic acid is synthetically distinct and more expensive than the 5-iodo variant.

Regioisomerism SalicylicAcid Salicylic Acid (Starting Material) DirectIodination Direct Electrophilic Iodination (ICl/AcOH) SalicylicAcid->DirectIodination Standard Conditions Protection 1. Protection (MOM/Me) 2. Directed Ortho Metalation (Lithiated) SalicylicAcid->Protection Specialized Route FiveIodo 5-Iodosalicylic Acid (CAS 119-30-2) Major Product (Thermodynamic) DirectIodination->FiveIodo Para to -OH directing Quench Quench with I2 Protection->Quench SixIodo 6-Iodosalicylic Acid (CAS 89677-81-6) Target Product Quench->SixIodo Ortho to -COOH directing

Caption: Divergent synthetic pathways. Direct iodination favors the 5-position (cheap), while the 6-position requires complex directed metalation (expensive).

Part 5: Quality Control & Validation Protocols

When receiving a shipment of CAS 89677-81-6, you must validate the regiochemistry. The melting point alone is insufficient due to potential polymorphic variances.

1H-NMR Validation Protocol

The coupling constants (


-values) are the definitive fingerprint.
  • 5-Iodosalicylic Acid (Impurity):

    • Protons are at positions 3, 4, 6.

    • H3 (ortho to OH) and H4 (meta to OH) show ortho-coupling (

      
      ).
      
    • H6 (ortho to COOH) appears as a doublet with meta-coupling (

      
      ).
      
  • 6-Iodosalicylic Acid (Target):

    • Protons are at positions 3, 4, 5.

    • Key Feature: You will see a continuous spin system of three adjacent protons (H3, H4, H5).

    • Look for a triplet (or dd) for H4, and doublets for H3 and H5 with ortho-coupling (

      
      ).
      
HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm and 310 nm (iodinated aromatics absorb strongly).

  • Retention Time: The 6-iodo isomer typically elutes later than the 5-iodo isomer due to the "ortho effect" masking the polarity of the carboxylic acid via intramolecular hydrogen bonding with the hydroxyl.

Diagram 2: Sourcing Decision Logic

SourcingLogic Start Need 6-Iodosalicylic Acid (CAS 89677-81-6) CheckPrice Check Price/Gram Start->CheckPrice LowPrice <$10/g CheckPrice->LowPrice HighPrice >$40/g CheckPrice->HighPrice Suspect Suspect 5-Iodo Isomer (CAS 119-30-2) LowPrice->Suspect LikelyValid Likely Valid 6-Iodo HighPrice->LikelyValid QC Mandatory QC: 1H-NMR (Coupling Constants) Suspect->QC LikelyValid->QC Decision Is H4 a Triplet? QC->Decision Pass Proceed to Synthesis Decision->Pass Yes (Continuous System) Fail Reject Batch Decision->Fail No (Isolated Spin)

Caption: Quality Assurance workflow to prevent the accidental introduction of the 5-iodo regioisomer into the supply chain.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24895920, 6-Iodosalicylic acid. Retrieved from [Link]

  • Angene International. Product Analysis: 2-Hydroxy-6-iodobenzoic acid (CAS 89677-81-6).[2][3][4] Retrieved from [Link][2]

  • Wang, X., et al. (2018).Regioselective Synthesis of Substituted Salicylic Acids via Directed Ortho Metalation. Journal of Organic Chemistry.

Sources

Foundational

Technical Guide: Solubility Profile &amp; Characterization of 2-Hydroxy-6-iodobenzoic Acid

The following technical guide details the solubility profile, physicochemical characterization, and purification protocols for 2-Hydroxy-6-iodobenzoic acid . Executive Summary Compound: 2-Hydroxy-6-iodobenzoic acid (6-Io...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and purification protocols for 2-Hydroxy-6-iodobenzoic acid .

Executive Summary

Compound: 2-Hydroxy-6-iodobenzoic acid (6-Iodosalicylic acid) CAS Registry Number: 89677-81-6 Molecular Formula: C


H

IO

Molecular Weight: 264.02 g/mol [1][2][3]

This guide addresses the solubility behavior of 2-hydroxy-6-iodobenzoic acid, a specialized intermediate used in the synthesis of benzoxazoles and kinase inhibitors. Unlike its more common isomer (5-iodosalicylic acid), the 6-iodo substitution pattern creates a unique "ortho-effect," significantly influencing its solubility, acidity, and crystallization behavior. The steric bulk of the iodine atom at the 6-position, combined with the hydroxyl group at the 2-position, creates a crowded environment around the carboxylic acid, altering its interaction with solvents compared to standard salicylic acid derivatives.

Physicochemical Profile & Structural Mechanics[4]

Structural Analysis

The molecule features a benzene core with three contiguous substituents: a hydroxyl group (-OH) at C2, a carboxylic acid (-COOH) at C1, and an iodine atom (-I) at C6.[4]

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the phenolic hydrogen and the carbonyl oxygen of the carboxylic acid. This "closes" the polar head group, reducing its ability to interact with water and increasing solubility in non-polar organic solvents.

  • Steric Ortho-Effect: The bulky iodine atom at C6 forces the carboxyl group out of planarity with the aromatic ring. This steric inhibition of resonance typically increases acidity (lowering pKa) and reduces lattice energy, potentially enhancing solubility in organic media compared to the planar 5-iodo isomer.

Key Properties
PropertyValue / EstimateContext
Melting Point 164–172 °CRange depends on purity/polymorph [1, 2].
pKa (Acid) ~2.0 – 2.5 (Est.)More acidic than salicylic acid (pKa 2.97) due to ortho-iodine induction and steric effects.
LogP ~2.3Moderate lipophilicity; favorable for organic extraction.
Appearance White to off-white solidCrystalline powder.[5]

Solubility in Organic Solvents[6]

The solubility profile is categorized by solvent class, derived from synthesis workups and recrystallization protocols.[6]

Solubility Data Matrix
Solvent ClassSpecific SolventSolubility StatusApplication Notes
Polar Protic Ethanol / Water High (Hot) Primary Recrystallization System. Soluble in hot EtOH; crystallizes upon cooling or water addition [3].
MethanolHighSuitable for transfer and reagent preparation.
Polar Aprotic DMF / DMSO Very High Used as reaction media (e.g., nucleophilic substitutions). Breaks intramolecular H-bonds.
Ethers Diethyl Ether High Primary Extraction Solvent. Excellent for extracting the free acid from acidified aqueous phases [2].
THFHighGood solubility; often used in lithiation or coupling reactions.
Chlorinated Dichloromethane (DCM)ModerateSoluble, but less efficient than ether. Often used for partitioning.
Non-Polar Hexanes / HeptaneLowPoor solubility. Used as an anti-solvent to precipitate the product.
Aqueous Water (Neutral)Low (Sparingly)<1 g/L at RT. Presence of Iodine and intramolecular H-bond reduces hydrophilicity.
Water (Alkaline) High Dissolves readily as the carboxylate salt (e.g., in 1M NaOH or KOH) [2].
Mechanistic Visualization

The following diagram illustrates how solvent interactions dictate the compound's state (Solid vs. Solute).

SolubilityMechanism cluster_NonPolar Non-Polar / Weakly Polar cluster_Polar Polar Organic (Protic/Aprotic) cluster_Aqueous Aqueous Alkali Compound 2-Hydroxy-6-iodobenzoic Acid (Solid Lattice) Hexane Hexane/Heptane Compound->Hexane Low Solubility EtOH Ethanol / DMF Compound->EtOH High Solubility Base NaOH / KOH (aq) Compound->Base Deprotonation Interaction1 Van der Waals only (Insufficient to break lattice) Hexane->Interaction1 Interaction2 H-Bonding & Dipole (Overcomes Lattice Energy) EtOH->Interaction2 Salt Carboxylate Salt (Fully Soluble) Base->Salt Ionization

Figure 1: Solubility mechanisms driven by solvent polarity and ionization state.

Experimental Protocols

Protocol A: Standard Recrystallization (Purification)

This method is the gold standard for obtaining high-purity crystals (e.g., >98%) from crude synthesis mixtures.

Reagents: Ethanol (95% or absolute), Deionized Water.

  • Dissolution: Place crude 2-hydroxy-6-iodobenzoic acid in a flask equipped with a reflux condenser. Add minimum Ethanol required to dissolve the solid at boiling temperature (~78°C).

  • Filtration (Optional): If insoluble particulates are present, filter the hot solution rapidly through a pre-heated funnel.

  • Crystallization: Remove from heat. Slowly add warm Water dropwise until a faint turbidity persists.

  • Cooling: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature. Transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold 50% EtOH/Water.

  • Drying: Dry in a vacuum oven at 40–50°C to constant weight.

Protocol B: Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data (g/L) for a specific solvent of interest.

  • Preparation: Add excess solid 2-hydroxy-6-iodobenzoic acid to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate (shake or stir) at a constant temperature (e.g., 25°C) for 24 hours.

  • Separation: Filter the suspension using a 0.45 µm PTFE syringe filter to remove undissolved solid.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC: Dilute the filtrate and analyze via HPLC (C18 column, MeOH/Water mobile phase, UV detection at 254 nm or 300 nm).

Synthesis & Extraction Workflow

The solubility profile dictates the workup strategy following synthesis (e.g., Sandmeyer reaction or Lithiation).

ExtractionWorkflow Crude Crude Reaction Mixture (Aq. Acidic/Neutral) BaseStep Add KOH/NaOH (pH > 10) Crude->BaseStep AqPhase Aqueous Phase (Salt Form - Soluble) BaseStep->AqPhase OrgWash Wash with CHCl3/DCM (Remove non-acidic impurities) AqPhase->OrgWash Partition AcidStep Acidify with HCl (pH < 1) AqPhase->AcidStep OrgWash->AqPhase Keep Aq. Layer Precipitate Precipitate / Oil (Free Acid) AcidStep->Precipitate Extract Extract with Diethyl Ether Precipitate->Extract Final Evaporate Ether -> Pure Solid Extract->Final

Figure 2: Purification workflow leveraging pH-dependent solubility switches.

References

  • VulcanChem. (2024). Product Data: 2-Hydroxy-6-iodobenzoic acid (CAS 89677-81-6).[2][3] Retrieved from (Confirming Ethanol/Water crystallization).

  • Google Patents. (1989). US4932999A - Pyrimidine compounds, and herbicidal method and compositions. Retrieved from (Describing dissolution in KOH and extraction with Diethyl Ether).

  • Angene Chemical. (2024). Certificate of Analysis: 2-Hydroxy-6-iodobenzoic acid.[2][7][8] Retrieved from (Confirming identity and solid form).

Sources

Exploratory

Technical Guide: Structure-Activity Relationship &amp; Therapeutic Potential of Iodinated Salicylic Acid Derivatives

[1] Executive Summary This technical guide provides a rigorous analysis of iodinated salicylic acid derivatives, focusing on 3,5-diiodosalicylic acid (DIS) and 5-iodosalicylic acid .[1] While salicylic acid is a foundati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous analysis of iodinated salicylic acid derivatives, focusing on 3,5-diiodosalicylic acid (DIS) and 5-iodosalicylic acid .[1] While salicylic acid is a foundational pharmacophore in medicinal chemistry, its iodinated analogs exhibit distinct physicochemical properties—specifically elevated lipophilicity and acidity—that drastically alter their biological profile.

This guide is designed for drug development professionals and explores the transition of these molecules from simple anti-inflammatory agents to potent mitochondrial uncouplers and transthyretin (TTR) stabilizers .

Part 1: Chemical Architecture & Physicochemical Profiling[1]

The structure-activity relationship (SAR) of iodinated salicylic acids is driven by the unique electronic and steric properties of the iodine atom.[1] Iodine is a large, lipophilic halogen that exerts a strong inductive electron-withdrawing effect ($ -I $) while also capable of halogen bonding.[1]

Comparative Physicochemical Data

The following table synthesizes experimental and predicted data to illustrate the impact of iodination on the core salicylate scaffold.

CompoundStructurepKa (COOH)LogP (Lipophilicity)Molecular WeightKey Biological Activity
Salicylic Acid

2.972.26138.12Anti-inflammatory (COX inhibition)
5-Iodosalicylic Acid

~2.67~3.10264.02TTR Stabilization, Antibacterial
3,5-Diiodosalicylic Acid

~2.074.56389.91Mitochondrial Uncoupling, GPR35 Agonist
The "Iodine Effect" on SAR
  • Acidity Modulation: The introduction of iodine atoms at the C3 and C5 positions lowers the pKa of the carboxylic acid and the phenolic hydroxyl group via electron withdrawal. This stabilizes the conjugate base (anion), which is critical for the molecule's ability to act as a proton shuttle.

  • Lipophilicity Surge: The addition of two iodine atoms doubles the LogP (from ~2.3 to ~4.6). This drastic increase in lipophilicity allows the molecule to partition effectively into the lipid bilayer of the inner mitochondrial membrane, a prerequisite for uncoupling activity.

  • Steric Bulk & Halogen Bonding: The large iodine radius (1.98 Å) creates steric occlusion but also enables specific halogen-bonding interactions, particularly in the thyroxine-binding pockets of Transthyretin (TTR).[1]

Part 2: Mechanism of Action[1]

Mitochondrial Uncoupling (Protonophore Activity)

The most significant pharmacological deviation of 3,5-diiodosalicylic acid from its parent compound is its ability to uncouple oxidative phosphorylation.[1]

Mechanism:

  • Entry: The protonated, neutral form of DIS (

    
    ) diffuses freely across the Outer and Inner Mitochondrial Membranes (IMM) due to its high lipophilicity.
    
  • Dissociation: In the mitochondrial matrix (pH ~8.0), the acidic environment promotes the release of the proton (

    
    ).
    
  • Return: The resulting anion (

    
    ) is stabilized by the electron-withdrawing iodine atoms, delocalizing the negative charge.[1] This "soft" anion can traverse the hydrophobic membrane core back to the intermembrane space (pH ~7.0), driven by the electrochemical potential.
    
  • Result: This cycle dissipates the proton gradient (

    
    ) generated by the Electron Transport Chain (ETC) without generating ATP, releasing energy as heat.
    
Transthyretin (TTR) Stabilization

Both 5-iodo and 3,5-diiodosalicylic acid mimic the structure of thyroxine (


).[1] They bind to the deep halogen-binding pockets of the TTR tetramer, stabilizing the protein and preventing its dissociation into amyloidogenic monomers.[1] This makes them valuable scaffolds for developing drugs against TTR amyloidosis.

Part 3: Visualizations

SAR Logic Map

This diagram illustrates how structural modifications translate to physicochemical changes and subsequent biological effects.

SAR_Logic Salicylic Salicylic Acid (Core Scaffold) Iodination Electrophilic Iodination (ICl / AcOH) Salicylic->Iodination MonoIodo 5-Iodosalicylic Acid (pKa ~2.67, LogP ~3.1) Iodination->MonoIodo 1 eq. Iodine DiIodo 3,5-Diiodosalicylic Acid (pKa ~2.07, LogP ~4.6) Iodination->DiIodo Excess Iodine Activity_TTR Target: Transthyretin (TTR) (Amyloid Stabilization) MonoIodo->Activity_TTR Halogen Bonding DiIodo->Activity_TTR High Affinity Activity_Uncoupling Target: Mitochondria (Protonophore Uncoupling) DiIodo->Activity_Uncoupling Lipophilicity + Acidity

Caption: SAR progression from Salicylic Acid to potent biological modulators via iodination.[1]

Mitochondrial Uncoupling Mechanism

A visual representation of the protonophore cycle across the Inner Mitochondrial Membrane.

Uncoupling_Mechanism cluster_membrane Inner Mitochondrial Membrane (Lipid Bilayer) IMS Intermembrane Space (High [H+], pH ~7.0) DISH_In DIS-H (Neutral) Diffuses In IMS->DISH_In Protonation Matrix Mitochondrial Matrix (Low [H+], pH ~8.0) DIS_Anion DIS- (Anion) Returns via Potential Matrix->DIS_Anion Deprotonation (Releases H+) ATP_Synthase ATP Synthase (Bypassed) Matrix->ATP_Synthase No Gradient DISH_In->Matrix Diffusion DIS_Anion->IMS Electrophoretic Transport

Caption: The protonophore cycle of 3,5-diiodosalicylic acid dissipating the mitochondrial gradient.[1]

Part 4: Experimental Protocols

Synthesis of 3,5-Diiodosalicylic Acid

Objective: High-yield synthesis using Iodine Monochloride (ICl) to ensure regioselectivity. Source: Adapted from Organic Syntheses Coll. Vol. 2, p.196.

Reagents:

  • Salicylic Acid (0.18 mol)[1][2]

  • Iodine Monochloride (0.38 mol)[2]

  • Glacial Acetic Acid (Solvent)[1][2][3]

Protocol:

  • Dissolution: Dissolve 25g of salicylic acid in 225 mL of glacial acetic acid in a reactor equipped with a mechanical stirrer.

  • Addition: Slowly add a solution of 62g Iodine Monochloride (ICl) in 165 mL glacial acetic acid while stirring.

  • Precipitation: Add 725 mL of water. A yellow precipitate of 3,5-diiodosalicylic acid will form immediately.[1]

  • Heating: Heat the mixture gradually to 80°C and maintain for 20 minutes. This ensures completion of the reaction and digestion of the precipitate.

  • Filtration: Cool to room temperature. Filter the voluminous precipitate via suction (Büchner funnel).

  • Purification: Wash the cake with dilute acetic acid, then water. Dissolve the solid in warm acetone, filter to remove inorganic salts, and reprecipitate by adding water.

  • Yield: Expect ~91-92% yield. Melting point should be 235–236°C (with decomposition).

Mitochondrial Uncoupling Assay (Respiration)

Objective: To quantify the potency of the derivative as a protonophore.

System: Isolated Rat Liver Mitochondria (RLM). Equipment: Clark-type Oxygen Electrode or Seahorse XF Analyzer.

Protocol:

  • Isolation: Isolate RLM using standard differential centrifugation in isolation buffer (250 mM sucrose, 5 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Basal Respiration: Suspend mitochondria (0.5 mg protein/mL) in respiration buffer. Add substrate (e.g., 5 mM Succinate + Rotenone). Record State 2 respiration.

  • State 3 Induction: Add ADP (200 µM). Observe rapid oxygen consumption (ATP synthesis phase).

  • State 4 (Resting): Wait for ADP depletion. Respiration slows.

  • Uncoupling Challenge: Titrate 3,5-diiodosalicylic acid (1–10 µM).

    • Positive Result: Immediate increase in oxygen consumption rate (OCR) without added ADP.

    • Control: Compare against DNP (2,4-Dinitrophenol) or FCCP.[1]

  • Validation: Add Oligomycin (ATP synthase inhibitor). If respiration persists, the mechanism is confirmed as uncoupling (proton leak) rather than ATP synthesis.

Part 5: References

  • Synthesis of 3,5-Diiodosalicylic Acid. Organic Syntheses, Coll.[1] Vol. 2, p.196 (1943). [Link][1]

  • 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631. PubChem Compound Summary. [Link][1][4]

  • Iodination of salicylic acid improves its binding to transthyretin. Journal of Medicinal Chemistry, 2007. (PubMed).[5][3][6][7] [Link]

  • Salicylic Acid Is an Uncoupler and Inhibitor of Mitochondrial Electron Transport. Plant Physiology, 2001. [Link]

  • Uncouplers of Oxidative Phosphorylation. CUTM Courseware. [Link]

Sources

Foundational

Technical Guide: Comparative Analysis of 6-Iodosalicylic Acid and 5-Iodosalicylic Acid

Part 1: Executive Summary The distinction between 5-iodosalicylic acid and 6-iodosalicylic acid represents a classic case of regioisomerism dictating synthetic accessibility and chemical reactivity. While 5-iodosalicylic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The distinction between 5-iodosalicylic acid and 6-iodosalicylic acid represents a classic case of regioisomerism dictating synthetic accessibility and chemical reactivity. While 5-iodosalicylic acid is a commodity chemical readily accessible via electrophilic aromatic substitution, 6-iodosalicylic acid is a "design scaffold" requiring directed synthesis.

For the medicinal chemist, the choice between these two isomers is often a choice between electronic tuning (5-position) and steric control (6-position). This guide details the physicochemical divergences, synthetic protocols, and reactivity profiles necessary for their effective deployment in drug discovery.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

The immediate differentiator between the two isomers is their melting point and acidity. The proximity of the iodine atom to the carboxylate group in the 6-isomer induces significant steric strain, lowering the lattice energy (melting point) compared to the more symmetric, planar 5-isomer.

Table 1: Comparative Physicochemical Data
Feature5-Iodosalicylic Acid6-Iodosalicylic Acid
CAS Registry 119-30-216853-91-1
Structure para-iodo to OH, meta to COOHortho to COOH, meta to OH
Melting Point 197 – 201 °C164 – 165 °C
Predicted pKa ~2.67 (Acidic)~2.2 – 2.5 (High Ortho-Effect)
Solubility Soluble in alcohols, polar aprotic solventsSoluble in alcohols; lower aqueous solubility
Primary Availability Commercial CommoditySpecialized Reagent / Custom Synthesis

Technical Insight: The lower melting point of the 6-isomer is attributed to the disruption of the intermolecular hydrogen bonding network in the crystal lattice caused by the bulky iodine atom at the ortho position.

Part 3: Synthetic Methodologies

The synthesis of these isomers highlights the difference between thermodynamic control and kinetic/directed control.

Synthesis of 5-Iodosalicylic Acid (Direct Electrophilic Substitution)

The 5-position is electronically activated by the phenolic hydroxyl group (ortho/para director). Since the ortho position (C3) is sterically crowded by the adjacent hydroxyl, iodination preferentially occurs at the para position (C5).

  • Reagents: Salicylic acid, Iodine Monochloride (ICl) or

    
    /Oxidant.
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Selectivity: High for 5-iodo; trace 3,5-diiodo formed if over-iodinated.

Synthesis of 6-Iodosalicylic Acid (Directed Strategy)

Direct iodination cannot access the 6-position due to the electronic directing effects of the -OH and -COOH groups, which deactivate C6 or direct away from it. Synthesis requires a Directed Ortho Metalation (DoM) strategy or a Sandmeyer reaction from a 6-amino precursor.

  • Route A (Sandmeyer): 2-Amino-6-hydroxybenzoic acid

    
     Diazotization (
    
    
    
    )
    
    
    Iodination (
    
    
    ).
  • Route B (Lithiation): Protection of salicylic acid (e.g., as a MOM-ether or carbamate)

    
     Directed Lithiation at C6 (using the carboxylate or amide as a directing group) 
    
    
    
    Iodine quench.
Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Thermodynamic Control cluster_1 Directed Synthesis SA Salicylic Acid (Starting Material) DirectIod Direct Iodination (ICl / AcOH) SA->DirectIod Electrophilic Attack Prod5 5-Iodosalicylic Acid (Major Product) DirectIod->Prod5 Para-substitution Precursor 2-Amino-6-hydroxybenzoic acid (Alternative Precursor) Diazo Diazotization (NaNO2 / H2SO4) Precursor->Diazo 0°C Sandmeyer Sandmeyer Reaction (KI / CuI) Diazo->Sandmeyer N2 Displacement Prod6 6-Iodosalicylic Acid (Target) Sandmeyer->Prod6 Ortho-substitution

Figure 1: Divergent synthetic pathways. 5-Iodosalicylic acid is accessible via direct iodination, while 6-iodosalicylic acid requires precursor manipulation (e.g., Sandmeyer route).

Part 4: Structural Analysis & Intramolecular Bonding

The defining feature of salicylic acids is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen of the carboxylate.[1]

The 5-Iodo Scenario
  • Geometry: The iodine at C5 is remote from the IMHB motif.

  • Effect: The molecule retains the planar, "closed" conformation typical of salicylates. The acidity is enhanced primarily through the inductive electron-withdrawing effect of the iodine, stabilizing the phenolate/carboxylate negative charge.

The 6-Iodo Scenario (The "Ortho Effect")
  • Geometry: The iodine at C6 is chemically adjacent to the carboxylic acid group.

  • Steric Clash: The large van der Waals radius of Iodine (1.98 Å) clashes with the carboxyl group. This forces the carboxyl group to rotate out of the plane of the benzene ring to relieve steric strain.

  • Consequence:

    • Loss of Conjugation: The carboxyl group is no longer fully conjugated with the aromatic ring.

    • Acidity Modulation: While the inductive effect increases acidity, the disruption of the IMHB and resonance stabilization can lead to unpredictable pKa shifts. Generally, ortho-substituted benzoic acids are stronger acids due to the "Steric Inhibition of Resonance" which destabilizes the acid form more than the anion, or prevents the carboxyl group from accepting electron density from the ring.

Part 5: Reactivity Profile (Cross-Coupling)

In drug development, these molecules are often used as scaffolds for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Experimental Protocol: Suzuki Coupling Considerations

5-Iodosalicylic Acid:

  • Reactivity: High. The C-I bond is accessible.

  • Standard Conditions:

    
    , 
    
    
    
    , Dioxane/Water, 80°C.
  • Yields: Typically >85%.[2]

6-Iodosalicylic Acid:

  • Reactivity: Sterically Hindered. The oxidative addition of Palladium into the C-I bond is kinetically slower due to the flanking -COOH and -OH groups.

  • Required Adjustments:

    • Catalyst: Use active Pd(0) sources with electron-rich, bulky ligands (e.g., SPhos , XPhos , or Buchwald Precatalysts ) to facilitate oxidative addition in crowded environments.

    • Base: Stronger bases (e.g.,

      
      ) may be required.
      
    • Temperature: Often requires higher temperatures (100°C+) or microwave irradiation.

ReactivityComparison Substrate5 5-Iodosalicylic Acid Unimpeded Access High Reactivity PdCycle Pd(0) Oxidative Addition Substrate5->PdCycle Fast (k1) Substrate6 6-Iodosalicylic Acid Steric Blockade Low Reactivity Substrate6->PdCycle Slow (k2) - Steric Clash Product5 Product5 PdCycle->Product5 Standard Ligands (PPh3) Product6 Coupled Product (6-Subst) Yield: Moderate (Requires Optimization) PdCycle->Product6 Requires Bulky Ligands (SPhos/XPhos)

Figure 2: Reactivity kinetics. The 6-iodo position imposes a kinetic barrier to oxidative addition, necessitating specialized catalytic systems.

References

  • ChemicalBook. (2025). 5-Iodosalicylic acid Chemical Properties and CAS Data.[3][4][5] Retrieved from

  • PubChem. (2025).[6][7][3][8] 5-Iodosalicylic acid (CID 8388).[9] National Library of Medicine. Retrieved from

  • Google Patents. (1989). Pyrimidine compounds and herbicidal method (US4932999A). (Referencing melting points of 6-iodosalicylic acid). Retrieved from

  • Organic Syntheses. (1934). 3,5-Diiodosalicylic acid.[6][5] Org.[2][9] Synth. 1934, 14, 24. (Historical context for direct iodination selectivity). Retrieved from

  • BenchChem. (2025). Synthesis routes of 5-Iodosalicylic acid.[9] Retrieved from

Sources

Exploratory

2-Hydroxy-6-iodobenzoic acid molecular weight and exact mass

An In-Depth Technical Guide to 2-Hydroxy-6-iodobenzoic Acid: Properties, Synthesis, and Applications Introduction 2-Hydroxy-6-iodobenzoic acid, also known as 6-iodosalicylic acid, is an aromatic organic compound that hol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydroxy-6-iodobenzoic Acid: Properties, Synthesis, and Applications

Introduction

2-Hydroxy-6-iodobenzoic acid, also known as 6-iodosalicylic acid, is an aromatic organic compound that holds significant interest for researchers and scientists in the fields of organic synthesis, material science, and drug development. Its molecular structure, featuring a benzoic acid backbone substituted with both a hydroxyl (-OH) group and an iodine (-I) atom at positions 2 and 6 respectively, imparts unique chemical reactivity and biological properties. The strategic placement of these functional groups makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[1] This guide provides a comprehensive overview of its core physicochemical properties, established synthesis methodologies, and key applications, with a particular focus on its relevance in modern chemical and pharmaceutical research.

Physicochemical and Structural Properties

The fundamental characteristics of 2-Hydroxy-6-iodobenzoic acid are crucial for its application in experimental settings. The presence of the heavy iodine atom significantly influences its molecular weight and mass, while the hydroxyl and carboxylic acid groups dictate its reactivity and physical properties such as solubility and melting point.

PropertyValueSource(s)
Molecular Weight 264.02 g/mol [1][2][3]
Exact Mass 263.928314 Da[4]
Molecular Formula C₇H₅IO₃[1][3]
IUPAC Name 2-hydroxy-6-iodobenzoic acid[3]
Synonyms 6-Iodosalicylic acid[2][5]
CAS Number 89677-81-6[1][2][3]
Physical Form Solid[2]
Melting Point 171–172 °C[3]
Boiling Point ~357.8 °C (at standard pressure)[1]
Density ~2.2 g/cm³[1]

Synthesis Methodologies

The synthesis of 2-Hydroxy-6-iodobenzoic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Iodination of Salicylic Acid

A common approach involves the direct electrophilic aromatic substitution of 2-hydroxybenzoic acid (salicylic acid). The hydroxyl and carboxyl groups on the aromatic ring act as ortho- and para-directing groups, facilitating the introduction of iodine at the desired position.[1] This reaction typically requires an iodine source and an oxidizing agent to generate the active electrophile, hypoiodous acid (HOI) or an iodonium ion (I⁺).[1]

The Sandmeyer Reaction

An alternative and widely reported route utilizes the Sandmeyer reaction, which begins with an aminobenzoic acid precursor.[1][3] This multi-step process offers a high degree of regioselectivity.

Workflow of the Sandmeyer Reaction for 2-Iodobenzoic Acid Derivatives:

cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination A Anthranilic Acid (2-Aminobenzoic Acid) C Diazonium Salt Formation (0-5°C) A->C Reacts with B Sodium Nitrite (NaNO₂) + HCl B->C In situ generation of HNO₂ E 2-Iodobenzoic Acid Derivative C->E Displacement Reaction D Potassium Iodide (KI) D->C Iodide source

Caption: A simplified workflow of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction-Based Synthesis

This protocol provides a general outline for synthesizing 2-iodobenzoic acid derivatives, which can be adapted for 2-Hydroxy-6-iodobenzoic acid with appropriate starting materials.

  • Diazotization: Anthranilic acid is dissolved in hydrochloric acid and cooled to 0–5°C in an ice bath.[3]

  • Nitrite Addition: A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled anthranilic acid solution to form the diazonium salt. The temperature must be maintained below 5°C to prevent decomposition.[3]

  • Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide (KI).[3] The diazo group is replaced by iodine, leading to the formation of the 2-iodobenzoic acid derivative.

  • Isolation and Purification: The product precipitates out of the solution and can be collected by filtration. Further purification can be achieved through recrystallization.

The causality behind these steps lies in the conversion of a poor leaving group (the amino group) into an excellent one (the dinitrogen molecule, N₂), which is readily displaced by the iodide nucleophile.

Applications in Research and Drug Development

The unique structural features of 2-Hydroxy-6-iodobenzoic acid make it a valuable building block in several scientific domains.

Organic Synthesis

The compound serves as a versatile intermediate. The carboxylic acid and hydroxyl groups can undergo reactions such as esterification and etherification, while the iodine atom can be replaced through various nucleophilic substitution and cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling the construction of complex molecular architectures.[1]

Material Science

The rigid, planar structure of 2-Hydroxy-6-iodobenzoic acid and its derivatives has led to investigations into their potential use as precursors for liquid crystals, which are integral to display technologies and optoelectronic applications.[1]

Drug Development and Medicinal Chemistry

This is a particularly promising area of application. The core scaffold of 2-hydroxybenzoic acid (salicylic acid) is a well-known pharmacophore. The addition of an iodine atom can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

  • Anticancer Research: Acylhydrazone derivatives of 2-hydroxy-6-iodobenzoic acid have demonstrated selective and potent cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), while showing minimal toxicity to normal cells.[1] These compounds are believed to induce apoptosis through various molecular mechanisms, making them attractive candidates for further preclinical development.[1]

  • Enzyme Inhibition: The broader class of 2-hydroxybenzoic acid derivatives has been identified as a "warhead" for designing selective inhibitors of enzymes like SIRT5, a member of the sirtuin family of proteins implicated in metabolism and cellular stress responses.[6] This highlights the potential of using the 2-Hydroxy-6-iodobenzoic acid scaffold to develop targeted therapeutics.

Biochemistry plays a pivotal role in drug development by contributing to target identification, drug design, and safety assessment.[7] The use of molecules like 2-Hydroxy-6-iodobenzoic acid as starting points for creating derivatives with specific biological activities is a cornerstone of modern medicinal chemistry.

Analytical Characterization

Ensuring the purity and confirming the identity of 2-Hydroxy-6-iodobenzoic acid are critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard and robust technique for this purpose.

Workflow for HPLC Analysis:

A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC System A->B C Separation on C18 Reverse-Phase Column B->C D UV Detection (at λmax) C->D E Data Acquisition & Analysis (Chromatogram) D->E

Caption: General workflow for HPLC analysis.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol is a representative method for analyzing phenolic compounds and can be optimized for 2-Hydroxy-6-iodobenzoic acid.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[8]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for pH adjustment)

    • A reference standard of 2-Hydroxy-6-iodobenzoic acid

  • Chromatographic Conditions:

    • Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% acid to ensure the carboxylic acid is protonated.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of known concentration.

    • Working Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve.

    • Sample Solution: Prepare the sample to be analyzed at a concentration within the range of the calibration curve.

  • Analysis: Inject the standards and sample onto the HPLC system. The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. The concentration can be quantified using the calibration curve.

This self-validating system ensures accuracy and precision by bracketing the sample analysis with known standards, a fundamental principle of analytical quality control.

Conclusion

2-Hydroxy-6-iodobenzoic acid is a chemical compound of significant utility, characterized by a molecular weight of approximately 264.02 g/mol and an exact mass of 263.928314 Da.[2][4] Its value extends beyond these fundamental properties, stemming from its role as a versatile synthetic intermediate in the creation of novel materials and pharmaceuticals. The established synthesis routes, particularly those based on electrophilic substitution and the Sandmeyer reaction, provide reliable means for its preparation. For researchers in drug discovery, the demonstrated biological activity of its derivatives against cancer cells underscores its potential as a scaffold for developing next-generation therapeutics. As analytical techniques continue to advance, the precise characterization and application of 2-Hydroxy-6-iodobenzoic acid will undoubtedly continue to contribute to scientific innovation.

References

  • Wikipedia. 2-Iodobenzoic acid. [Link]

  • Stenutz. 2-hydroxy-5-iodobenzoic acid. [Link]

  • PubChem. 2,6-Dihydroxybenzoic Acid. [Link]

  • Angene Chemical. 2-Hydroxy-6-iodobenzoic acid(CAS# 89677-81-6). [Link]

  • Google Patents. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
  • Google Patents. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid.
  • National Institutes of Health (NIH). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • AZoLifeSciences. How Does Biochemistry Influence Drug Development?. [Link]

  • Chemsrc. 2-Hydroxy-6-iodobenzoic acid | CAS#:89677-81-6. [Link]

Sources

Foundational

The Evolving Landscape of 2-Hydroxy-6-Iodobenzoic Acid: A Scaffold for Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [A Senior Application Scientist] Abstract 2-Hydroxy-6-iodobenzoic acid, a halogenated derivative of salicylic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [A Senior Application Scientist]

Abstract

2-Hydroxy-6-iodobenzoic acid, a halogenated derivative of salicylic acid, has emerged as a versatile scaffold in medicinal chemistry. While the inherent biological activity of the parent molecule remains an area of ongoing investigation, its true potential is unlocked through chemical modification, leading to a diverse array of derivatives with significant therapeutic promise. This technical guide provides a comprehensive literature review of the biological activities associated with 2-hydroxy-6-iodobenzoic acid and its analogues, with a primary focus on their remarkable anticancer properties. We delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, highlighting the strategic importance of 2-hydroxy-6-iodobenzoic acid as a foundational element in modern drug design.

Introduction: The Strategic Importance of the 2-Hydroxy-6-Iodobenzoic Acid Moiety

2-Hydroxy-6-iodobenzoic acid, also known as 6-iodosalicylic acid, is an aromatic compound characterized by a benzoic acid backbone with hydroxyl and iodo substituents at positions 2 and 6, respectively.[1] Its unique structural features, including the presence of a reactive carboxylic acid group, a phenolic hydroxyl group, and a bulky, lipophilic iodine atom, make it an attractive starting material for organic synthesis.[1] While early investigations have hinted at some intrinsic antimicrobial properties, the preponderance of current research indicates that 2-hydroxy-6-iodobenzoic acid primarily serves as a crucial building block for the generation of more complex and biologically active molecules.[1] The strategic placement of the iodo and hydroxyl groups allows for a variety of chemical modifications, leading to the development of derivatives with potent and selective biological activities.

This guide will explore the known biological landscape of 2-hydroxy-6-iodobenzoic acid, with a particular emphasis on the anticancer and antimicrobial activities of its derivatives. We will also provide detailed, field-proven experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of 2-Hydroxy-6-Iodobenzoic Acid and Its Derivatives

The synthetic accessibility of 2-hydroxy-6-iodobenzoic acid and its derivatives is a key factor driving its exploration in drug discovery.

Synthesis of 2-Hydroxy-6-Iodobenzoic Acid

A common laboratory-scale synthesis of 2-iodobenzoic acid involves the Sandmeyer reaction, starting from anthranilic acid.[2] While the direct iodination of 2-hydroxybenzoic acid (salicylic acid) can also be employed, methods to achieve regioselectivity at the 6-position are critical. One approach involves the reaction of salicylic acid with an iodinating agent in a suitable solvent.[3]

Illustrative Synthetic Workflow:

2-Hydroxybenzoic Acid 2-Hydroxybenzoic Acid 2-Hydroxy-6-iodobenzoic Acid 2-Hydroxy-6-iodobenzoic Acid 2-Hydroxybenzoic Acid->2-Hydroxy-6-iodobenzoic Acid Iodination (e.g., I2, NaI/oxidant)

Caption: General iodination of salicylic acid.

Synthesis of Acylhydrazone Derivatives

The most biologically potent derivatives of 2-hydroxy-6-iodobenzoic acid reported to date are its acylhydrazone analogues.[1][4][5] The synthesis of these compounds is typically a two-step process.[5] First, the carboxylic acid group of 2-hydroxy-6-iodobenzoic acid is converted to a hydrazide. This is then followed by a condensation reaction with a variety of aldehydes or ketones to yield the final acylhydrazone derivatives.[5]

Experimental Protocol: Synthesis of Acylhydrazone Derivatives of 2-Hydroxy-6-Iodobenzoic Acid

Step 1: Synthesis of 2-Hydroxy-6-iodobenzohydrazide

  • Suspend 2-hydroxy-6-iodobenzoic acid (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 2-hydroxy-6-iodobenzoate.

  • Dissolve the methyl ester in ethanol and add hydrazine hydrate (excess, e.g., 10 equivalents).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 2-hydroxy-6-iodobenzohydrazide.

Step 2: Synthesis of Acylhydrazone Derivatives

  • Dissolve 2-hydroxy-6-iodobenzohydrazide (1 equivalent) in ethanol.

  • Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure acylhydrazone derivative.

Biological Activities of 2-Hydroxy-6-Iodobenzoic Acid Derivatives

The derivatization of 2-hydroxy-6-iodobenzoic acid has unlocked a spectrum of potent biological activities, with anticancer effects being the most extensively studied.

Anticancer Activity

Acylhydrazone derivatives of 2-hydroxy-6-iodobenzoic acid have demonstrated remarkable and selective cytotoxicity against various cancer cell lines.[1]

3.1.1. Selective Cytotoxicity

A significant body of research highlights the selective anticancer activity of these compounds, with high potency against cancer cells and minimal toxicity toward normal cells.[1] For instance, certain acylhydrazone derivatives have shown impressive cytotoxic effects against MCF-7 breast cancer and PC-3 prostate cancer cell lines.[1]

Derivative SeriesTarget Cancer Cell LineIC50 (µM)Reference
7a-e (para-methoxy phenyl)MCF-7 (Breast Cancer)7.52 - 25.41[1]
7a-e (para-methoxy phenyl)PC-3 (Prostate Cancer)10.19 - 57.33[1]
Compound 7dMCF-7 (Breast Cancer)7.52 ± 0.32[1]
Compound 7dPC-3 (Prostate Cancer)10.19 ± 0.52[1]

Table 1: Cytotoxic Activity of Acylhydrazone Derivatives of 2-Hydroxy-6-iodobenzoic Acid.

Notably, the most potent derivative, compound 7d, exhibited no toxicity toward normal ME-16C breast epithelial cells, underscoring the selective nature of these compounds.[1]

3.1.2. Mechanism of Anticancer Action

The anticancer mechanism of these derivatives is multifaceted, involving the induction of apoptosis and cell cycle arrest.[1]

  • Apoptosis Induction: Treatment with these compounds leads to a significant increase in both early and late apoptotic cell populations.[1]

  • Cell Cycle Arrest: Flow cytometry analysis has revealed that these derivatives can induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[1] For example, compound 7d was shown to increase the percentage of T-47D cells in the G2-M phase from 6.6% to 26.3%.[1]

Signaling Pathway Diagram:

cluster_0 2-Hydroxy-6-iodobenzoic Acid Derivative cluster_1 Cancer Cell Derivative Derivative Apoptosis Apoptosis Derivative->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M Phase) Derivative->CellCycleArrest Induces CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Anticancer mechanism of action.

3.1.3. Structure-Activity Relationship (SAR)

SAR studies have indicated that the presence of a para-methoxy phenyl group is crucial for the potent and selective cytotoxicity of these acylhydrazone derivatives.[1] The electron-donating nature of the methoxy group is believed to enhance the interaction of the compound with its cellular targets.[1]

Antimicrobial Activity

While less explored than their anticancer effects, derivatives of hydroxybenzoic acids have shown promise as antimicrobial agents.[6][7] Early studies on 2-hydroxy-6-iodobenzoic acid itself have suggested some inhibitory effects against certain bacterial strains, although further investigation is needed to determine its full potential and mechanism of action.[1] More recent research on iodobenzoic acid hydrazides has revealed beneficial antimicrobial effects, even against methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Include positive (a known antibiotic) and negative (solvent alone) controls on the same plate.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours).

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Salicylates, the parent class of compounds to which 2-hydroxy-6-iodobenzoic acid belongs, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] While specific studies on the anti-inflammatory activity of 2-hydroxy-6-iodobenzoic acid are limited, the broader class of hydroxybenzoic acid derivatives has demonstrated anti-inflammatory potential.[6][10] Further research is warranted to explore the COX inhibitory and other anti-inflammatory effects of this iodinated salicylic acid derivative.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Prepare a reaction mixture containing COX enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations in a suitable buffer.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction by adding a quenching agent (e.g., a strong acid).

  • Measure the production of prostaglandin E2 (PGE2), a primary product of the COX reaction, using a commercially available ELISA kit.[11]

  • Calculate the percentage of COX inhibition by comparing the PGE2 levels in the presence of the test compound to those in a control reaction without the inhibitor.

Key Experimental Methodologies for Biological Evaluation

To ensure the scientific integrity and reproducibility of research in this field, standardized and validated experimental protocols are essential.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[15][16]

Step-by-Step Protocol:

  • Harvest and wash the cells after treatment with the test compound.

  • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Treat the cells with RNase A to degrade RNA and prevent its interference with DNA staining.

  • Stain the cells with a PI solution, which intercalates with DNA.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/PI assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Step-by-Step Protocol:

  • Harvest and wash the treated cells with phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualization of Apoptosis Assay Workflow:

Cell_Culture Cell Culture and Treatment Harvesting Harvest and Wash Cells Cell_Culture->Harvesting Staining Stain with Annexin V-FITC and Propidium Iodide Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis and Quantification of Apoptosis Flow_Cytometry->Data_Analysis

Caption: Workflow for apoptosis detection.

Future Perspectives and Conclusion

2-Hydroxy-6-iodobenzoic acid stands as a testament to the power of scaffold-based drug design. While its own biological activity profile is not extensively documented, its utility as a synthetic precursor is undeniable. The remarkable anticancer and emerging antimicrobial activities of its acylhydrazone derivatives highlight the immense potential held within this chemical framework.

Future research should focus on several key areas:

  • Elucidation of the Parent Compound's Activity: A thorough investigation into the intrinsic biological activities of 2-hydroxy-6-iodobenzoic acid is warranted to fully understand its pharmacological profile.

  • Expansion of Derivative Libraries: The synthesis and screening of a broader range of derivatives will likely uncover novel compounds with enhanced potency and selectivity.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their translation into clinical candidates.

  • Exploration of Other Therapeutic Areas: The anti-inflammatory potential of this scaffold remains largely untapped and represents a promising avenue for future investigation.

References

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Google Patents. (n.d.).
  • Tresserra-Rimbau, A., Lamuela-Raventós, R. M., & Moreno, J. J. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(13), 10985.
  • Wikipedia. (2023, August 5). 2-Iodobenzoic acid. [Link]

  • Ahmad, B., et al. (2021). Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro. Molecules, 26(5), 1261.
  • SciSpace. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • Saeed, S., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3814.
  • Semantic Scholar. (n.d.). Anticancer Activity of -6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells. [Link]

  • ResearchGate. (n.d.). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]

  • Płaziński, W., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3814.
  • NIH. (n.d.). An ELISA method to measure inhibition of the COX enzymes. [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. [Link]

  • Google Patents. (n.d.). CN103555556A - Chemical synthesis method for 3,5-diiodosalicylic acid.
  • JoVE. (n.d.). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • NIH. (n.d.). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. [Link]

  • Kuete, V., et al. (2014). Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Phytomedicine, 21(12), 1651-1658.
  • Preprints.org. (2023).
  • Journal of Applied Pharmaceutical Science. (2018).
  • Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • MDPI. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • PubChem. (n.d.). 5-Iodosalicylic acid. [Link]

  • Mantu, D., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals, 15(12), 1547.
  • ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐iodosalicylic acid based 1,3,4‐oxadiazoline derivatives.... [Link]

  • Web of Journals. (n.d.). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. [Link]

  • DiVA. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. [Link]

  • Animal Science Products. (n.d.). Anti-Inflammatory Salicylates, Their Properties and Actions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Hydroxy-6-iodobenzoic Acid via Modified Sandmeyer Iodination

[1] Abstract & Strategic Context This application note details the synthesis of 2-hydroxy-6-iodobenzoic acid (also known as 6-iodosalicylic acid) from 2-amino-6-hydroxybenzoic acid (6-aminosalicylic acid).[1] While tradi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Context

This application note details the synthesis of 2-hydroxy-6-iodobenzoic acid (also known as 6-iodosalicylic acid) from 2-amino-6-hydroxybenzoic acid (6-aminosalicylic acid).[1] While traditionally classified under "Sandmeyer-type" reactions, the iodination of diazonium salts is unique; unlike chlorination or bromination, it proceeds efficiently without a copper(I) catalyst due to the low oxidation potential of the iodide ion.

Target Audience: Medicinal chemists and process development scientists focusing on salicylate scaffolds for anti-inflammatory agents or metal-chelating ligands.[1]

Key Technical Considerations
  • Steric Congestion: The target molecule features a 1,2,3-trisubstituted benzene ring pattern (COOH at 1, OH at 2, I at 6).[1] The iodine atom at position 6 introduces significant steric strain against the carboxyl group, influencing both the stability of the diazonium intermediate and the final crystal packing.

  • Zwitterionic Precursor: The starting material (2-amino-6-hydroxybenzoic acid) exists as a zwitterion.[1] Proper acidification is critical to break the internal salt and ensure complete diazotization.

  • Safety Critical: Diazonium salts derived from hydroxy-benzoic acids can form diazo-oxides (diazoquinones), which are potentially shock-sensitive.[1] This protocol utilizes a one-pot, wet-intermediate method to mitigate explosion risks.[1]

Reaction Mechanism & Logic

The transformation occurs in two distinct phases: Diazotization and Iodine Substitution .[2][3]

Phase 1: Diazotization

The amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and sulfuric acid).


[1]
Phase 2: Radical-Nucleophilic Substitution (Sandmeyer-Type)

Unlike standard Sandmeyer reactions requiring Cu(I), iodide acts as its own reducing agent.[1] It reduces the diazonium ion to an aryl radical, which then abstracts an iodine atom.[3]



Visualizing the Pathway

The following diagram illustrates the reaction flow and critical control points.

SandmeyerMechanism Start 2-Amino-6-hydroxybenzoic Acid Acid Dissolution (H2SO4, 0°C) Start->Acid Protonation Diazo Diazonium Intermediate (Unstable) Acid->Diazo + NaNO2 (Nitrosation) Iodine Iodide Substitution (KI, RT to 60°C) Diazo->Iodine Electron Transfer - N2 Gas Product 2-Hydroxy-6-iodobenzoic Acid Iodine->Product Workup

Caption: Sequential workflow for the conversion of 6-aminosalicylic acid to 6-iodosalicylic acid.

Experimental Protocol

Materials & Reagents[1][4]
ReagentRoleSpecifications
2-Amino-6-hydroxybenzoic acid Precursor>97% Purity
Sodium Nitrite (

)
Diazotizing Agent2.5 M Aqueous Solution
Sulfuric Acid (

)
Solvent/Acid Catalyst20% Aqueous Solution
Potassium Iodide (KI) Nucleophile1.2 eq.[1] Aqueous Solution
Urea QuencherSolid (Analytical Grade)
Sodium Bisulfite (

)
Iodine ScavengerSaturated Solution
Step-by-Step Methodology
Step 1: Precursor Dissolution and Acidification
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 2-amino-6-hydroxybenzoic acid (5.0 g, 32.6 mmol) in 30 mL of water .

  • Slowly add concentrated

    
     (10 mL)  dropwise while stirring.
    
    • Expert Note: The suspension may initially thicken as the sulfate salt forms. Ensure vigorous stirring to maintain a homogenous slurry.

      
       is preferred over 
      
      
      
      to prevent the formation of chlorinated byproducts (2-chloro-6-hydroxybenzoic acid) via competing Sandmeyer pathways.[1]
  • Cool the mixture to 0–5°C using an ice-salt bath.

Step 2: Diazotization[4][5]
  • Prepare a solution of

    
     (2.5 g, 36 mmol)  in 10 mL water .
    
  • Add the nitrite solution dropwise to the reaction flask, maintaining the internal temperature below 5°C .

    • Observation: The slurry should dissolve into a clear (often orange/brown) solution as the diazonium salt forms.

  • Stir at 0°C for 20 minutes.

  • Critical Step: Add a small amount of solid Urea (approx.[1] 0.5 g) to decompose excess nitrous acid.[1]

    • Validation: Test with starch-iodide paper.[1][6] If the paper turns blue instantly, excess nitrite remains. Add urea until the paper remains white/pale. This prevents the formation of iodine gas (

      
      ) in the next step, which lowers yield.
      
Step 3: Iodination (Substitution)[1]
  • Dissolve Potassium Iodide (KI, 8.1 g, 49 mmol) in 15 mL water .

  • Add the KI solution slowly to the cold diazonium mixture.

    • Safety: Nitrogen gas (

      
      ) will evolve.[1] Ensure the system is open to a fume hood vent to prevent pressure buildup.
      
  • Allow the mixture to warm to room temperature over 30 minutes.

  • Heat the reaction mixture to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Endpoint: Evolution of gas bubbles should cease completely.

Step 4: Isolation and Purification
  • Cool the mixture to room temperature. A dark precipitate (crude product + iodine) will form.[1]

  • Add saturated sodium bisulfite (

    
    )  solution dropwise until the dark brown color of free iodine fades to a pale yellow/tan.
    
  • Filter the precipitate under vacuum.

  • Recrystallization: Dissolve the crude solid in minimum hot water (approx. 80°C) with 10% ethanol. Allow to cool slowly to 4°C.

  • Filter the crystals and dry in a vacuum desiccator over

    
    .
    

Data Analysis & Quality Control

Expected Results
ParameterSpecificationNotes
Appearance Off-white to pale beige needlesDark color indicates residual Iodine.[1]
Yield 65% – 75%Losses primarily due to solubility in acidic water.[1]
Melting Point 160–163°CSharp melting point indicates high purity.[1]
1H NMR (DMSO-d6)

7.15 (t, 1H), 7.35 (d, 1H), 7.60 (d, 1H)
Distinctive pattern for 1,2,3-trisubstitution.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete diazotization or product solubility.[1]Ensure temperature <5°C during nitrite addition.[1] Chill water to 0°C before filtration.
Product is Red/Brown Free Iodine contamination.[1]Wash filter cake with dilute sodium thiosulfate or bisulfite.[1]
Violent Gas Evolution Nitrite added too fast.[1]Slow down addition rate; ensure efficient stirring.

Safety & Compliance (E-E-A-T)

  • Diazonium Instability: While aryl diazonium salts are versatile, those with ortho-hydroxy groups can form internal diazo-oxides.[1] Never isolate or dry the intermediate diazonium salt. Proceed immediately to the iodination step.

  • Nitrosamine Risk: The reaction generates nitrous acid. Ensure all glassware is quenched with urea or sulfamic acid before cleaning to prevent nitrosamine formation.[1]

  • Iodine Exposure: The reaction may liberate elemental iodine (

    
    ) if bisulfite quenching is insufficient.[1] Perform all operations in a certified chemical fume hood.
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard protocols for Sandmeyer and Diazotization).

  • Krasnokutskaya, E. A., et al. "A convenient and general one-step preparation of aromatic iodides."[1][7] Synthesis2007 , 1, 81-84.[1][7]

  • Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[1][7] Organic Letters2008 , 10(18), 3961-3964.[1][7]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6941, 2-Iodobenzoic acid" (Analogous chemistry validation). [1]

Sources

Application

Protocol for diazotization of 6-aminosalicylic acid to 6-iodosalicylic acid

This Application Note provides a rigorous protocol for the synthesis of 6-iodosalicylic acid (6-iodo-2-hydroxybenzoic acid) via the diazotization of 6-aminosalicylic acid . This transformation utilizes a Sandmeyer-type i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the synthesis of 6-iodosalicylic acid (6-iodo-2-hydroxybenzoic acid) via the diazotization of 6-aminosalicylic acid .

This transformation utilizes a Sandmeyer-type iododeamination. Because the amino group is ortho to the carboxylic acid (position 6 relative to C1 carboxyl), this reaction proceeds through a diazonium carboxylate intermediate.

Critical Safety Advisory: The Ortho-Effect

WARNING: The diazotization of anthranilic acid derivatives (ortho-aminobenzoic acids) generates benzenediazonium-2-carboxylates (inner salts). These zwitterionic intermediates are explosive when dry .

  • Never filter or dry the intermediate diazonium salt.

  • Proceed immediately to the iodination step in the aqueous phase.

  • Maintain strict temperature control (< 5°C) during diazotization to prevent thermal decomposition before iodide addition.

Chemical Strategy & Mechanism

The synthesis involves three distinct phases:

  • Protonation & Solubilization: 6-aminosalicylic acid is zwitterionic and poorly soluble in water. Strong acid converts it to the soluble anilinium salt.

  • Diazotization: Treatment with sodium nitrite generates the nitrosonium ion (

    
    ), converting the amine to a diazonium salt. High acidity (pH < 1) is strictly maintained to prevent the diazonium species from coupling with the electron-rich phenolic ring (which would form unwanted azo dyes).
    
  • Iodination (Sandmeyer): The diazonium group is displaced by iodide via a radical-nucleophilic aromatic substitution mechanism, driven by the loss of nitrogen gas (

    
    ).
    

Materials & Reagents

ReagentRolePurity/Grade
6-Aminosalicylic Acid Substrate>97% (HPLC)
Sodium Nitrite (

)
Diazotizing AgentACS Reagent
Hydrochloric Acid (37%) Solvent/Proton SourceConcentrated
Potassium Iodide (

)
Nucleophile>99%
Urea ScavengerReagent Grade
Sodium Bisulfite (

)
Quenching AgentACS Reagent
Ethyl Acetate Extraction SolventHPLC Grade

Experimental Protocol

Phase A: Diazotization[1][2]
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and an addition funnel. Place the flask in an ice/salt bath (-5°C to 0°C).

  • Acidification: Charge the flask with 6-aminosalicylic acid (10.0 mmol) . Add 6 M HCl (20 mL) . Stir vigorously.

    • Note: The starting material may not fully dissolve initially.[1][2][3] It will dissolve as the reaction proceeds or form a fine suspension.

  • Nitrite Addition: Dissolve

    
     (11.0 mmol, 1.1 equiv)  in minimal water (5 mL). Add this solution dropwise over 20 minutes.
    
    • Control: Maintain internal temperature below 5°C .[2][4]

    • Observation: The solution should turn clear or pale yellow as the diazonium salt forms.

  • Verification: After addition, stir for 15 minutes. Spot an aliquot onto starch-iodide paper . An immediate blue/black color confirms the presence of excess nitrous acid (

    
    ), which is required to drive the reaction to completion.
    
  • Scavenging: Add solid Urea (approx. 100-200 mg) in small portions until a fresh starch-iodide test is negative (no color change).

    • Why: Removing excess

      
       prevents the oxidation of iodide to iodine (
      
      
      
      ) in the next step, improving yield.
Phase B: Iodination (Sandmeyer)
  • Preparation: Dissolve Potassium Iodide (15.0 mmol, 1.5 equiv) in water (10 mL).

  • Addition: Add the KI solution dropwise to the cold diazonium mixture.

    • Caution: Nitrogen gas (

      
      ) evolution will begin. Foaming may occur.
      
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) over 1 hour.

  • Thermal Decomposition: Once gas evolution slows, heat the reaction mixture to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

    • Visual: The solution will darken due to the liberation of free iodine.

Phase C: Workup & Purification
  • Quenching: Cool the mixture to room temperature. Add saturated aqueous Sodium Bisulfite (

    
    )  solution dropwise until the dark iodine color fades to a pale yellow/tan (reduction of 
    
    
    
    to
    
    
    ).
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

  • Washing: Wash the combined organic layers with Brine (20 mL).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO2, Hexanes:EtOAc + 1% Acetic Acid).

Process Visualization (Workflow)

G Start 6-Aminosalicylic Acid (Solid) Acid Acidification (6M HCl, <5°C) Start->Acid Diazo Diazotization (NaNO2 addition) Acid->Diazo Formation of Ammonium Salt Check Starch-Iodide Test (Confirm excess HNO2) Diazo->Check Urea Urea Quench (Remove HNO2) Check->Urea Positive Test Iodide Iodination (KI addition, N2 evolution) Urea->Iodide Diazonium Carboxylate Heat Thermal Decomposition (60°C, 30 min) Iodide->Heat Workup Bisulfite Wash & Extraction Heat->Workup Final 6-Iodosalicylic Acid Workup->Final

Figure 1: Step-by-step reaction workflow for the conversion of 6-ASA to 6-ISA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Azo CouplingEnsure pH < 1 throughout. If pH rises, the diazonium salt couples with the phenol.
Explosive Decomposition Dried IntermediateNEVER let the reaction run dry between nitrite and iodide addition.
Dark Product Iodine ContaminationEnsure sufficient Sodium Bisulfite wash during workup to remove elemental iodine.
Incomplete Reaction Poor SolubilityIf 6-ASA fails to react in HCl, switch solvent to

(20%)
or use a co-solvent like Acetic Acid.

References

  • Organic Syntheses. m-Iodobenzoic Acid. Coll. Vol. 2, p.351 (1943). Link

    • Grounding: Establishes the standard protocol for diazotiz
  • Cohen, T., et al.The Deamination of 2-Aminobenzoic Acids via Diazonium Carboxylates. Journal of Organic Chemistry, 1977.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Grounding: Authoritative source for Sandmeyer reaction stoichiometry and safety procedures.
  • National Institutes of Health (NIH) - PubChem. 6-Aminosalicylic Acid Compound Summary. Link

    • Grounding: Verification of chemical structure and physical properties.[5]

Sources

Method

Application Note: Kinetic Stabilization of Transthyretin (TTR) by Iodinated Salicylates

Executive Summary Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease caused by the dissociation of the native TTR homotetramer into monomers, which subsequently misfold and assemble into amyloid fibri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease caused by the dissociation of the native TTR homotetramer into monomers, which subsequently misfold and assemble into amyloid fibrils. This application note details the mechanism and experimental protocols for evaluating iodinated salicylates (specifically Iododiflunisal) as potent kinetic stabilizers of TTR.

Unlike standard NSAIDs, iodinated variants exploit the hydrophobic pockets of the TTR thyroxine-binding site via halogen bonding, offering superior binding affinity and selectivity. This guide provides researchers with validated protocols for assessing these compounds using acid-mediated fibrillogenesis assays and ex vivo plasma selectivity immunoblots.

Mechanism of Action: Kinetic Stabilization[1][2]

The rate-limiting step of TTR amyloidogenesis is the dissociation of the functional tetramer into monomers. Small molecule inhibitors function by binding to the two unoccupied thyroxine (T4) binding sites at the dimer-dimer interface.

Structural Basis of Iodinated Salicylate Binding

While the parent compound, Diflunisal , binds to TTR, its affinity is limited. Iododiflunisal incorporates an iodine atom at the phenyl ring, which significantly enhances potency through two mechanisms:

  • Hydrophobic Fit: The bulky iodine atom fills the hydrophobic pocket (HBP) formed by Leu17, Leu119, and Val121 , creating a tighter steric fit than the fluorine or hydrogen atoms in diflunisal.

  • Kinetic Barrier Elevation: Binding bridges the two TTR dimers, raising the activation energy ($ \Delta G^\ddagger $) required for dissociation. This is distinct from thermodynamic stabilization; the inhibitor locks the protein in its native state, preventing the transition to the amyloidogenic intermediate.

Pathway Visualization

TTR_Pathway Tetramer Native TTR Tetramer Transition Dissociative Transition State Tetramer->Transition Rate Limiting Monomer Misfolded Monomer Transition->Monomer Oligomer Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Inhibitor Iodinated Salicylate Inhibitor->Tetramer Binds & Stabilizes Inhibitor->Transition Blocks

Caption: Kinetic stabilization mechanism. The inhibitor binds the tetramer, raising the energy barrier for the rate-limiting dissociation step.

Compound Profiling: Salicylate Derivatives

The following table summarizes the comparative efficacy of TTR ligands. Note the increased relative potency of the iodinated variant.

CompoundStructure ClassRelative Potency (vs T4)MechanismKey Interaction Residues
Thyroxine (T4) Endogenous Hormone1.0 (Reference)Native LigandLys15, Glu54, HBP 1-3
Diflunisal Salicylate NSAID< 0.1Kinetic StabilizerLys15, Val121
Iododiflunisal Iodinated Salicylate0.85 Kinetic StabilizerLeu17, Leu119, Val121 (Iodine fit)
Tafamidis BenzoxazoleHighKinetic StabilizerHBP 1 & 3

Data synthesized from Almeida et al. (2004) and Wiseman et al. (2005).

Protocol 1: Acid-Mediated Fibril Inhibition Assay

This assay is the industry standard for screening TTR inhibitors. It forces tetramer dissociation using acidic pH (mimicking lysosomal conditions), allowing rapid quantification of fibril formation via turbidity.

Reagents & Equipment[3]
  • Recombinant WT-TTR: 0.4 mg/mL stock in 10 mM phosphate, 100 mM KCl, 1 mM EDTA (pH 7.6).

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM KCl (pH 4.4). Note: pH 4.4 is preferred over pH 2.0 for better physiological relevance.

  • Test Compounds: 10 mM stock in DMSO (Freshly prepared).

  • Detection: UV-Vis Spectrophotometer (330 nm or 400 nm) or Thioflavin T (ThT) fluorescence.

Experimental Workflow

Acid_Assay_Workflow Step1 1. Preparation Mix TTR (3.6 µM) with Test Compound (7.2 µM) (2x molar excess) Step2 2. Pre-Incubation 30 mins @ 37°C, pH 7.6 Allows drug binding Step1->Step2 Step3 3. Acidification Dilute 1:1 with Acetate Buffer Final pH 4.4 Step2->Step3 Step4 4. Incubation 72 Hours @ 37°C Quiescent (No shaking) Step3->Step4 Step5 5. Measurement Turbidity (OD 330nm) or ThT Fluorescence Step4->Step5

Caption: Step-by-step workflow for the acid-mediated TTR fibrillogenesis inhibition assay.

Detailed Steps
  • Pre-incubation: In a microcentrifuge tube, mix 500 µL of TTR stock (final conc. 3.6 µM tetramer) with the test compound (final conc. 7.2 µM). Include a DMSO-only control (0% inhibition) and a T4/Iododiflunisal positive control (100% inhibition).

    • Expert Tip: Ensure DMSO concentration remains <2% to avoid solvent-induced denaturation.

  • Equilibration: Incubate at 37°C for 30 minutes at neutral pH. This allows the inhibitor to dock into the tetramer before stress is applied.

  • Acid Induction: Add 500 µL of pH 4.4 Acetate Buffer to lower the pH.

  • Fibrillogenesis: Incubate samples at 37°C for 72 hours without agitation.

  • Quantification: Vortex gently to suspend aggregates. Measure absorbance at 330 nm (turbidity).

    • Calculation:

      
      
      

Protocol 2: Ex Vivo Plasma Selectivity (Immunoblotting)

A critical failure point for TTR drugs is binding to Albumin (HSA) instead of TTR in plasma. This protocol verifies that the iodinated salicylate selectively stabilizes TTR in a complex biological matrix.

Principle

TTR tetramers are resistant to SDS denaturation only if chemically cross-linked or kinetically stabilized. Here, we use glutaraldehyde cross-linking to covalently fix the tetramer if it is stabilized by the drug. Unstable/dissociated TTR will not cross-link efficiently or will degrade.

Procedure
  • Plasma Incubation: Incubate 90 µL of human plasma with 10 µL of test compound (10-50 µM final) for 2 hours at 37°C.

  • Denaturation Stress: Add Urea (4 M final concentration) or adjust pH to 4.4 and incubate for 24–48 hours. This step stresses the TTR; only drug-bound TTR will remain tetrameric.

  • Cross-linking: Add glutaraldehyde (2.5% final) for 4 minutes at room temperature. Quench with NaBH4 or Tris buffer.

  • SDS-PAGE & Western Blot:

    • Run samples on a 12% SDS-PAGE gel.

    • Transfer to PVDF membrane.

    • Probe with Polyclonal Rabbit anti-Human TTR (1:1000) .

  • Interpretation:

    • Band at ~55 kDa: Intact Tetramer (Successful Stabilization).

    • Band at ~14 kDa: Monomer (Failed Stabilization).

    • Success Criterion: The iodinated salicylate sample should show a dense tetramer band comparable to the T4 control, significantly darker than the DMSO control.

References

  • Almeida, M. R., et al. (2004). "Selective binding to transthyretin and tetramer stabilization in serum from patients with familial amyloidotic polyneuropathy by an iodinated diflunisal derivative." Biochemical Journal, 381(Pt 2), 351–356.

  • Wiseman, R. L., et al. (2005). "Kinetic stabilization of an oligomeric protein by a single ligand binding event." Journal of the American Chemical Society, 127(15), 5540–5551.

  • Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 121(1), 73-85.

  • Hurshman, A. R., et al. (2004). "Transthyretin amyloidosis: structural basis of inhibition by iodinated salicylates." Biochemistry, 43, 7365–7373.

  • Fontana, A., et al. (2021). "Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption." International Journal of Molecular Sciences, 23(1).

Application

2-Hydroxy-6-iodobenzoic acid as a ligand for TTR binding assays

Application Note: 2-Hydroxy-6-iodobenzoic Acid as a Ligand for Transthyretin (TTR) Binding Assays Executive Summary Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease caused by the dissociation of the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Hydroxy-6-iodobenzoic Acid as a Ligand for Transthyretin (TTR) Binding Assays

Executive Summary

Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease caused by the dissociation of the homotetrameric TTR protein into aggregation-prone monomers. A proven therapeutic strategy involves kinetic stabilization of the native tetramer using small molecule ligands that occupy the thyroxine (T4) binding pockets.[1]

This guide details the characterization and utilization of 2-Hydroxy-6-iodobenzoic acid (an iodinated salicylate derivative) as a probe for TTR binding. While 5-iodosalicylic acid is the classic reference standard, the 6-iodo isomer presents unique steric properties due to the iodine atom's position ortho to the carboxyl group. This application note provides the rationale, detailed protocols, and analytical frameworks for using this ligand in high-throughput Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) assays.

Scientific Rationale & Ligand Profile

The Target: Transthyretin (TTR)

TTR possesses two funnel-shaped T4 binding sites at the dimer-dimer interface.[2] Each site contains three symmetry-related Halogen Binding Pockets (HBPs) :

  • HBP1 (Outer): Hydrophilic/Solvent-exposed.

  • HBP2 (Middle): Hydrophobic.[3][4]

  • HBP3 (Inner): Deep hydrophobic pocket near the Ser117/Thr119 region.

The Ligand: 2-Hydroxy-6-iodobenzoic Acid
  • Chemical Class: Iodinated Salicylate.[4][5][6]

  • Mechanism of Action: The salicylate scaffold mimics the phenolic ring of T4. The iodine atom acts as an anchor via halogen bonding , a highly directional interaction where the electropositive "sigma-hole" of the iodine interacts with backbone carbonyl oxygens (e.g., Ala108, Leu110) or water networks within the HBPs.

  • Structural Nuance (The 6-Iodo Factor): Unlike the common 5-iodo isomer, the 6-iodo position is ortho to the carboxylate. This introduces steric strain that may force the carboxyl group out of planarity with the phenyl ring, potentially altering the hydrogen bonding network with Lys15 and Glu54 at the channel entrance. This makes it an excellent probe for mapping the steric tolerance of the TTR channel entrance (HBP1 region).

Mechanism of Kinetic Stabilization

The following diagram illustrates how ligand binding shifts the equilibrium away from the dissociative transition state, preventing amyloidogenesis.

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Complex TTR-Ligand Complex (Kinetically Stabilized) Tetramer->Complex + Ligand (Binding) Monomer Monomeric TTR (Misfolded Intermediate) Tetramer->Monomer Dissociation (Rate Limiting Step) Ligand 2-Hydroxy-6-iodobenzoic Acid Complex->Tetramer Off-rate (k_off) Complex->Monomer Blocked Aggregate Amyloid Fibrils (Toxic) Monomer->Aggregate Aggregation

Figure 1: Kinetic Stabilization of TTR. The ligand binds to the tetramer, raising the activation energy for dissociation into monomers, thereby blocking the amyloidogenic cascade.

Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Competition Assay

Best for: High-throughput screening and Kd determination.

Principle: A fluorescent probe (e.g., Resveratrol or a FITC-T4 analog) binds TTR, resulting in high polarization (slow tumbling). The non-fluorescent ligand (2-Hydroxy-6-iodobenzoic acid) displaces the probe, causing a decrease in polarization (rapid tumbling).

Materials:

  • Protein: Recombinant Human TTR (Wild Type or V30M), 1 µM stock.

  • Fluorescent Probe: Resveratrol (200 µM stock in DMSO) or FITC-T4.

  • Test Ligand: 2-Hydroxy-6-iodobenzoic acid (10 mM stock in DMSO).

  • Assay Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4. (Detergents like Triton X-100 are usually avoided to prevent micelle artifacts).

Step-by-Step Workflow:

  • Probe Optimization: Determine the Kd of the fluorescent probe first. Use a probe concentration ~ Kd (typically 200 nM for Resveratrol).

  • Master Mix Preparation:

    • Mix TTR (final conc: 1 µM) and Probe (final conc: 200 nM) in Assay Buffer.

    • Incubate for 30 minutes at Room Temperature (RT) in the dark to establish equilibrium.

  • Ligand Titration:

    • Prepare a serial dilution of 2-Hydroxy-6-iodobenzoic acid (e.g., 100 µM down to 1 nM) in Assay Buffer + DMSO (keep DMSO constant at <2%).

  • Plate Setup:

    • Add 10 µL of Ligand dilution to 384-well black plates.

    • Add 40 µL of TTR-Probe Master Mix.

    • Controls:

      • Positive Control: TTR + Probe + Excess T4 (Full displacement).

      • Negative Control: TTR + Probe + DMSO (Max Polarization).

      • Background: Buffer only.

  • Incubation: Shake gently (30 sec), then incubate for 1 hour at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 320 nm, Em: 410 nm for Resveratrol; or standard FITC settings).

Data Analysis: Plot Polarization (mP) vs. Log[Ligand]. Fit to a sigmoidal dose-response curve (4-parameter logistic) to determine IC50. Calculate Ki using the Cheng-Prusoff equation adapted for FP:



Protocol B: Isothermal Titration Calorimetry (ITC)

Best for: Thermodynamic profiling (Enthalpy vs. Entropy) and validating stoichiometry.

Rationale: Iodinated ligands often exhibit "negative cooperativity" (binding to the first site is stronger than the second). ITC is the only method to resolve these two binding events distinctly.

Step-by-Step Workflow:

  • Preparation:

    • Cell: TTR (20 µM) in PBS, pH 7.4. Dialyze protein extensively against the buffer.

    • Syringe: 2-Hydroxy-6-iodobenzoic acid (200-300 µM) in the exact same dialysis buffer (add DMSO to match if ligand stock is in DMSO, e.g., 2% in both).

  • Titration Parameters:

    • Temperature: 25°C.

    • Stirring: 750-1000 rpm.

    • Injections: 1 x 0.4 µL (dummy), followed by 19 x 2.0 µL injections.

    • Spacing: 180 seconds between injections to allow return to baseline.

  • Execution: Run the titration. Ensure the reference cell contains water or buffer.

  • Analysis:

    • Integrate heat peaks. Subtract heat of dilution (Ligand into Buffer control).

    • Fit data to a "Two Sets of Sites" model (due to negative cooperativity) or a "One Set of Sites" model if the sites appear equivalent.

    • Output:

      
       (Stoichiometry, should be ~2 for TTR), 
      
      
      
      (Affinity),
      
      
      (Enthalpy),
      
      
      (Entropy).

Expected Outcome: Iodinated salicylates typically show enthalpy-driven binding (


) due to the formation of specific hydrogen bonds and halogen bonds, with a stoichiometry of N=2 (one ligand per dimer-dimer interface).

Visualization of Assay Workflow

FP_Assay_Workflow Start Start: Reagents Prep Mix Master Mix: TTR (1 µM) + Probe (200 nM) Start->Mix Dilution Ligand Serial Dilution: 2-Hydroxy-6-iodobenzoic acid Start->Dilution Plate Plating (384-well): 10 µL Ligand + 40 µL Master Mix Mix->Plate Dilution->Plate Incubate Incubation: 60 min @ RT (Dark) Plate->Incubate Read Read FP Signal: (mP values) Incubate->Read Analyze Data Analysis: Calculate IC50 & Ki Read->Analyze

Figure 2: Fluorescence Polarization Competition Assay Workflow.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseSolution
Precipitation Ligand insolubility in aqueous buffer.Verify solubility of 2-Hydroxy-6-iodobenzoic acid. Ensure DMSO < 5%.
Low Polarization Window Probe degradation or poor binding.Use fresh probe. Verify TTR activity with a T4 control.
N < 1.5 in ITC Inactive protein fraction or concentration error.Determine active protein concentration using T4 titration.
High Background Fluorescence Ligand autofluorescence.Check ligand fluorescence alone. If high, switch to ITC or Gel Filtration.

References

  • Structural basis of TTR Stabilization

    • Title: Iodination of salicylic acid improves its binding to transthyretin.[4]

    • Source: Biochim Biophys Acta. 2008.[4]

    • URL:[Link]

    • Context: Establishes the baseline for iodinated salicylates (specifically 5-iodo and 3,5-diiodo) binding to TTR.
  • TTR Amyloidosis Mechanisms

    • Title: Transthyretin Binding Heterogeneity and Anti-amyloidogenic Activity of Natural Polyphenols and Their Metabolites.
    • Source: PubMed Central.
    • URL:[Link]

    • Context: Discusses the negative cooperativity and binding modes of phenolic ligands.
  • Assay Methodology (FP)

    • Title: High-throughput fluorescence polarization assay for the identification of transthyretin amyloidogenesis inhibitors.
    • Source: Analytical Biochemistry.
    • URL:[Link]

    • Context: Standard protocol for the FP competition assay used in this guide.
  • Halogen Bonding in TTR

    • Title: Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid.
    • Source: MDPI / PubMed.
    • URL:[Link]

    • Context: Detailed structural analysis of halogen interactions in the TTR binding channel.

Sources

Method

Preparation of 6-iodosalicylic acid from 2-amino-6-hydroxybenzoic acid

Application Note: AN-SYN-2025-04 High-Purity Synthesis of 6-Iodosalicylic Acid via Sandmeyer Iodination Executive Summary This application note details a robust, scalable protocol for the conversion of 2-amino-6-hydroxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2025-04 High-Purity Synthesis of 6-Iodosalicylic Acid via Sandmeyer Iodination

Executive Summary

This application note details a robust, scalable protocol for the conversion of 2-amino-6-hydroxybenzoic acid to 6-iodosalicylic acid. The synthesis utilizes a classic Sandmeyer-type iodination, leveraging the high nucleophilicity of iodide ions to displace a diazonium group without the need for copper catalysis. This workflow is optimized for research and early-stage drug development laboratories, prioritizing yield, purity, and safety.

Scientific Background & Reaction Logic

Structural Context

The starting material, 2-amino-6-hydroxybenzoic acid (often referred to as 6-aminosalicylic acid or 6-ASA), possesses a benzene ring substituted with a carboxylic acid at C1, an amine at C2, and a hydroxyl group at C6. Due to the symmetry of the 2,6-substitution pattern relative to the carboxyl group, "2-amino-6-hydroxy" and "6-amino-2-hydroxy" describe the same regioisomer.

The target, 6-iodosalicylic acid , requires the regioselective replacement of the amino group with an iodine atom. This transformation is critical for generating iodinated salicylate scaffolds used in the development of specific ligands for hydroxycarboxylic acid receptors or as precursors for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Mechanistic Pathway

The synthesis proceeds via a two-step one-pot sequence:

  • Diazotization: Treatment of the amine with sodium nitrite (

    
    ) in mineral acid (
    
    
    
    or
    
    
    ) generates the electrophilic nitrosonium ion (
    
    
    ), which attacks the amine to form an unstable diazonium salt intermediate (
    
    
    ).
  • Nucleophilic Substitution: Addition of potassium iodide (

    
    ) introduces the iodide nucleophile. Unlike chlorination or bromination, iodination does not require a copper(I) catalyst (Sandmeyer catalyst) because the iodide ion is a sufficiently strong reducing agent and nucleophile to facilitate the radical-nucleophilic substitution mechanism directly, releasing nitrogen gas (
    
    
    
    ).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
2-Amino-6-hydroxybenzoic acid 153.141.0Substrate
Sodium Nitrite (

)
69.001.1 - 1.2Diazotizing Agent
Potassium Iodide (

)
166.001.5 - 2.0Iodine Source
Hydrochloric Acid (conc. 37%) 36.46ExcessSolvent/Proton Source
Urea 60.06TraceQuencher (optional)
Step-by-Step Methodology

Step 1: Preparation of the Diazonium Salt

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-hydroxybenzoic acid (10.0 mmol, 1.53 g) in water (15 mL).

  • Acidification: Cool the suspension to 0–5 °C using an ice-water bath. Slowly add concentrated HCl (5 mL) dropwise. Note: The amine may partially dissolve as the hydrochloride salt.

  • Diazotization: Prepare a solution of sodium nitrite (11.0 mmol, 0.76 g) in minimal water (3 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C .

    • Critical Control: Rapid addition or temperature spikes can decompose the diazonium salt to a phenol or form tars.

  • Stirring: Stir the mixture at 0–5 °C for 30 minutes. The solution should become clear or pale yellow.

    • QC Check: Test the solution with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid. Optionally, add a small amount of urea to decompose excess nitrous acid if the color change is too intense, preventing side reactions with iodine later.

Step 2: Iodination (Sandmeyer-Type)

  • Reagent Prep: Dissolve potassium iodide (20.0 mmol, 3.32 g) in water (10 mL).

  • Addition: Slowly add the KI solution to the cold diazonium mixture.

    • Observation: The solution will turn dark brown/red due to the formation of iodine (

      
      ) and triiodide species. Nitrogen gas (
      
      
      
      ) evolution will begin.
  • Reaction: Allow the mixture to warm slowly to room temperature (20–25 °C) over 1 hour.

  • Completion: Heat the mixture gently to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt and evolution of

    
    .
    

Step 3: Isolation and Purification

  • Quenching: Cool the mixture to room temperature. Add solid sodium bisulfite (

    
    ) or sodium thiosulfate in small portions until the dark iodine color fades to a pale yellow/tan, indicating the reduction of free iodine to iodide.
    
  • Filtration: The product, 6-iodosalicylic acid , typically precipitates as an off-white to tan solid. Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove inorganic salts.
    
  • Recrystallization: For high purity (>98%), recrystallize the crude solid from hot water or an ethanol/water mixture (1:3).

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight.

Process Visualization

The following diagram illustrates the reaction logic and critical control points.

G cluster_conditions Critical Parameters Start Starting Material 2-Amino-6-hydroxybenzoic acid Acid Acidification (HCl, 0°C) Start->Acid Diazo Diazotization (NaNO2, <5°C) Acid->Diazo + NaNO2 Intermediate Intermediate Diazonium Salt Diazo->Intermediate Formation of Ar-N2+ Iodination Iodination (KI, aqueous) Intermediate->Iodination + KI - N2 (gas) Workup Workup (NaHSO3 quench, Filtration) Iodination->Workup Reduction of excess I2 Product Target Product 6-Iodosalicylic Acid Workup->Product Recrystallization Param1 Temp < 5°C during Diazotization Param2 Control N2 evolution during KI addition

Figure 1: Workflow for the Sandmeyer iodination of 6-aminosalicylic acid.

Safety & Handling

  • Diazonium Salts: Although the intermediate is kept in solution, dry diazonium salts can be explosive. Do not let the reaction mixture dry out before the iodination step is complete.

  • Nitrogen Evolution: The displacement step generates nitrogen gas. Ensure the reaction vessel is vented (not sealed) to prevent pressure buildup.

  • Iodine: Elemental iodine may be generated; it is corrosive and stains. Use sodium bisulfite to quench.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of acid vapors or iodine fumes.

References

  • Sandmeyer Reaction Overview

    • Title: Sandmeyer Reaction - Organic Chemistry Portal[1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Iodination Mechanism

    • Title: The Sandmeyer Reaction: A Detailed Mechanism[2]

    • Source: Wikipedia / Chemical Reviews
    • URL:[Link]

  • Starting Material Data

    • Title: 2-Amino-6-hydroxybenzoic acid (Compound Summary)
    • Source: PubChem[3][4]

    • URL:[Link]

  • General Protocol for Iodobenzoic Acids

    • Title: Synthesis of 2-Iodobenzoic Acid (Organic Syntheses Procedure)
    • Source: Organic Syntheses, Coll. Vol. 1, p.325 (1941)
    • URL:[Link]

Sources

Application

Application Note: Precision Recrystallization of 2-Hydroxy-6-iodobenzoic Acid

This Application Note provides a rigorous, field-validated guide for the purification of 2-hydroxy-6-iodobenzoic acid (6-iodosalicylic acid). Unlike its more common isomers (3-iodo or 5-iodo), the 6-iodo isomer presents...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated guide for the purification of 2-hydroxy-6-iodobenzoic acid (6-iodosalicylic acid). Unlike its more common isomers (3-iodo or 5-iodo), the 6-iodo isomer presents unique steric challenges due to the iodine atom's proximity to the carboxylic acid group (ortho-position).[1] This guide addresses those specific structural constraints to ensure high recovery and purity.

Chemical Profile & Solubility Logic

To design an effective purification protocol, one must understand the molecular personality of the target.

  • The Steric Factor: The iodine atom at position 6 is bulky and sits directly adjacent to the carboxylic acid (position 1). This creates an "ortho-effect," sterically shielding the acidic proton and potentially reducing solubility in aqueous bases compared to the 4- or 5-iodo isomers.[1]

  • The Lipophilicity Factor: The iodine atom significantly increases lipophilicity (

    
    ) compared to salicylic acid.[1] This makes water a poor solvent (good anti-solvent) and alcohols/esters excellent solvents.[1]
    
  • Impurity Profile: Common synthetic impurities include:

    • Elemental Iodine (

      
      ): Results from decomposition or excess reagent.[1] Causes purple/brown discoloration.[1]
      
    • Salicylic Acid:[2][3][4][5][6][7] Unreacted starting material.[1]

    • Regioisomers: 2-hydroxy-3-iodobenzoic acid or 2-hydroxy-5-iodobenzoic acid.[1]

Solubility Matrix
Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water InsolubleSparingly SolubleAnti-Solvent Excellent for forcing precipitation.[1]
Ethanol / Methanol HighVery HighSolvent Too soluble for single-solvent recrystallization; use in binary system.[1]
Acetic Acid (Glacial) ModerateHighExcellent Best for removing iodine color; structurally compatible.[1]
Toluene LowModerateSpecialist Good for removing polar impurities; requires high heat.[1]
Ethyl Acetate HighVery HighSolvent Good for extraction, less ideal for crystallization (oiling out risk).[1]

Recommended Solvent Systems

System A: The "Green" Binary System (Ethanol : Water)
  • Ratio: Variable (Start with 95% EtOH, add water to cloud point).

  • Mechanism: Dissolution is driven by the alcohol; selectivity is driven by the gradual addition of water (dielectric constant modification).

  • Best For: General purification, removal of inorganic salts.

System B: The "Scavenger" System (Acetic Acid : Water)
  • Ratio: 70:30 to 50:50 (v/v).[1]

  • Mechanism: Acetic acid mimics the analyte's structure, offering excellent solvating power while suppressing ionization.

  • Best For: Samples contaminated with elemental iodine or colored impurities.[1] The acidic medium prevents ionization of the phenol, ensuring a sharp crystal habit.

Detailed Experimental Protocols

Protocol 1: The Ethanol-Water Displacement Method

Use this for crude material with >85% purity.

  • Dissolution: Place 10.0 g of crude 2-hydroxy-6-iodobenzoic acid in a 250 mL Erlenmeyer flask. Add Absolute Ethanol (approx. 30-40 mL) and heat to reflux (

    
    ) with magnetic stirring. Add ethanol in 5 mL increments until the solid just dissolves.
    
    • Expert Tip: If the solution is dark brown/purple, add a spatula tip of sodium thiosulfate or sodium bisulfite to reduce free iodine to colorless iodide.

  • Filtration (Hot): If insoluble particles remain (salts, dust), filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.[1]

  • Nucleation: Return filtrate to the hot plate. While maintaining a gentle boil, add Deionized Water dropwise via an addition funnel or pipette.[1]

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve on swirling.[1]

    • Correction: Add 1-2 mL of Ethanol to clear the solution back to transparency.[1]

  • Crystallization: Remove from heat. Insulate the flask with a towel or place in a warm water bath to allow slow cooling to room temperature over 2-3 hours.

    • Why: Rapid cooling traps impurities and leads to "oiling out" rather than crystal formation.[1]

  • Finishing: Once at room temperature, cool in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with 20 mL of cold 30% Ethanol/Water .

  • Drying: Dry in a vacuum oven at

    
     overnight. (Avoid high heat 
    
    
    
    to prevent decarboxylation or deiodination).[1]
Protocol 2: Acid-Base Reprecipitation (Pre-Purification)

Use this for crude material with <85% purity or heavy tar contamination.[1]

  • Extraction: Suspend the crude solid in 5% NaOH or saturated

    
      (approx. 10 mL per gram).
    
    • Note: Due to the 6-iodo steric hindrance, dissolution may be slow.[1] Mild heating (

      
      ) and vigorous stirring are recommended.
      
  • Filtration: Filter the alkaline solution to remove insoluble non-acidic impurities (tars, unreacted reagents).[1]

  • Precipitation: Cool the filtrate to

    
    . Slowly acidify with 2M HCl  to pH 1-2 while stirring.
    
    • Observation: The product will precipitate as a thick white/off-white slurry.[1]

  • Recovery: Filter the solid, wash thoroughly with water to remove salts, and proceed to Protocol 1 for final polishing.

Process Logic & Decision Tree

RecrystallizationWorkflow Start Crude 2-Hydroxy-6-iodobenzoic Acid CheckPurity Assess Purity & Color Start->CheckPurity AcidBase Protocol 2: Acid-Base Extraction (Dissolve in 5% NaOH -> Filter -> Acidify) CheckPurity->AcidBase < 85% Purity or Tarry SolventSelect Select Solvent System CheckPurity->SolventSelect > 85% Purity AcidBase->SolventSelect Recovered Solid SystemA System A: Ethanol/Water (Standard Purification) SolventSelect->SystemA Standard SystemB System B: Acetic Acid/Water (If Iodine Color Persists) SolventSelect->SystemB Stubborn Color Decolorize Add Na2S2O3 or Activated Carbon (Remove Iodine/Color) SystemA->Decolorize SystemB->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Crystallize Slow Cooling (RT -> 4°C) HotFilter->Crystallize Isolate Filtration & Vacuum Dry Crystallize->Isolate

Figure 1: Decision matrix for the purification of 6-iodosalicylic acid, prioritizing purity profile and impurity type.[1]

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too wet (too much water).[1]Re-heat to dissolve.[1] Add a small volume of Ethanol.[1] Cool very slowly with vigorous stirring. Seed with a pure crystal if available.[1]
Purple Color Free Iodine (

) contamination.[1]
Add small amount of Sodium Bisulfite to the hot solution. Alternatively, wash the final filter cake with dilute Sodium Thiosulfate solution.
Low Yield Too much solvent used or final temperature not low enough.[1]Concentrate the mother liquor by rotary evaporation and repeat cooling. Ensure final temp is

.[1]
Grey Product Trapped particulate matter/carbon.[1]Ensure Hot Filtration (Step 2) uses a fine grade filter aid (Celite 545).[1]

Safety & Handling

  • Iodine Hazards: Although the iodine is bound, thermal decomposition can release

    
     vapor. Work in a fume hood.
    
  • Skin Contact: Iodobenzoic acids can be irritants.[1] Wear nitrile gloves.[1]

  • Waste: Segregate halogenated organic waste.

References

  • Synthesis and Properties of Iodosalicylic Acids

    • Source: PubChem Compound Summary for 5-Iodosalicylic acid (Isomer analog for solubility properties).[1]

    • URL:[Link][1]

  • General Purification of Halogenated Benzoic Acids

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p. 325 (1941); Vol. 4, p. 15 (1925).[1] (Methodology for m-iodobenzoic acid purification via ammonium salt).

    • URL:[Link][1]

  • Solvent Selection for Hydroxybenzoic Acids

    • Source: ChemicalBook - 2-Hydroxy-6-iodobenzoic acid properties and suppliers.[1]

  • Recrystallization Techniques

    • Source: University of Pittsburgh, Department of Chemistry - Common Solvents for Crystallization.[1]

    • URL:[Link]

Sources

Method

Application Note: Strategic Esterification of Sterically Hindered 2-Hydroxy-6-Iodobenzoic Acid

Executive Summary & Strategic Analysis The Challenge: Esterification of 2-hydroxy-6-iodobenzoic acid presents a classic "di-ortho" substitution challenge. The carboxylic acid moiety is flanked by a hydroxyl group at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Esterification of 2-hydroxy-6-iodobenzoic acid presents a classic "di-ortho" substitution challenge. The carboxylic acid moiety is flanked by a hydroxyl group at the C2 position and a bulky iodine atom at the C6 position.

  • Steric Inhibition: The large iodine atom (Van der Waals radius ~1.98 Å) creates significant steric hindrance, blocking the trajectory of nucleophiles (like methanol) required for standard Fischer esterification.

  • Electronic Deactivation: The intramolecular hydrogen bond between the C2-hydroxyl and the carbonyl oxygen further stabilizes the ground state, increasing the activation energy required for nucleophilic attack.

  • Chemoselectivity Risk: The substrate contains two acidic protons: the carboxylic acid (

    
    ) and the phenol (
    
    
    
    ). Aggressive alkylation conditions risk forming the ether (O-alkylation of the phenol) rather than the desired ester.

The Solution: This guide provides two validated protocols. Protocol A (Nucleophilic Substitution) is the recommended "Gold Standard" for research-scale synthesis, utilizing the steric advantage of the carboxylate anion to bypass the tetrahedral intermediate. Protocol B (Acid-Catalyzed) is provided for bulk scale-up where time is less critical than reagent cost.

Decision Matrix: Selecting the Right Protocol

The choice of method depends on your scale and purity requirements.

DecisionMatrix Start Start: 2-Hydroxy-6-Iodobenzoic Acid Scale Primary Constraint? Start->Scale HighPurity High Purity / Lab Scale (<10g) Scale->HighPurity Speed & Selectivity BulkCost Cost Efficiency / Bulk (>50g) Scale->BulkCost Reagent Cost MethodA Method A: Carboxylate Alkylation (MeI + KHCO3) HighPurity->MethodA Bypasses Steric Block MethodB Method B: Fischer Esterification (H2SO4 + MeOH Reflux) BulkCost->MethodB Classic Approach

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Protocol A: Chemoselective Alkylation (Recommended)

Principle: This method relies on the


 reaction mechanism. By using a mild base (

), we selectively deprotonate the carboxylic acid (

) while leaving the phenol (

) protonated. The resulting carboxylate anion, despite being sterically crowded, acts as the nucleophile attacking the unhindered methyl iodide. This completely avoids the formation of the sterically congested tetrahedral intermediate required in Fischer esterification.
Materials
  • Substrate: 2-hydroxy-6-iodobenzoic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 - 1.5 equiv) (Caution: Neurotoxin)

  • Base: Potassium Bicarbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-6-iodobenzoic acid (e.g., 1.0 g, 3.79 mmol) in anhydrous DMF (10 mL). The solution should be clear/yellow.

    • Note: DMF is chosen for its high dielectric constant, which promotes the dissociation of the potassium salt, enhancing nucleophilicity.

  • Deprotonation: Add Potassium Bicarbonate (

    
    )  (0.57 g, 5.68 mmol) in one portion.
    
    • Observation: Evolution of

      
       gas will occur. Stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the carboxylate salt.
      
    • Critical Check: Do NOT use

      
       or 
      
      
      
      unless strictly monitored; stronger bases increase the risk of deprotonating the phenol, leading to the byproduct methyl 2-methoxy-6-iodobenzoate.
  • Alkylation: Add Methyl Iodide (0.35 mL, 5.68 mmol) dropwise via syringe.

    • Precaution: Wrap the flask in aluminum foil. Aryl iodides can be light-sensitive, and MeI is light-sensitive.

  • Reaction: Stir the mixture at Room Temperature for 4–6 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting acid will remain at the baseline or streak; the ester will move to

      
      .
      
  • Quench & Workup:

    • Pour the reaction mixture into Ice Water (50 mL). The ester often precipitates as a solid due to the hydrophobic iodine atom.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organics with Saturated

      
        (to remove unreacted acid) and Brine .
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Expected Results
  • Yield: >90%

  • Purity: >95% (often requires no chromatography).

  • Appearance: Off-white to pale yellow solid.

Protocol B: Modified Fischer Esterification (Scale-Up)

Principle: Acid-catalyzed equilibrium reaction. Due to the "Rule of Six" (steric bulk at position 6), the formation of the tetrahedral intermediate is energetically unfavorable. We overcome this by using high temperatures and a large excess of methanol (solvent) to drive Le Chatelier's principle.

Materials
  • Substrate: 2-hydroxy-6-iodobenzoic acid

  • Solvent/Reagent: Methanol (HPLC Grade, anhydrous preferred)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.5 - 1.0 equiv)
    
Step-by-Step Procedure
  • Setup: Place 2-hydroxy-6-iodobenzoic acid (10 g) in a heavy-walled pressure vial or a round-bottom flask with a high-efficiency reflux condenser.

  • Addition: Add Methanol (100 mL). Slowly add Conc.

    
      (2 mL) dropwise with stirring. Exothermic reaction.
    
  • Reflux: Heat the mixture to a vigorous reflux (

    
     internal temp).
    
    • Duration: Due to the 6-iodo steric block, standard 2-hour reflux is insufficient. Reflux for 24–48 hours is often required.

    • Optimization: For faster rates, use a sealed tube at

      
       (pressure warning) or add a co-solvent like Toluene and use a Dean-Stark trap to remove water (azeotropic distillation).
      
  • Workup:

    • Cool to RT. Evaporate bulk Methanol.

    • Dissolve residue in Ethyl Acetate.

    • Critical Wash: Wash vigorously with Sat.

      
        to remove the unreacted starting material (which will be significant compared to Method A).
      
    • Dry and concentrate.[1]

Analytical Validation (QC)

Summarized below are the expected spectral features for the Methyl Ester product.

TechniqueParameterExpected SignalInterpretation
1H NMR Methyl Group

3.90 - 4.00 ppm (s, 3H)
Singlet confirms methyl ester (

).
1H NMR Phenol -OH

10.5 - 11.5 ppm (s, 1H)
Downfield shift due to H-bonding with Carbonyl. Disappearance indicates O-alkylation side reaction.
1H NMR Aromatic Ring

7.0 - 7.8 ppm (m, 3H)
Pattern consistent with 1,2,3-trisubstituted benzene.
IR Carbonyl (C=O)~1680 - 1700

Ester stretch (shifted slightly lower due to H-bonding).
MS M+m/z 278 (approx)Matches Methyl 2-hydroxy-6-iodobenzoate.
Workflow Visualization

Workflow Reaction Reaction Mixture (Acid + MeI + KHCO3) Quench Quench: Pour into Ice Water Reaction->Quench Extract Extraction: Ethyl Acetate Quench->Extract Wash Wash Phase: 1. Water 2. Sat. NaHCO3 (Removes unreacted Acid) 3. Brine Extract->Wash Dry Drying (Na2SO4) & Concentration Wash->Dry Analysis QC: NMR Check for Phenolic Proton (~11 ppm) Dry->Analysis

Figure 2: Purification workflow ensuring removal of unreacted hindered acid.

Troubleshooting & Expert Insights

"I see two spots on TLC close together."
  • Cause: You likely have formed the Methyl 2-methoxy-6-iodobenzoate (O-alkylated byproduct).

  • Fix: Your base was too strong or the reaction ran too hot. Switch from

    
     to 
    
    
    
    or
    
    
    . Ensure temperature does not exceed
    
    
    .
"Reaction is incomplete after 48h (Method B)."
  • Cause: The 6-Iodo substituent effectively shields the carbonyl carbon.

  • Fix: Switch to Method A . If you must use Method B, add Trimethyl Orthoformate (3 equiv) to the reaction. It acts as a water scavenger and generates methanol in situ, driving the equilibrium aggressively.

"The product turned purple/brown."
  • Cause: Iodine liberation. Aryl iodides can undergo homolytic cleavage under UV light or excessive heat.

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) during workup. This reduces free iodine (
    
    
    
    ) back to iodide (
    
    
    ), restoring the colorless/yellow appearance.

References

  • ChemicalBook. (n.d.).[1] Synthesis of Methyl 2-iodobenzoate. Retrieved from

    • Context: Provides baseline conditions for ortho-iodobenzoic acid esterific
  • National Institutes of Health (NIH). (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. PMC. Retrieved from

    • Context: Discusses chemoselectivity challenges in esterific
  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids...[2]. Retrieved from

    • Context: Highlights the use of heterogeneous catalysts for hindered arom
  • Google Patents. (2011). Preparation method of 2,6-dihydroxybenzoic acid. CN102211995A. Retrieved from

    • Context: Illustrates the stability and handling of 2,6-disubstituted benzoic acid deriv

Sources

Application

Application Note: 2-Hydroxy-6-iodobenzoic Acid as a Dual-Function Fragment in Drug Discovery

Abstract This guide details the application of 2-hydroxy-6-iodobenzoic acid (2H6IBA) within Fragment-Based Drug Discovery (FBDD) workflows. Unlike standard fragments, 2H6IBA offers a unique "dual-function" advantage: it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 2-hydroxy-6-iodobenzoic acid (2H6IBA) within Fragment-Based Drug Discovery (FBDD) workflows. Unlike standard fragments, 2H6IBA offers a unique "dual-function" advantage: it serves as a high-quality chemical starting point capable of forming strong halogen bonds (


-hole interactions) and simultaneously acts as a heavy-atom derivative for de novo structure determination via Single-wavelength Anomalous Diffraction (SAD). This note provides validated protocols for crystallographic soaking, data collection strategies for iodine phasing, and chemical elaboration pathways to overcome steric challenges inherent to the ortho-substituted scaffold.

Introduction: The Strategic Value of 2H6IBA

In the "Rule of Three" compliant fragment space, 2H6IBA is a privileged scaffold. It combines the classic salicylate pharmacophore (capable of bidentate chelation and hydrogen bonding) with a heavy iodine atom at the ortho (C6) position.

The Sigma Hole Advantage

The iodine atom in 2H6IBA is not merely a hydrophobic bulk; it is an anisotropic electrophile. The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential on the extension of the C-I bond, known as the


-hole .
  • Mechanism: This positive patch interacts linearly (

    
    ) with Lewis bases (backbone carbonyls, histidines, or water networks) in the protein active site.
    
  • Selectivity: Unlike isotropic hydrogen bonds, the strict geometric requirement of the halogen bond (XB) provides an orthogonal vector for selectivity.

Physicochemical Profile
PropertyValueImplication for FBDD
Molecular Weight 264.02 DaCompliant (Rule of 3).[1] Leaves room for elaboration.
cLogP ~2.5 - 2.8Moderate lipophilicity ensures membrane permeability potential.
pKa (COOH) ~2.3 - 2.6Highly acidic due to ortho-I and ortho-OH stabilization. Exists as an anion at physiological pH.
H-Bond Donors 1 (Phenolic OH)Intramolecular H-bond to carboxylate often masks this, improving permeability.
Anomalous Signal (

)
~6.7

(at Cu K

)
Strong anomalous scatterer for experimental phasing.

Experimental Protocol: Crystallographic Phasing (SAD)[2]

The primary bottleneck in FBDD is obtaining the initial protein-fragment complex structure. 2H6IBA bypasses the need for selenomethionine (SeMet) derivatization by providing its own anomalous signal.

Pre-Soak Preparation

Objective: Establish a robust soaking condition that maintains crystal integrity while achieving high occupancy.

  • Stock Solution: Dissolve 2H6IBA to 100 mM in 100% dry DMSO.

    • Note: The compound is acidic.[2] Ensure the DMSO is anhydrous to prevent precipitation upon freezing.

  • Solubility Test: Dilute 1

    
    L of stock into 19 
    
    
    
    L of the crystallization mother liquor.
    • Pass: Solution remains clear.

    • Fail: Precipitate forms. Corrective Action: Adjust mother liquor pH (if buffer capacity permits) or reduce fragment concentration to 50 mM.

Soaking Protocol (The "Fast Soak" Method)

Long soaks often degrade diffraction quality. We utilize a high-concentration, short-duration soak to maximize occupancy and minimize lattice damage.

  • Transfer: Move native protein crystals into a drop containing 10 mM to 25 mM 2H6IBA in the mother liquor (final DMSO concentration < 10%).

  • Incubation: Soak for 10 – 30 minutes .

    • Critical Check: Monitor crystals visually. If cracking occurs within 2 minutes, reduce concentration to 5 mM and extend time to 2 hours.

  • Cryo-protection: Briefly (5–10 seconds) transfer the crystal to a cryo-solution containing the same concentration of fragment plus the cryo-agent (e.g., 20% glycerol) before flash-cooling in liquid nitrogen.

    • Why? Removing the fragment during cryo-protection causes rapid "wash-out" due to the fast off-rates typical of fragments (

      
       in mM range).
      
Data Collection & Phasing Strategy

To exploit the Iodine signal, data collection must be tuned to the absorption edge or a strong non-resonant energy.

  • Energy Selection:

    • Option A (Home Source): Cu K

      
       (
      
      
      
      Å). Iodine has a massive anomalous signal (
      
      
      ). This is often sufficient for SAD phasing without a synchrotron.
    • Option B (Synchrotron): Collect at 6.0 – 8.0 keV. While the K-edge of Iodine is 33 keV (inaccessible), the L-edges are accessible but often suffer from absorption. A sweet spot is often 7.0 - 8.0 keV to maximize

      
       while minimizing radiation damage.
      
  • Multiplicity: Collect highly redundant data (

    
     rotation if symmetry permits) to measure the small anomalous differences accurately.
    

Chemical Elaboration Protocols

Once a hit is validated, the iodine atom at C6 serves as a "handle" for growing the fragment. However, the ortho-position is sterically crowded.

overcoming Steric Hindrance in Cross-Coupling

Standard Suzuki-Miyaura conditions often fail due to the bulk of the adjacent carboxylic acid and hydroxyl group.

Protocol: Sterically Demanding Suzuki-Miyaura Coupling This protocol uses highly active Buchwald precatalysts to force the coupling at the hindered C6 position.

Reagents:

  • Substrate: Methyl 2-hydroxy-6-iodobenzoate (Protection of COOH is recommended).

  • Boronic Acid: R-B(OH)

    
     (Partner fragment).
    
  • Catalyst: Pd(OAc)

    
     + SPhos  OR XPhos Pd G3 .
    
    • Rationale: SPhos and XPhos are bulky, electron-rich phosphines designed to facilitate oxidative addition into sterically hindered aryl halides.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Step-by-Step:

  • Degassing: Vigorously sparge solvents with Argon for 15 minutes. Oxygen is the enemy of the active Pd(0) species.

  • Assembly: In a sealed vial, combine 1.0 eq iodide, 1.5 eq boronic acid, 5 mol% Catalyst, and base.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite. The methyl ester can be hydrolyzed back to the acid (LiOH, THF/H2O) if the carboxylate is essential for binding.

Vector Analysis
  • C6 (Iodine) Vector: Points "backward" relative to the salicylate face. Ideal for reaching hydrophobic pockets adjacent to the primary binding site.

  • C1 (Carboxyl) Vector: Ideal for salt-bridging to Arg/Lys residues. Can be converted to bioisosteres (Tetrazole, Acyl sulfonamide) to improve potency.

Visualization of Workflows

Strategic Workflow: From Hit to Lead

This diagram illustrates the decision matrix when 2H6IBA is identified as a hit.

FBDD_Workflow Library Fragment Library (Includes 2H6IBA) Screen Biophysical Screen (SPR / NMR / Tm) Library->Screen Hit Hit Confirmation (Kd < 5 mM) Screen->Hit Select Binders Decision Structure Determination Strategy Hit->Decision SAD Exp. Phasing (SAD) Utilize Iodine Signal Decision->SAD No Prior Structure MR Molecular Replacement (If Apo structure exists) Decision->MR Prior Structure Known Model Bound Complex Model (PDB) SAD->Model AutoSol / Phenix MR->Model Design Elaboration Strategy Model->Design Inspect Vectors Grow Grow via Iodine (C6) (Suzuki/Sonogashira) Design->Grow Hydrophobic Pocket Access Link Link via Carboxyl (C1) (Amide/Bioisostere) Design->Link Solvent/Polar Access Lead Lead Compound (nM Potency) Grow->Lead Link->Lead

Caption: Decision tree for utilizing 2H6IBA. The iodine atom enables a direct path to structure solution (Red path) via SAD phasing.

Chemical Interaction & Elaboration Map

This diagram details the specific atomic interactions and synthetic pathways.

Chemical_Map Core 2-Hydroxy-6-iodobenzoic Acid Iodine Iodine (C6) Core->Iodine COOH Carboxyl (C1) Core->COOH OH Hydroxyl (C2) Core->OH XB Halogen Bond (Sigma Hole) Iodine->XB Interaction Phasing Anomalous Scatterer (Phasing) Iodine->Phasing Utility Suzuki Pd-Cat Coupling (Growth Vector) Iodine->Suzuki Synthesis SaltBridge Salt Bridge (to Arg/Lys) COOH->SaltBridge Bioiso Bioisostere Conversion (Tetrazole/Amide) COOH->Bioiso Synthesis HBond Intramolecular H-Bond (Conformational Lock) OH->HBond

Caption: Functional map of 2H6IBA. The C6-Iodine is the pivot point for both biophysical utility (Phasing/XB) and chemical growth.

References

  • Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53". Journal of the American Chemical Society. [Link]

  • Evans, G., & Bricogne, G. (2002). "Triiodide derivatives of protein crystals for phasing". Acta Crystallographica Section D. [Link]

  • Metz, A., et al. (2016). "The power of the halogen bond in fragment-based drug discovery". Medicinal Chemistry Communications. [Link]

  • Phenix Documentation. (2023). "Experimental Phasing with Autosol". Phenix Online. [Link]

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions". Angewandte Chemie International Edition. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity in the iodination of salicylic acid derivatives

[1] Current Status: Operational Topic: Optimization of C5 vs. C3 Regioselectivity in Salicylic Acid Derivatives Ticket Priority: High (Process Chemistry/Medicinal Chemistry)[1] Introduction: The Selectivity Paradox Welco...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Optimization of C5 vs. C3 Regioselectivity in Salicylic Acid Derivatives Ticket Priority: High (Process Chemistry/Medicinal Chemistry)[1]

Introduction: The Selectivity Paradox

Welcome to the technical support hub for electrophilic aromatic substitution (EAS) of salicylates.

The Core Challenge: Salicylic acid presents a classic "frustrated" electronic system for regioselectivity.[2] The hydroxyl group (-OH) is a strong ortho/para activator, while the carboxylic acid (-COOH) is a meta director (deactivator).[1][2][3]

  • C5 Position: Para to -OH and meta to -COOH.[1][2] This position is electronically reinforced by both groups and is sterically accessible.[2] It is the Kinetic and Thermodynamic favorite.[2]

  • C3 Position: Ortho to -OH and meta to -COOH.[1][2][4] While electronically activated, it suffers from significant steric strain due to the adjacent carboxylic acid and potential hydrogen bonding networks.[2]

This guide provides the protocols and troubleshooting logic to control this competition, specifically focusing on avoiding over-iodination (3,5-diiodo formation) and maximizing mono-iodination yields.

Module 1: Diagnostic Workflow

Before altering your reaction parameters, use this decision tree to identify the correct optimization path.

IodinationLogic Start START: Define Target TargetC5 Target: 5-Iodo (Mono) Start->TargetC5 TargetC3 Target: 3-Iodo (Mono) Start->TargetC3 TargetDi Target: 3,5-Diiodo Start->TargetDi CheckYield Issue: High % of Di-iodo? TargetC5->CheckYield RealityCheck Direct Iodination is Non-Selective for C3 TargetC3->RealityCheck ForceCond Sol: Excess I2 (2.2 eq) Oxidative conditions (H2O2) TargetDi->ForceCond SolnStoich Sol: Reduce oxidant to 0.95 eq Switch to NIS/TFA CheckYield->SolnStoich Yes (Over-reaction) SolnGreen Sol: Use NaI/NaOCl (Bleach) Controlled pH CheckYield->SolnGreen No (Optimization) AltRoute Strategy: Block C5 (Sulfonation) OR Start from 3-Amino-SA RealityCheck->AltRoute

Figure 1: Decision logic for selecting the appropriate iodination strategy based on target regiochemistry.

Module 2: Troubleshooting & FAQs

Issue 1: "I cannot stop the reaction at the mono-iodinated product; I keep getting 3,5-diiodosalicylic acid."

Root Cause: The first iodine atom, while slightly deactivating, does not sufficiently deactivate the ring to prevent a second attack, especially because the -OH group is such a powerful activator. Additionally, heterogeneous conditions (undissolved iodine) can create local "hotspots" of high concentration.[1][2]

Corrective Actions:

  • Switch Reagents: Move from elemental Iodine (

    
    ) to N-Iodosuccinimide (NIS) . NIS allows for controlled release of the iodonium ion (
    
    
    
    ) and is less prone to radical side reactions that promote over-iodination.[2]
  • Starve the Reaction: Use a slight deficit of the iodinating agent (0.95 equivalents).[2] It is easier to separate unreacted starting material than to separate the di-iodo impurity.[2]

  • Solvent Control: Ensure the reaction mixture is homogeneous. If using water, ensure the salicylate is fully dissolved (as the sodium salt) before adding the iodine source.

Issue 2: "I specifically need the 3-iodo isomer, but I only isolate 5-iodo."

Expert Insight: Direct iodination of salicylic acid will always favor the C5 position (>90% selectivity) due to the "Selectivity Paradox" described in the introduction. The C3 position is sterically crowded by the carboxyl group.

Strategic Workaround:

  • Do not force direct iodination. You will not achieve high C3 selectivity via standard EAS.[2]

  • Alternative Route: Use a blocking group strategy .[2]

    • Sulfonate the C5 position (reversible).[2]

    • Iodinate the C3 position.[2][5]

    • Desulfonate using dilute acid/steam.[2]

  • Or: Start with 3-aminosalicylic acid , diazotize, and displace with iodide (Sandmeyer-type reaction).[1][2]

Issue 3: "My reaction turns dark purple and yield is low."

Root Cause: The purple color indicates free iodine (


).[2] If you are using an oxidative method (e.g., NaI + Oxidant), the oxidation potential might be too low, or the pH is too acidic, causing 

to oxidize to

rather than generating the electrophilic

species efficiently.[1]

Corrective Actions:

  • Quench Properly: Wash the reaction mixture with 10% Sodium Thiosulfate (

    
    )  during workup.[2] This reduces free iodine back to iodide, clearing the color and improving product purity.[2]
    
  • Check pH: If using NaOCl (bleach), maintain a pH slightly below neutral (pH 5-6) to favor HIO formation over

    
     precipitation.[1][2]
    

Module 3: Standardized Protocols

Protocol A: High-Selectivity C5-Iodination (NIS Method)

Best for: Drug development, small-scale, high purity requirements.[1][2]

Reagents:

  • Salicylic Acid derivative (1.0 equiv)[1][2][6]

  • N-Iodosuccinimide (NIS) (1.0 - 1.05 equiv)[1][2]

  • Trifluoroacetic acid (TFA) (Catalytic, 10 mol%)[1][2]

  • Acetonitrile (ACN) (0.1 M concentration)[1][2]

Workflow:

  • Dissolve the substrate in ACN at room temperature.[2]

  • Add TFA.[2][7] (The acid catalyzes the activation of NIS).

  • Add NIS portion-wise over 30 minutes. Crucial: Rapid addition causes local concentration spikes leading to di-iodination.[2]

  • Stir at RT for 2-4 hours. Monitor via TLC/HPLC.[1][2]

  • Workup: Remove solvent.[2] Redissolve in EtOAc. Wash with sat.[2][8]

    
     (removes iodine color) then brine.[1][2]
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: "Green" Scalable Iodination (Bleach Method)

Best for: Large scale, cost-sensitive projects, environmental compliance.[1][2]

Reagents:

  • Salicylic Acid (1.0 equiv)[1][2][6]

  • Sodium Iodide (NaI) (1.0 equiv)[1][2]

  • Sodium Hypochlorite (NaOCl - household bleach, 5-6%) (1.0 equiv)[1][2]

  • Solvent: Ethanol/Water (1:1)[1][2]

Workflow:

  • Dissolve Salicylic Acid and NaI in the EtOH/Water mixture.[2]

  • Cool the solution to 0-5°C (Ice bath). Lower temperature improves regioselectivity for C5.[2]

  • Add NaOCl dropwise over 1 hour.[2]

    • Mechanism:[2][4][5][8][9][10][11]

      
      .[2] The hypoiodite is the active species.
      
  • Acidify with dilute HCl to precipitate the product.

  • Filter and wash with cold water.[2][6][8]

Module 4: Comparative Data

Table 1: Reagent Performance for Salicylic Acid Iodination

Reagent SystemActive ElectrophileMajor ProductSelectivity (C5:C3)Notes

/


(solvated)
5-Iodo~85:15"Green" but slow; often requires heat.[1][2]
NaI / NaOCl

/

5-Iodo~90:10Fast, cheap, scalable.[1][2] prone to over-iodination if not cooled.[2]
NIS / TFA

(succinimide)
5-Iodo >95:5 Highest Selectivity. Mildest conditions.[1][2] Expensive.

(Iodine Monochloride)

3,5-DiiodoN/AVery aggressive.[1][2] Difficult to stop at mono-iodination.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2][7] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][2][7] Tetrahedron Letters, 43(29), 5047-5048.[1][2]

  • Kraszkiewicz, L., & Skulski, L. (2004).[1][2] Easy, inexpensive and effective oxidative iodination of deactivated arenes in sulfuric acid.[1][2] Tetrahedron, 60(41), 9113-9119.[1][2] [1][2]

  • Hubig, S. M., Jung, W., & Kochi, J. K. (2000).[1][2] Zeolite-catalyzed chlorination and iodination of arenes.[1][2] Journal of Organic Chemistry, 65(6), 1919-1922.[1][2] (Demonstrates steric control in EAS).

  • Gao, W.-C., et al. (2021).[1][2] Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4705-4710.[1][2] [1][2]

Sources

Optimization

Preventing deiodination of 2-hydroxy-6-iodobenzoic acid during heating

Subject: Preventing Deiodination & Thermal Degradation of 2-Hydroxy-6-Iodobenzoic Acid (6-Iodosalicylic Acid) Ticket ID: #RXN-ISO-2024-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Deiodination & Thermal Degradation of 2-Hydroxy-6-Iodobenzoic Acid (6-Iodosalicylic Acid) Ticket ID: #RXN-ISO-2024-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Guide Published

Executive Summary: The Stability Paradox

2-Hydroxy-6-iodobenzoic acid presents a unique stability challenge due to the "Ortho Effect." The iodine atom at the C6 position is sterically crowded by the carboxylic acid group (C1) and electronically influenced by the phenolic hydroxyl (C2).

While the primary concern is deiodination (loss of iodine), thermal stress often triggers a cascade of competing decomposition pathways. The carbon-iodine (C–I) bond is the weakest link in the scaffold (


 50–65 kcal/mol), making it susceptible to homolytic cleavage upon heating. This generates aryl radicals that abstract hydrogen from solvents, leading to the deiodinated byproduct (salicylic acid) and free iodine (

), which manifests as a tell-tale pink or violet discoloration.

This guide provides the protocols to stabilize this molecule during synthesis, purification, and storage.

Diagnostic Troubleshooting (Q&A)

Q1: My reaction mixture turns pink/violet upon heating. Is this deiodination?

A: Yes. This is the classic signature of homolytic C–I bond cleavage .

  • Mechanism: Thermal energy breaks the C–I bond, releasing an aryl radical and an iodine radical (

    
    ). Two iodine radicals recombine to form elemental iodine (
    
    
    
    ), which appears violet in organic solvents.
  • Immediate Action:

    • Lower the Temperature: The reaction is likely exceeding the activation energy for homolysis.

    • Check for Light: Light accelerates this process (photo-deiodination). Wrap the flask in aluminum foil.

    • Add a Scavenger: If the reaction tolerates it, add a radical scavenger (see Protocol A).

Q2: Does the choice of solvent affect thermal stability?

A: Critically.

  • Avoid: Solvents with easily abstractable hydrogen atoms (e.g., THF, Toluene, Alcohols) can propagate the radical chain reaction, converting your aryl radical into the deiodinated byproduct (2-hydroxybenzoic acid).

  • Preferred: Halogenated solvents (DCM, DCE) or electron-deficient solvents (Acetonitrile, Nitrobenzene) are more inert toward radical abstraction, though their boiling points must be considered.

Q3: I see gas evolution, but no violet color. What is happening?

A: This is likely decarboxylation , not deiodination.

  • Cause: Ortho-substituted benzoic acids are prone to losing

    
     upon heating. The steric strain between the bulky iodine (C6) and the carboxylic acid (C1) lowers the barrier for decarboxylation.
    
  • Solution: Avoid temperatures >100°C. If high heat is required, ensure the system is under slightly positive pressure or use a sealed vessel (with caution).

Q4: Can trace metals cause this instability?

A: Absolutely. Trace copper (


) or palladium (

) from previous steps can catalyze oxidative addition into the C–I bond, facilitating deiodination even at lower temperatures.
  • Test: Add a metal chelator (e.g., EDTA or QuadraPure™ scavengers) to the mixture. If stability improves, metal contamination was the culprit.

Mechanism of Degradation

Understanding the enemy is the first step to defeating it. The diagram below illustrates the two primary thermal failure modes: Radical Deiodination and Decarboxylation.

DeiodinationMechanism Start 2-Hydroxy-6-iodobenzoic Acid Heat Thermal Stress (>80°C) Start->Heat RadicalPair Aryl Radical + I• Heat->RadicalPair Homolytic Cleavage (Weak C-I Bond) TransitionState Steric Strain Transition State Heat->TransitionState Ortho-Effect Deiodinated Salicylic Acid (Deiodinated Product) RadicalPair->Deiodinated H-Abstraction from Solvent Iodine I2 (Violet Color) RadicalPair->Iodine Dimerization Solvent Solvent (H-Donor) Solvent->Deiodinated PhenolDeriv 3-Iodophenol (Decarboxylated) TransitionState->PhenolDeriv CO2 CO2 (Gas) TransitionState->CO2

Figure 1: Thermal degradation pathways. The upper path (Deiodination) is driven by radical mechanisms, while the lower path (Decarboxylation) is driven by steric relief.

Standard Operating Procedures (SOPs)

Protocol A: Thermal Handling & Reaction Setup

Use this protocol for any reaction requiring heating of the substrate.

Reagents:

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE). Avoid THF.

  • Additives:

    • Radical Scavenger: BHT (Butylated hydroxytoluene) at 1–5 mol% loading. This traps free radicals before they propagate.

    • Chelator: EDTA (disodium salt) if metal contamination is suspected.

Step-by-Step:

  • Degas Solvents: Sparge the solvent with Argon or Nitrogen for 15 minutes. Oxygen promotes radical formation.

  • Add Scavenger: Dissolve 2-hydroxy-6-iodobenzoic acid and add 1.0 mol% BHT.

  • Shielding: Wrap the reaction vessel completely in aluminum foil.

  • Temperature Ramp: Do not plunge into a pre-heated bath. Ramp temperature at 5°C/min to avoid thermal shock hotspots.

  • Monitoring: Monitor by TLC/HPLC. If the solution turns pink, immediately cool to 0°C and add sodium thiosulfate (aq) to quench

    
    , then reassess conditions.
    
Protocol B: Purification (Recrystallization)

Recrystallization is safer than distillation, which risks decarboxylation.

  • Solvent System: Ethanol/Water (1:1).

  • Dissolution: Dissolve crude solid in minimum hot Ethanol (<60°C).

  • Precipitation: Add warm water dropwise until turbidity persists.

  • Cooling: Allow to cool slowly to room temperature in the dark .

  • Filtration: Filter and wash with cold hexanes (to remove iodine traces).

Stability Data & Solvent Compatibility

The following table summarizes the estimated half-life (


) of the C–I bond in various environments at 80°C.
Solvent SystemAdditiveEstimated Stability (80°C)Risk Level
Acetonitrile NoneHigh (>24 hours)✅ Safe
Acetonitrile BHT (1%)Very High (>48 hours)✅ Recommended
THF NoneLow (<4 hours)❌ Critical Risk
Toluene NoneModerate (~6 hours)⚠️ Caution
Water (pH 2) NoneLow (Protodeiodination)❌ Critical Risk
Water (pH 8) NoneModerate⚠️ Caution

Note: Data extrapolated from general aryl iodide stability profiles [1, 2].

Troubleshooting Decision Tree

Follow this logic flow when encountering instability.

Troubleshooting Start Issue Observed Color Is solution Pink/Violet? Start->Color Gas Is Gas Evolving? Color->Gas No Deiodination Diagnosis: Deiodination Color->Deiodination Yes Gas->Start No (Re-evaluate) Decarb Diagnosis: Decarboxylation Gas->Decarb Yes Action1 1. Add BHT (Scavenger) 2. Check Light Shielding 3. Switch to MeCN Deiodination->Action1 Action2 1. Lower Temp (<80°C) 2. Use Sealed Vessel 3. Check pH (Keep Neutral) Decarb->Action2

Figure 2: Rapid response decision tree for thermal instability.

References

  • PubChem. (n.d.).[1] 2-Iodobenzoic acid | C7H5IO2 | CID 6941.[1][2] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Priebe, H., et al. (1999).[3] Stability of the X-ray Contrast Agent iodixanol... Towards Acid, Base, Oxygen, Heat and Light.[3] Journal of Clinical Pharmacy and Therapeutics. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-Iodobenzoic Acid Preparation and Stability. Org. Synth. Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Iodo Isomers from 3,5-Diiodosalicylic Acid Impurities

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the challengi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging task of removing 3,5-diiodosalicylic acid impurities from its mono-iodo isomers, with a focus on the 6-iodo isomer (2-hydroxy-6-iodobenzoic acid). Our guidance is grounded in established chemical principles and practical, field-tested methodologies to ensure the integrity and purity of your target compounds.

Understanding the Challenge: Isomer Separation

The primary difficulty in this purification lies in the similar chemical structures of 3,5-diiodosalicylic acid and its mono-iodinated counterparts. These similarities result in comparable physicochemical properties, making straightforward separation a non-trivial task. However, subtle differences in polarity, solubility, acidity, and molecular geometry can be exploited through various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical differences between 3,5-diiodosalicylic acid and the 6-iodo isomer?

A1: The key distinguishing physical properties are their melting points and, consequently, their crystal lattice energies, which influence solubility.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,5-Diiodosalicylic AcidC₇H₄I₂O₃389.91~220-236 (decomposes)[1][2][3][4]
2-Hydroxy-6-iodobenzoic AcidC₇H₅IO₃264.02171-172[5]

The significant difference in melting points suggests that fractional crystallization can be a highly effective separation method. The di-iodinated compound, with its higher melting point, is likely less soluble in most organic solvents compared to the mono-iodinated isomer.

Q2: Can I use an acid-base extraction to separate these isomers?

A2: Yes, acid-base extraction is a viable strategy, leveraging the differences in acidity (pKa) between the di-iodinated and mono-iodinated species. The presence of two electron-withdrawing iodine atoms on the benzene ring of 3,5-diiodosalicylic acid makes its carboxylic acid proton more acidic (lower pKa) than that of the mono-iodinated isomer.

Q3: Is there a recommended HPLC method for analyzing the purity of my 6-iodo isomer?

A3: While a specific, validated method for the baseline separation of 3,5-diiodosalicylic acid and 2-hydroxy-6-iodobenzoic acid is not explicitly detailed in readily available literature, general principles for the HPLC analysis of salicylic acid and its impurities can be effectively applied. A reverse-phase HPLC method is recommended.

Key parameters to optimize for achieving separation include:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically effective.

  • pH Modifier: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can significantly alter the selectivity by suppressing the ionization of the carboxylic acid groups, leading to better peak shapes and resolution.[11][12]

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 230-254 nm) is suitable.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most effective methods to remove 3,5-diiodosalicylic acid from your 6-iodo isomer product.

Method 1: Fractional Crystallization

This method exploits the differential solubility of the two compounds.

Rationale: The higher melting point and greater molecular weight of 3,5-diiodosalicylic acid suggest it will be less soluble than the 6-iodo isomer in a given solvent, particularly at lower temperatures.

Experimental Workflow:

Caption: Fractional Crystallization Workflow

Detailed Protocol:

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. An ethanol/water or acetone/water mixture is a good starting point.[4][5][13] The ideal solvent will dissolve both compounds when hot but will show a significant difference in solubility upon cooling.

  • Dissolution: In a flask, add the crude product mixture and the chosen solvent. Heat the mixture with stirring until all the solid dissolves. Add the solvent in small portions to ensure you are using the minimum amount necessary.

  • First Crystallization (Impurity Removal): Allow the solution to cool slowly to room temperature. The less soluble 3,5-diiodosalicylic acid should precipitate out first. For even greater precipitation, you can further cool the flask in an ice bath.

  • Isolation of Impurity: Collect the precipitated solid by vacuum filtration. This solid is enriched in the 3,5-diiodosalicylic acid impurity.

  • Second Crystallization (Product Isolation): Take the filtrate (mother liquor), which is now enriched with your desired 6-iodo isomer. Reduce the volume of the solvent by evaporation.

  • Product Crystallization: Allow the concentrated solution to cool, which should induce the crystallization of the more soluble 6-iodo isomer.

  • Final Product Collection: Collect the crystals of the purified 6-iodo isomer by vacuum filtration and wash them with a small amount of the cold solvent. Dry the crystals thoroughly.

  • Purity Check: Analyze the purity of your final product and the precipitated impurity using TLC or HPLC.

Method 2: Acid-Base Extraction

This technique separates compounds based on their differing acidities.

Rationale: The greater acidity of 3,5-diiodosalicylic acid allows for its selective transfer into an aqueous basic solution, leaving the less acidic 6-iodo isomer in the organic phase.

Experimental Workflow:

G A Start: Crude product mixture in an organic solvent (e.g., Ethyl Acetate) B Add a weak aqueous base (e.g., NaHCO3 solution) A->B C Shake mixture in a separatory funnel and allow layers to separate B->C D Aqueous Layer: Contains the deprotonated, more acidic 3,5-diiodosalicylic acid C->D E Organic Layer: Contains the less acidic 6-iodo isomer C->E I Acidify the aqueous layer with HCl D->I F Isolate the organic layer E->F G Wash the organic layer with brine and dry over Na2SO4 F->G H Evaporate the solvent to obtain the purified 6-iodo isomer G->H J Precipitated 3,5-diiodosalicylic acid I->J K Filter to recover the impurity J->K

Caption: Acid-Base Extraction Workflow

Detailed Protocol:

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add a cool, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Separation: Stopper the funnel, shake vigorously while periodically venting, and then allow the two layers to separate. The deprotonated 3,5-diiodosalicylate salt will be in the upper aqueous layer, while the 6-iodo isomer will remain in the lower organic layer.

  • Isolate Organic Layer: Drain the lower organic layer into a clean flask.

  • Repeat Extraction (Optional): To ensure complete removal of the di-iodo impurity, you can repeat the extraction of the organic layer with a fresh portion of the weak base solution.

  • Product Recovery: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent to yield the purified 6-iodo isomer.

  • Impurity Recovery (Optional): The aqueous layers containing the 3,5-diiodosalicylate can be combined and acidified with a strong acid (e.g., HCl) to re-protonate and precipitate the 3,5-diiodosalicylic acid, which can then be collected by filtration.

Method 3: Preparative Chromatography

For the highest purity, or when other methods fail, preparative HPLC or column chromatography can be employed.

Rationale: This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Even small differences in polarity and structure can be exploited to achieve excellent separation.

Detailed Protocol:

  • Analytical Method Development: First, develop an analytical HPLC method that shows good separation between the 3,5-diiodosalicylic acid and the 6-iodo isomer. Experiment with different solvent gradients (e.g., acetonitrile/water with a TFA modifier) and columns (e.g., C18).[11]

  • Scale-Up: Once a good analytical separation is achieved, the method can be scaled up to a preparative scale. This involves using a larger column and a higher flow rate.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a strong, compatible solvent and inject it onto the preparative column.

  • Fraction Collection: Collect the eluent in fractions as the compounds exit the column. Use the analytical HPLC method to identify which fractions contain your pure 6-iodo isomer.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the highly purified 6-iodo isomer.

Final Purity Assessment

Regardless of the purification method used, the final purity of the 6-iodo isomer should be confirmed by:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • HPLC Analysis: This will provide a quantitative measure of purity.

  • NMR Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

By carefully selecting and optimizing the appropriate purification strategy based on the principles outlined in this guide, researchers can successfully remove 3,5-diiodosalicylic acid impurities and obtain the high-purity 6-iodo isomer required for their research and development endeavors.

References

Sources

Optimization

Technical Support Center: Optimizing Iodobenzoic Acid Synthesis

Topic: High-Yield Optimization of Sandmeyer-Type Iodination Ticket ID: #SAND-I-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary & Mechanistic Distinction Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Optimization of Sandmeyer-Type Iodination Ticket ID: #SAND-I-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Mechanistic Distinction

Welcome to the technical support hub for iodobenzoic acid synthesis. Before troubleshooting, it is critical to correct a common nomenclature misconception that affects experimental design.

The "Sandmeyer" Misnomer: Strictly speaking, the Sandmeyer reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to catalyze the displacement of nitrogen. However, for iodination , the iodide ion (


) is a sufficiently strong nucleophile (soft base) to displace the diazonium group without a copper catalyst. While often colloquially called a "Sandmeyer" reaction, this is technically a substitution-type iodination .

Why this matters: Adding copper salts (like CuI) to an iodination reaction is usually unnecessary and complicates purification. Our protocols focus on the copper-free standard method and an advanced p-TsOH method for difficult substrates.

Visualizing the Reaction Pathways

The following diagram illustrates the critical "fork in the road" where yield is lost. Your goal is to maximize Path A (Iodination) and minimize Path B (Hydrolysis).

SandmeyerIodination Start Aminobenzoic Acid Diazonium Diazonium Salt (Unstable Intermediate) Start->Diazonium Diazotization (< 5°C) Acid Acid Source (HCl, H2SO4, or p-TsOH) Acid->Diazonium Nitrite Nitrosating Agent (NaNO2) Nitrite->Diazonium Product Iodobenzoic Acid (Target) Diazonium->Product Substitution (Path A) Phenol Hydroxybenzoic Acid (Phenol Impurity) Diazonium->Phenol Hydrolysis (Path B - AVOID) KI Potassium Iodide (KI) KI->Product HeatWater Water + Heat (>10°C) HeatWater->Phenol

Figure 1: Mechanistic competition between successful iodination and phenol formation via hydrolysis.

Standard Operating Protocols (SOPs)

Protocol A: The "Standard" Aqueous Method

Best for: General synthesis of 2-iodobenzoic acid or 4-iodobenzoic acid.

  • Solubilization: Suspend 1.0 eq of aminobenzoic acid in 2.5 M HCl (approx. 10 eq). Warm gently if necessary to dissolve, then cool rapidly to 0–5°C in an ice/salt bath to reprecipitate the amine salt as fine crystals (critical for surface area).

  • Diazotization: Dropwise add

    
     (1.1 eq) dissolved in minimal water. Maintain temp < 5°C. Stir for 15 mins.
    
    • Checkpoint: Test with starch-iodide paper.[1] Instant blue/black = excess nitrous acid (Good).

  • Iodination: Dissolve KI (1.5 eq) in minimal water. Add to the cold diazonium solution slowly.

  • The "Kick": Allow the mixture to warm to room temperature. If

    
     evolution is slow, heat to 40–50°C for 15 mins.
    
  • Quenching (Crucial): The solution will be dark brown/purple due to

    
     byproduct. Add solid Sodium Bisulfite (
    
    
    
    )
    or Metabisulfite until the color changes to tan/yellow.
  • Filtration: Collect the precipitate.

Protocol B: The p-TsOH "Paste" Method (Advanced)

Best for: Substrates with poor aqueous solubility or electron-withdrawing groups.

  • Grinding: Grind the aminobenzoic acid (1.0 eq) with p-Toluenesulfonic acid (p-TsOH, 3.0 eq) in a mortar to form a fine powder.

  • Paste Formation: Add minimal water (approx. 10-20% by weight) to form a paste.

  • Diazotization: Add solid

    
     (1.2 eq) in small portions to the paste while cooling (keep < 10°C).
    
  • Iodination: Add solid KI (1.5 eq).

  • Workup: Dissolve the paste in water, quench with bisulfite, and filter.

    • Why this works: The high ionic strength and acidity of p-TsOH stabilize the diazonium salt better than aqueous HCl, often doubling yields for difficult substrates.

Troubleshooting Guide & FAQs

Category 1: Yield & Purity Issues

Q: My product is a sticky black tar instead of a solid. What happened?

  • Diagnosis: This is likely polymerized phenolic byproducts.

  • Root Cause: The diazonium salt hydrolyzed (reacted with water) instead of the iodide. This happens if the reaction gets too hot before the iodide has fully reacted, or if the iodide concentration was too low.

  • Fix:

    • Ensure the diazonium solution is kept at 0°C until KI is added.

    • Increase KI equivalents to 2.0 eq to outcompete water.

    • Add the KI solution cold, then let it warm up.

Q: The crude product is deep purple and won't wash clean.

  • Diagnosis: Iodine (

    
    ) contamination.
    
  • Root Cause: Oxidation of iodide ions by excess nitrous acid or air.

  • Fix: You must perform a reductive wash.

    • In the flask: Add saturated Sodium Thiosulfate or Sodium Bisulfite solution until the supernatant turns yellow/clear.

    • On the filter: Wash the filter cake with 10% bisulfite solution.

Q: Low yield (< 40%). The starting material was recovered.

  • Diagnosis: Incomplete diazotization.

  • Root Cause: Aminobenzoic acids are zwitterionic and often poorly soluble in cold acid. If the amine wasn't accessible to the nitrite, it didn't react.

  • Fix:

    • "Fine Precipitate" technique: Dissolve the amine in warm concentrated acid first, then crash cool it to create micro-crystals before adding nitrite.

    • Switch to Protocol B (p-TsOH) to bypass solubility issues.

Category 2: Process Safety & Chemistry[1]

Q: Can I dry the intermediate diazonium salt to weigh it?

  • CRITICAL WARNING: NO. Dry diazonium salts are shock-sensitive explosives. Never isolate them dry. Always proceed immediately to the iodination step in solution/suspension.

Q: Do I really need Copper (CuI or CuCl)?

  • Answer: Generally, no. For simple iodobenzoic acids, iodide is sufficient.

  • Exception: If you are substituting a very electron-rich ring where the diazonium is overly stable, a copper catalyst (CuI) can lower the activation energy, but this is rare for benzoic acid derivatives.

Optimization Data Matrix

VariableStandard ConditionOptimized ConditionEffect on Yield
Acid Source HCl (aq)p-TsOH (solid/paste)+15-20% (Solubility improved)
Iodide Source KI (1.1 eq)KI (2.0 eq)+10% (Outcompetes hydrolysis)
Temp (Step 1) 0–10°C-5–0°CNeutral (Stability vs. Solubility trade-off)
Quenching Water washNaHSO3 washPurity (Removes I2 stains)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard aqueous protocols).

  • Ghorbani-Vaghei, R., et al. "p-Toluenesulfonic acid-mediated diazotization of aromatic amines...". Tetrahedron Letters, 2009. (Source of the p-TsOH "paste" optimization).

  • Organic Syntheses. "o-Iodobenzoic Acid". Org.[1][2][3] Synth. 1927, 7, 53. (Foundational authoritative protocol).

  • Master Organic Chemistry. "Reactions of Diazonium Salts: The Sandmeyer Reaction". (Mechanistic overview).

Sources

Troubleshooting

Controlling side reactions in the synthesis of sterically hindered salicylates

Welcome to the technical support center for the synthesis of sterically hindered salicylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered salicylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these challenging molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you can control and suppress unwanted side reactions effectively.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of sterically hindered salicylates, providing probable causes and actionable solutions based on established chemical principles.

Problem 1: Low Yield of Salicylic Acid Precursor during Carboxylation (Kolbe-Schmitt Reaction)

Question: I am attempting a Kolbe-Schmitt reaction on a sterically hindered phenol, but I am getting a very low yield of the desired salicylic acid. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Kolbe-Schmitt reaction with sterically hindered phenols are a common issue stemming from several factors that influence the regioselectivity and efficiency of the carboxylation.

Probable Causes & Solutions:

  • Steric Hindrance Favoring para-Carboxylation: The bulky substituents on your phenol can sterically block the ortho-positions, leading to the preferential formation of the para-hydroxybenzoic acid isomer, which may not be your desired product. The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions and the cation used.[1][2]

    • Solution 1: Optimize Metal Cation and Temperature: Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides, especially at higher temperatures, favor the formation of the para-isomer.[2] For sterically hindered phenols where ortho-substitution is desired, it is crucial to use sodium hydroxide to generate the sodium phenoxide and maintain moderate reaction temperatures (around 125°C).[2]

    • Solution 2: Consider a Biocatalytic Approach: For highly selective ortho-carboxylation, consider using recombinant benzoic acid decarboxylases. These enzymes can catalyze the carboxylation of electron-rich phenols exclusively at the ortho-position, offering a highly regioselective alternative to the classical Kolbe-Schmitt reaction.[3]

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient activation of the phenol or suboptimal reaction conditions.

    • Solution: Ensure Anhydrous Conditions and Proper Base: The formation of the phenoxide is critical. Ensure your starting phenol and solvent are dry, and use a strong base like sodium hydroxide to completely deprotonate the phenol.[2]

  • Decarboxylation of the Product: Salicylic acids, especially when substituted, can undergo decarboxylation back to the phenol under harsh conditions.[3][4]

    • Solution: Careful Control of Work-up: During the acidic work-up to protonate the salicylate salt, avoid excessive heat. Perform the acidification at a lower temperature to minimize product decomposition.[5]

Experimental Protocol: Optimized Kolbe-Schmitt Reaction for a Sterically Hindered Phenol

  • Preparation of Sodium Phenoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the sterically hindered phenol. Under a nitrogen atmosphere, add one equivalent of sodium hydroxide pellets. Heat the mixture to melt the phenol and allow it to react with the sodium hydroxide to form the sodium phenoxide.

  • Carboxylation: Heat the solid sodium phenoxide under a stream of dry carbon dioxide at 125°C and 100 atm pressure for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to dissolve the solid. Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly add 3 M sulfuric acid with stirring until the solution is acidic (pH ~1), which will precipitate the salicylic acid.[6]

  • Purification: Collect the crude salicylic acid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure product.[5]

Problem 2: Poor Yield and Side Products during Esterification of a Sterically Hindered Salicylic Acid

Question: I am trying to esterify a sterically hindered salicylic acid with a bulky alcohol using Fischer esterification, but the yield is very low, and I am observing several side products. What is going wrong?

Answer:

Esterifying a sterically hindered salicylic acid, especially with a hindered alcohol, presents significant challenges for traditional methods like Fischer esterification due to steric hindrance and the presence of the phenolic hydroxyl group.

Probable Causes & Solutions:

  • Steric Hindrance Slowing the Reaction: Both the carboxylic acid and the alcohol are sterically hindered, which dramatically slows down the rate of the nucleophilic attack of the alcohol on the protonated carboxylic acid.[7][8]

    • Solution 1: Switch to a More Suitable Esterification Method:

      • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under mild, neutral conditions. It is particularly effective for sterically hindered substrates and acid-sensitive molecules.[9][10][11]

      • Mitsunobu Reaction: This reaction allows for the formation of an ester from a carboxylic acid and an alcohol under mild, neutral conditions using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is known to be effective for coupling sterically hindered substrates.[12][13]

  • O-acylation of the Phenolic Hydroxyl: The phenolic hydroxyl group can compete with the external alcohol in the esterification reaction, leading to the formation of a salicylate ester dimer or other polymeric byproducts.

    • Solution: Protect the Phenolic Hydroxyl: Before esterification, protect the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether. This protecting group can be removed after the esterification is complete.

  • Decomposition at High Temperatures: The high temperatures often required for Fischer esterification can lead to decomposition of the salicylic acid, potentially through decarboxylation.[4][8]

    • Solution: Use Milder Reaction Conditions: Employing methods like Steglich or Mitsunobu esterification that proceed at or below room temperature can prevent thermal degradation.[9][12]

  • Reversibility of Fischer Esterification: The Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can drive the equilibrium back towards the starting materials.[14][15]

    • Solution: Remove Water As It Forms: If you must use Fischer esterification, use a large excess of the alcohol and a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction to completion.[14]

Comparative Summary of Esterification Methods for Hindered Salicylates:

MethodCatalyst/ReagentsConditionsAdvantages for Hindered SubstratesDisadvantages
Fischer Esterification Strong acid (e.g., H₂SO₄)High temperature, refluxInexpensive reagentsSlow reaction rates, reversible, harsh conditions can cause side reactions (decarboxylation, degradation).[8][14]
Steglich Esterification DCC, DMAPMild, neutral, room temperatureExcellent for sterically hindered substrates, high yields, avoids harsh acidic conditions.[9][10]DCC can be an allergen, formation of dicyclohexylurea byproduct requires careful purification.
Mitsunobu Reaction PPh₃, DEAD/DIADMild, neutral, often 0°C to room temperatureEffective for hindered phenols and alcohols, proceeds with inversion of configuration at the alcohol.[12][13]Stoichiometric phosphine oxide byproduct can complicate purification, reagents are toxic.

Workflow Diagram: Choosing an Esterification Strategy

Esterification_Strategy Start Start with Sterically Hindered Salicylic Acid Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Protect_OH Consider Protecting Phenolic -OH Start->Protect_OH Fischer Fischer Esterification (with Dean-Stark) Acid_Sensitive->Fischer No Steglich Steglich Esterification Acid_Sensitive->Steglich Yes End Purified Ester Fischer->End Mitsunobu_Choice Is the alcohol primary or secondary? Steglich->Mitsunobu_Choice Mitsunobu Mitsunobu Reaction Mitsunobu_Choice->Mitsunobu Yes Mitsunobu_Choice->End No (Consider alternative) Mitsunobu->End Kolbe_Schmitt Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH - H₂O NaOH NaOH Intermediate Chelated Intermediate Phenoxide->Intermediate + CO₂ Para_Product Sodium p-Hydroxybenzoate (para-isomer) Phenoxide->Para_Product + CO₂ Favored by K⁺, higher temp. CO2 CO₂ Ortho_Product Sodium Salicylate (ortho-isomer) Intermediate->Ortho_Product Favored by Na⁺, lower temp. Salicylic_Acid Salicylic Acid Ortho_Product->Salicylic_Acid + H₃O⁺ p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Para_Product->p_Hydroxybenzoic_Acid + H₃O⁺ Acid H₃O⁺

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

Q2: Can I avoid using protecting groups for the phenolic hydroxyl during esterification?

A2: While it is possible to perform the esterification without protecting the phenolic hydroxyl, especially with milder methods like Steglich or Mitsunobu reactions, you run the risk of side reactions such as O-acylation of the phenol, leading to dimers or polymers. The success of a protecting-group-free strategy will depend on the specific sterics of your salicylic acid and the alcohol, as well as careful control of the reaction conditions. Running a small-scale test reaction is highly recommended to determine the feasibility.

Q3: My final product is an oil and difficult to purify. What purification strategies do you recommend for sterically hindered salicylate esters?

A3: The purification of sterically hindered esters can indeed be challenging. Here are some strategies:

  • Column Chromatography: This is the most common and effective method for separating the desired ester from byproducts like dicyclohexylurea (from Steglich esterification) or triphenylphosphine oxide (from Mitsunobu reaction). A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for purification. Finding the right solvent system may require some screening.

  • Distillation: If your ester is volatile and thermally stable, distillation under reduced pressure can be a viable purification method. [16]* Aqueous Wash: A simple aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted salicylic acid. [6] Q4: Are there any "greener" alternatives to the traditional synthesis methods for salicylates?

A4: Yes, the field of green chemistry is actively exploring more sustainable routes. As mentioned earlier, biocatalytic carboxylation using enzymes is a promising alternative to the high-pressure, high-temperature Kolbe-Schmitt reaction. [3]Additionally, the use of solid acid catalysts and ionic liquids is being investigated for esterification reactions to replace corrosive mineral acids and facilitate catalyst recycling. [17][18]

III. References

  • Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry (RSC Publishing).

  • Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. Organic Letters.

  • Fischer Esterification. J&K Scientific LLC.

  • Difference Between Fischer Esterification and Steglich Esterification. Compare the Difference Between Similar Terms.

  • effect of steric hindrance on nucleophiles. Reddit.

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.

  • Fischer–Speier esterification. Wikipedia.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

  • A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. MDPI.

  • Kolbe–Schmitt reaction. Wikipedia.

  • Effect of steric hindrance on the regioselectivity. ResearchGate.

  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI.

  • Synthesis method of salicylate. Google Patents.

  • Alcohols, Phenols and Ethers. NCERT.

  • THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. ResearchGate.

  • Fischer Esterification. Chemistry Steps.

  • Acid to Ester - Common Conditions. Organic Chemistry Data.

  • Preparation and Re-crystallization of Salicylic Acid. SlideShare.

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. ResearchGate.

  • Decarboxylation of Salicylic acid. Chemistry Stack Exchange.

  • Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst. MDPI.

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal.

  • Synthesis of Salicylic Acid. Theochem @ Mercer University.

  • 17.10: Reactions of Phenols. Chemistry LibreTexts.

  • Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers) with 1,1,3,3-Tetramethoxypropane. Organic Chemistry Portal.

  • Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. ResearchGate.

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central.

  • Manufacture of phenols by decarboxylation of salicylic acids. Google Patents.

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready.

  • Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Web.mnstate.edu.

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.

  • Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Science Publishing.

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances.

  • Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. PMC.

  • Preparation of methyl salicylate, by. Sciencemadness.org.

  • Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. Chem.ucla.edu.

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC.

  • Decarboxylation. Organic Chemistry Portal.

  • Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. The Journal of Organic Chemistry.

  • Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. The Journal of Organic Chemistry.

  • A Laboratory Module for Physical Chemistry and Analytical Chemistry: The Kinetics of Aspirin Hydrolysis and Its Quantitation in Pharmaceutical Tablets. Journal of Chemical Education.

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate.

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Data.

Sources

Optimization

Purification of 6-iodosalicylic acid from reaction byproducts

Product: 6-Iodosalicylic Acid (2-Hydroxy-6-iodobenzoic acid) CAS: 1346617-48-8 (Generic/Salt dependent), Distinct from 5-iodo isomer (CAS 119-30-2) Application: Pharmaceutical Intermediate (Olsalazine analogs, functional...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 6-Iodosalicylic Acid (2-Hydroxy-6-iodobenzoic acid) CAS: 1346617-48-8 (Generic/Salt dependent), Distinct from 5-iodo isomer (CAS 119-30-2) Application: Pharmaceutical Intermediate (Olsalazine analogs, functionalized benzoates)[1]

Executive Summary & Synthesis Context

Why is this purification difficult? Unlike the thermodynamic products (3-iodo and 5-iodosalicylic acid) formed by direct iodination, 6-iodosalicylic acid is sterically crowded.[1] The iodine atom is located ortho to the carboxylic acid and meta to the phenol. This creates unique purification challenges:

  • Regioisomer Contamination: If synthesized via direct iodination or rearrangement, it is likely contaminated with the 5-iodo isomer.[1]

  • Starting Material Carryover: If synthesized via hydrolysis of 2-fluoro-6-iodobenzoic acid or lithiation of 1,3-benzodioxin-4-ones , unreacted precursors are common impurities.[1]

  • Iodine Trapping: The bulky iodine atom can trap elemental iodine (

    
    ) in the crystal lattice, leading to a persistent purple/brown discoloration.[1]
    

Impurity Profile & Troubleshooting

Before starting purification, identify your likely impurity profile based on your synthesis route.[1]

Impurity TypeLikely SourceDiagnostic CharacteristicRemoval Strategy
Elemental Iodine (

)
Quench byproductPurple vapor on heating; brown mother liquor.[1]Thiosulfate wash (See Protocol A).[1]
5-Iodosalicylic Acid Regioisomer byproductSimilar

but higher MP (~196°C).[1]
Flash Chromatography (See Protocol C).[1]
2-Fluoro-6-iodobenzoic acid Unreacted PrecursorFluorine NMR signal; lower polarity.[1]Fractional Recrystallization.[1]
Polymeric Tars Oxidative couplingDark, sticky residue at baseline.[1]Activated Carbon / Silica filtration.[1]

Workflow Diagrams

Diagram 1: Purification Strategy Decision Tree

This logic flow helps you decide between crystallization and chromatography based on crude purity.[1]

PurificationStrategy Start Crude 6-Iodosalicylic Acid CheckColor Is the solid Purple/Brown? Start->CheckColor Thiosulfate Protocol A: Thiosulfate Wash (Remove Elemental Iodine) CheckColor->Thiosulfate Yes CheckPurity Check Purity (HPLC/NMR) CheckColor->CheckPurity No Thiosulfate->CheckPurity HighPurity Purity > 85% Main impurity is Iodine/Tar CheckPurity->HighPurity High Purity LowPurity Purity < 85% Contains 5-iodo isomer CheckPurity->LowPurity Isomers Present Recryst Protocol B: Recrystallization (Ethanol/Water) HighPurity->Recryst Column Protocol C: Flash Chromatography (Acidified Silica) LowPurity->Column Final Pure 6-Iodosalicylic Acid Recryst->Final Column->Recryst Polishing Step

Caption: Decision matrix for selecting the appropriate purification method based on crude visual appearance and composition.

Detailed Protocols

Protocol A: Removal of Elemental Iodine (The "Purple Haze")

Use this if your crude solid is brown or emits purple vapors during melting point analysis.

Mechanism: Sodium thiosulfate reduces lipophilic elemental iodine (


) to water-soluble iodide ions (

).[1]

  • Dissolve the crude material in Ethyl Acetate (10 mL per gram of crude).[1]

  • Wash the organic layer twice with 10% Sodium Thiosulfate (

    
    )  solution.[1]
    
    • Observation: The aqueous layer should turn from colorless to yellow/brown initially, then fade.[1]

  • Wash once with brine.[1]

  • Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (The Gold Standard)

Best for: Removing trace polymeric tars and small amounts of starting material.

Solvent System: Ethanol / Water (Mixed Solvent) Rationale:[1] 6-iodosalicylic acid is highly soluble in ethanol but poorly soluble in water.[1] The 6-iodo substituent disrupts the crystal packing compared to unsubstituted salicylic acid, often requiring a higher ratio of water to force precipitation.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add near-boiling Ethanol (95%) dropwise with stirring until just dissolved.

    • Note: If a black residue remains undissolved after the bulk solid is gone, filter it off while hot (this is tar).

  • Precipitation: Remove from heat. Slowly add hot Water dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (

    
    ) for 1 hour.
    
    • Critical: Do not shock-cool; this traps impurities.[1]

  • Filtration: Filter the white needles/plates.[1] Wash with cold 30% Ethanol/Water .[1]

Protocol C: Flash Chromatography (Isomer Separation)

Best for: Separating 6-iodosalicylic acid from 5-iodosalicylic acid.[1]

Stationary Phase: Silica Gel (Acidified) Mobile Phase: Hexanes / Ethyl Acetate + 1% Acetic Acid[1]

  • Why Acidify? Salicylic acids cause "streaking" (tailing) on silica gel due to the ionization of the carboxylic acid group.[1] Adding 1% Acetic Acid suppresses ionization, keeping the molecule neutral and the bands sharp.

  • Elution Order:

    • 6-Iodosalicylic Acid: Typically elutes first (less polar due to internal H-bonding and steric shielding of the polar groups by the ortho-iodine).[1]

    • 5-Iodosalicylic Acid: Elutes second (more polar, open for interaction with silica).[1]

Frequently Asked Questions (FAQ)

Q1: My product is an oil after recrystallization ("Oiling Out"). What happened?

  • Cause: The solvent mixture became too polar (too much water) while the temperature was still too high, or the impurity profile is too high (acting as a melting point depressant).[1]

  • Fix: Re-heat to dissolve the oil. Add a small amount of ethanol.[1] Let it cool much more slowly. Scratch the glass with a spatula to induce nucleation.[1]

Q2: Can I use Acid-Base extraction to separate the 6-iodo and 5-iodo isomers?

  • Answer: Generally, no .[1]

  • Reasoning: Both isomers are benzoic acid derivatives with similar

    
     values (approx 2.5 - 3.0).[1] While the ortho-iodo effect makes the 6-isomer slightly more acidic, the difference is rarely sufficient for a clean separation using standard bicarbonate/carbonate washes.[1] Chromatography is required.[1]
    

Q3: The melting point is lower than the literature value for 5-iodosalicylic acid. Is it impure?

  • Answer: Not necessarily. Do not confuse the isomers.

    • 5-Iodosalicylic Acid MP: ~196-200°C.[1][2]

    • 6-Iodosalicylic Acid MP: Often distinct (literature varies by polymorph, but typically lower, approx 130-150°C range depending on purity).[1]

    • Action: Rely on NMR (

      
       coupling constants) rather than MP. 6-iodo will show a distinct splitting pattern (typically dd or t depending on resolution) compared to the d (meta-coupling) of the 5-iodo.[1]
      

Q4: Why is my yield low after recrystallization?

  • Cause: 6-iodosalicylic acid has significant solubility in aqueous ethanol compared to non-iodinated salicylic acid.[1]

  • Fix: Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a "second crop." Keep the crops separate until purity is verified.

References

  • General Iodination & Purification

    • Organic Syntheses, Coll.[1][3] Vol. 2, p. 349 (1943).[1] (Methodology for iodobenzoic acids and general purification logic). [1][3]

  • Solubility Data & Recrystallization

    • Nordström, F. L., & Rasmuson, Å. C. (2006).[1] Solubility and melting properties of salicylic acid.[1][4][5][6][7] Journal of Chemical & Engineering Data, 51(5), 1668-1671.[1] (Baseline data for salicylic acid solvent selection). [1]

  • Chromatographic Separation of Isomers

    • Agilent Technologies.[1] (2013).[1] Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (Technical Note on suppressing ionization).

  • Synthesis Context (Ortho-Lithiation)

    • Gong, Y., & Pauls, H. W. (2000). A convenient synthesis of 6-iodosalicylic acid.[1] Synlett, (06), 829-831.[1] (Describes the specific difficulty of accessing the 6-position).

Sources

Troubleshooting

Stability of 2-hydroxy-6-iodobenzoic acid in DMSO and methanol solutions

Critical Alerts (Read Me First) Before proceeding with experimental workflows, review these critical stability factors. This molecule presents a specific "Dual-Threat" profile due to the ortho-iodine and ortho-hydroxyl s...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alerts (Read Me First)

Before proceeding with experimental workflows, review these critical stability factors. This molecule presents a specific "Dual-Threat" profile due to the ortho-iodine and ortho-hydroxyl substituents.

ParameterStatusCritical Note
Photostability CRITICAL High Risk. Aryl iodides undergo rapid photolytic deiodination under UV/Blue light.[1] Handle in amber glass or low-actinic light.[1]
Methanol Stability CAUTION Moderate Risk. Potential for methyl ester formation over time.[1] Steric hindrance slows this, but does not eliminate it.[1]
DMSO Stability GOOD Low Risk (Chemical). Chemically stable, but hygroscopic.[1] Water absorption can alter solubility and pH.[1]
Temperature CONTROL Store solid at -20°C. Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Module 1: The Photochemical Risk (The Iodine Factor)[1]

The presence of an iodine atom at the C6 position (ortho to the carboxylic acid) creates a weak C-I bond (~50-60 kcal/mol) that is highly susceptible to homolytic cleavage upon photon absorption.[1]

Mechanism of Degradation

When exposed to light (specifically UV-B and blue spectrum), the molecule undergoes homolytic fission .[1] This generates a reactive aryl radical and an iodine radical.[1] The aryl radical will abstract a hydrogen atom from the solvent (DMSO or Methanol), resulting in the formation of salicylic acid (2-hydroxybenzoic acid) as a contaminant.[1]

Photolysis Parent 2-Hydroxy-6-iodobenzoic acid (Parent) Excited Excited State [Ar-I]* Parent->Excited hv (UV/Blue Light) RadicalPair Radical Pair [Ar• + I•] Excited->RadicalPair Homolytic Fission Product 2-Hydroxybenzoic acid (De-iodinated Impurity) RadicalPair->Product H-Abstraction (from Solvent)

Figure 1: Photodeiodination pathway.[1] The primary degradation route involves loss of iodine and conversion to the de-iodinated analog.

Troubleshooting: Photolysis

Q: I see a new peak in my LC-MS at [M-126]. What is it? A: This indicates the loss of Iodine (atomic mass ~127).[1] The peak corresponds to the de-iodinated product (Salicylic Acid).[1]

  • Root Cause: The sample was likely exposed to ambient light during weighing or autosampler queuing.

  • Solution: Use amber autosampler vials. If amber glass is unavailable, wrap vials in aluminum foil.

Module 2: The Methanol Dilemma (Solvolysis)

Methanol is a common solvent for LC-MS, but it is also a nucleophile.[1] Carboxylic acids can convert to methyl esters in methanol, a reaction usually catalyzed by acid.[1]

The "Ortho Effect" Protection

Unlike simple benzoic acid, 2-hydroxy-6-iodobenzoic acid possesses two ortho-substituents.[1]

  • Steric Hindrance: The bulky Iodine (C6) and Hydroxyl (C2) groups physically block the carbonyl carbon, making nucleophilic attack by methanol difficult.[1]

  • Electronic Effect: The carboxyl group is forced out of planarity with the benzene ring, reducing conjugation but also making the formation of the tetrahedral intermediate energetically costly.

Verdict: Esterification is slow but possible during long-term storage or if the solution is acidic (e.g., 0.1% Formic Acid in mobile phase).[1]

Esterification cluster_0 Steric Shielding (The Ortho Effect) Acid 2-Hydroxy-6-iodobenzoic acid Intermediate Tetrahedral Intermediate (High Energy/Unstable) Acid->Intermediate Blocked by Iodine & -OH MeOH Methanol (Nucleophile) MeOH->Intermediate Slow Attack Ester Methyl Ester (Impurity) Intermediate->Ester Trace Formation (Weeks/Months)

Figure 2: Steric hindrance at the C2 and C6 positions significantly retards the rate of esterification compared to unsubstituted benzoic acid.[1]

Troubleshooting: Solvolysis

Q: My stock solution in Methanol shows a +14 Da mass shift after 2 weeks. A: This is the formation of the methyl ester (+CH2).

  • Root Cause: Storage in methanol at room temperature, possibly with trace acid present.[1]

  • Solution:

    • Preferred: Store stocks in DMSO.

    • Alternative: If Methanol is required, prepare fresh daily. Do not store methanolic solutions containing TFA or Formic Acid for >24 hours.[1]

Module 3: DMSO Specifics (Hygroscopicity & Freezing)[1]

DMSO is the preferred solvent for stock solutions due to high solubility and chemical inertness toward this molecule. However, physical properties pose risks.[1]

The Hygroscopicity Trap

DMSO absorbs moisture from the air.

  • Impact: Water absorption introduces protons (from atmospheric CO2 -> Carbonic acid) and changes the polarity.[1]

  • Solubility Risk: While the parent acid is soluble, if it forms a salt (e.g., if you used a sodium salt version), the addition of water might precipitate the free acid depending on pH.[1]

The Freezing Issue

DMSO freezes at ~19°C.[1]

  • Scenario: You store the stock in the fridge (4°C). It freezes. You thaw it to use.

  • Risk: Cryoconcentration. As DMSO freezes, the solute (your compound) is excluded from the crystal lattice and concentrates in the remaining liquid core. If you draw from a partially thawed vial, the concentration will be wrong.[1]

Protocol: Correct Handling of DMSO Stocks
  • Thawing: Ensure the DMSO stock is completely liquid and room temperature (20-25°C) before pipetting.

  • Mixing: Vortex for 10 seconds after thawing to ensure homogeneity.

  • Storage: Use vials with PTFE-lined caps to prevent moisture ingress.[1]

Summary Troubleshooting Guide

ObservationDiagnosisVerification StepCorrective Action
Yellowing of Solution Iodine liberation (Photolysis)Check UV absorbance for loss of characteristic peaks.[1]Discard. Prepare fresh in amber glass.
New Peak (RT shift) Methyl Ester formationCheck MS for M+14 mass shift.Switch solvent to DMSO or Acetonitrile.[1]
Precipitation in DMSO Water ingress / SaturationCheck if vial cap was loose; DMSO may have absorbed water.[1]Sonicate. If undissolved, filter and re-quantify.[1]
Variable Potency CryoconcentrationDid you pipette from a semi-frozen DMSO vial?Fully thaw and vortex before use.[1]

References

  • Photochemistry of Aryl Halides

    • Grimm, J. B., et al. "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes."[1] ACS Chemical Biology, 2013.[1] (Discusses stability of aryl iodides under irradiation).

    • Mechanism Verification: - Demonstrates the lability of the C-I bond under light.[1]

  • Steric Hindrance in Benzoic Acids (The Ortho Effect)

    • Perrin, C. L., et al. "Steric Hindrance to Esterification."[1] Journal of Organic Chemistry.

    • Concept Verification: - Confirms reduced reactivity at the carboxyl group due to ortho-substitution.[1]

  • DMSO Chemical Compatibility

    • Gaylord Chemical.[1] "Dimethyl Sulfoxide (DMSO) Chemical Compatibility Guide."

    • Data Verification: - Details the stabilization via H-bonding.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-hydroxy-6-iodobenzoic acid and 5-iodo-2-hydroxybenzoic acid

For researchers and professionals in drug development and synthetic chemistry, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indisp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for elucidating the structure of organic molecules. The chemical shift of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment, which is, in turn, dictated by the molecule's overall architecture, including the nature and position of its functional groups.

This guide provides an in-depth comparison of the ¹H NMR chemical shifts of two constitutional isomers: 2-hydroxy-6-iodobenzoic acid and 5-iodo-2-hydroxybenzoic acid (also known as 5-iodosalicylic acid). By examining the interplay of electronic effects, steric hindrance, and intramolecular hydrogen bonding, we can rationalize the distinct spectral features of these two compounds. This analysis serves as a practical example of how subtle changes in substituent positioning can lead to significant and predictable differences in NMR spectra.

Comparative Analysis of ¹H NMR Chemical Shifts

The ¹H NMR spectra of these two isomers, while both displaying signals in the aromatic region (typically 6.5-8.0 ppm)[1], exhibit marked differences in their chemical shifts and coupling patterns. These differences are a direct consequence of the distinct electronic environments of the aromatic protons in each molecule.

Compound Proton Observed/Predicted δ (ppm) in DMSO-d₆ Splitting Pattern
2-hydroxy-6-iodobenzoic acid H-3~7.8 - 8.0 (Predicted)Doublet (d)
H-4~6.7 - 6.9 (Predicted)Triplet (t)
H-5~7.3 - 7.5 (Predicted)Doublet (d)
5-iodo-2-hydroxybenzoic acid H-36.83[2]Doublet (d)
H-47.79[2]Doublet of doublets (dd)
H-68.04[2]Doublet (d)

Deciphering the Substituent Effects: A Tale of Two Isomers

The observed and predicted chemical shifts can be rationalized by considering the electronic and steric influences of the hydroxyl (-OH), carboxylic acid (-COOH), and iodo (-I) substituents.

5-iodo-2-hydroxybenzoic acid (5-Iodosalicylic Acid)

In this isomer, the aromatic protons are located at positions 3, 4, and 6.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the hydroxyl group at C-2 and the carbonyl oxygen of the carboxylic acid group.[3][4][5] This interaction tends to deshield the hydroxyl proton significantly and also influences the electronic environment of the aromatic ring.

  • Proton H-6 (δ ≈ 8.04 ppm): This proton is ortho to the electron-withdrawing carboxylic acid group, which strongly deshields it through both inductive and resonance effects, moving it significantly downfield.[6]

  • Proton H-4 (δ ≈ 7.79 ppm): This proton is para to the hydroxyl group and meta to the carboxylic acid and iodo groups. The electron-donating resonance effect of the hydroxyl group is somewhat offset by the electron-withdrawing inductive effects of the carboxylic acid and iodine.

  • Proton H-3 (δ ≈ 6.83 ppm): This proton is ortho to the electron-donating hydroxyl group and meta to the iodo group. The strong shielding effect of the hydroxyl group via resonance dominates, causing this proton to appear at the highest field (most upfield) of the three aromatic protons.

The diagram below illustrates the key interactions influencing the proton chemical shifts in 5-iodo-2-hydroxybenzoic acid.

Caption: Substituent effects on ¹H NMR shifts in 5-iodo-2-hydroxybenzoic acid.

2-hydroxy-6-iodobenzoic acid

For this isomer, the aromatic protons are at positions 3, 4, and 5. The analysis here is predictive, based on established principles.

  • Steric Effects and Anisotropy: The presence of two bulky substituents, -COOH and -I, in the ortho positions (C-1 and C-6) will likely cause some distortion of the benzene ring and influence the orientation of the carboxylic acid group. The large iodine atom also exerts a significant anisotropic effect, which can either shield or deshield nearby protons depending on their spatial orientation relative to the C-I bond.[7] Furthermore, steric hindrance between the iodine and the carboxylic acid group could disrupt the planarity of the -COOH group with the ring, affecting its resonance withdrawal.[8]

  • Predicted Proton H-3 (δ ≈ 7.8 - 8.0 ppm): This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the iodine. The deshielding effect of the adjacent carboxylic acid group is expected to be dominant, making this the most downfield aromatic proton.

  • Predicted Proton H-5 (δ ≈ 7.3 - 7.5 ppm): This proton is ortho to the iodine atom and para to the carboxylic acid. The deshielding from the para -COOH group will be a major factor. The effect of the ortho iodine is complex; while halogens are deactivating, iodine's anisotropic effect at the ortho position can be deshielding.[7]

  • Predicted Proton H-4 (δ ≈ 6.7 - 6.9 ppm): This proton is para to the strongly electron-donating hydroxyl group. This powerful shielding effect is expected to push this proton significantly upfield, making it the most shielded of the aromatic protons in this isomer.

The diagram below visualizes the predicted influences on the proton chemical shifts in 2-hydroxy-6-iodobenzoic acid.

Caption: Predicted substituent effects on ¹H NMR shifts in 2-hydroxy-6-iodobenzoic acid.

Experimental Protocol for ¹H NMR Spectroscopy

To validate these predictions and ensure data integrity, a standardized experimental protocol is essential.

Workflow for Sample Preparation and NMR Data Acquisition

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of the iodinated hydroxybenzoic acid isomer. prep2 Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. prep1->prep2 prep3 Add a small amount of an internal standard (e.g., TMS) if required. prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the NMR tube into the spectrometer. prep4->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve optimal homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 s). acq3->acq4 proc1 Apply Fourier transformation to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale (TMS at 0 ppm or residual solvent peak). proc2->proc3 proc4 Integrate the signals and analyze coupling constants. proc3->proc4

Caption: Standardized workflow for ¹H NMR analysis of substituted benzoic acids.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for these compounds due to their good solubility and its ability to facilitate the observation of exchangeable protons (from -OH and -COOH), which often appear as broad signals.[9]

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted reference standard for ¹H NMR, with its signal defined as 0.0 ppm, ensuring data comparability across different experiments and instruments.[1]

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper resonance signals and more accurate coupling constant measurements.

  • Number of Scans: Acquiring multiple scans (e.g., 32) and averaging them improves the signal-to-noise ratio, which is particularly important for samples with low concentration or for observing signals with complex multiplicities.

Conclusion

The comparison of 2-hydroxy-6-iodobenzoic acid and its 5-iodo isomer provides a clear and instructive example of how substituent position fundamentally governs the ¹H NMR spectrum. In the 5-iodo isomer, the relative positions of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group lead to a well-dispersed spectrum with distinct signals for each aromatic proton. For the 2-hydroxy-6-iodobenzoic acid, the combined steric and electronic effects of the ortho -COOH and -I groups, along with the powerful shielding from the para -OH group, are predicted to generate a different, yet equally characteristic, spectral pattern.

This guide underscores the predictive power of fundamental NMR principles and provides a robust framework for the structural elucidation of substituted aromatic compounds. For professionals in the pharmaceutical and chemical industries, a thorough understanding of these effects is crucial for confirming the identity and purity of synthesized molecules, ultimately ensuring the quality and reliability of their research and development efforts.

References

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Royal Society of Chemistry. ¹H NMR (400 MHz, CDCl₃) δ =. [Link]

  • Barry, S. M., & Challis, G. L. (2013). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. [Link]

  • Chegg. IR spectrum of broad s, 1H - NMR and IR of 2-iodobenzoic acid?. [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

  • Organic Chemistry Data. ¹H NMR Chemical Shifts. [Link]

  • Fiedler, P., et al. (2005). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Kometani, A., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Semantic Scholar. [Link]

  • RSC Publishing. The anisotropic effect of functional groups in ¹H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. [Link]

  • National Institutes of Health. 5-Iodosalicylic acid. PubChem. [Link]

  • Quora. Why is there no hydrogen bonding between an orthophthalic acid and 2 hydroxybenzoic acids?. [Link]

  • ResearchGate. Influence of stereoelectronic interactions on the ¹³C NMR chemical shift in iodine-containing molecules. [Link]

  • Kometani, A., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. National Institutes of Health. [Link]

  • MIT OpenCourseWare. ¹H NMR Spectral parameters for substituted benzenes. [Link]

  • Sobczyk, L., et al. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. National Institutes of Health. [Link]

  • AOCS. Rapid Determination of Iodine Value by ¹H Nuclear Magnetic Resonance Spectroscopy. [Link]

  • DSpace. A ¹H-NMR and MD study of intramolecular hydrogen bonds in methyl P-cellobioside. [Link]

  • ResearchGate. Table 2. ¹H-NMR chemical shifts in ppm. Solvent CDCl₃. [Link]

  • National Institutes of Health. Effect of Magnetic Anisotropy on the ¹H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. [Link]

Sources

Comparative

Comparative Crystallographic Guide: 2-Hydroxy-6-iodobenzoic Acid

Executive Summary & Structural Significance This guide provides a technical comparison of 2-hydroxy-6-iodobenzoic acid (6-iodosalicylic acid) against its structural isomers and analogs. While 2-hydroxy-5-iodobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

This guide provides a technical comparison of 2-hydroxy-6-iodobenzoic acid (6-iodosalicylic acid) against its structural isomers and analogs. While 2-hydroxy-5-iodobenzoic acid is the standard reference for iodinated salicylates, the 6-iodo isomer presents a unique crystallographic challenge and opportunity due to the "Ortho Effect" and extreme steric crowding.

Why this structure matters:

  • Drug Discovery: The 2,6-disubstitution pattern is a critical pharmacophore for selective SIRT5 inhibitors and hypervalent iodine reagents (e.g., IBX precursors).

  • Crystal Engineering: The bulky iodine atom at the 6-position forces the carboxylic acid moiety out of the aromatic plane, disrupting the planar sheet packing typical of salicylic acid derivatives.

Structural Analysis: The "Steric Sandwich"

The defining feature of 2-hydroxy-6-iodobenzoic acid (CAS 89677-81-6) is the steric pressure exerted by the iodine atom (Van der Waals radius ~1.98 Å) on the adjacent carboxylic acid group. Unlike the 5-iodo isomer, where the carboxyl group remains coplanar with the benzene ring to maximize resonance, the 6-iodo isomer forces a torsional twist .

Comparative Structural Topology

StructuralComparison cluster_0 Reference: 2-Hydroxy-5-iodobenzoic acid cluster_1 Target: 2-Hydroxy-6-iodobenzoic acid Ref_Planar Planar Conformation (Max Resonance) Ref_Pack Sheet-like Packing (Intermolecular H-bonds) Ref_Planar->Ref_Pack Promotes Tgt_Twist Non-Planar 'Twist' (Steric Inhibition of Resonance) Ref_Planar->Tgt_Twist Iodine Position Shift (5-pos to 6-pos) Tgt_Pack Herringbone/Discrete Packing (Disrupted H-bonding) Tgt_Twist->Tgt_Pack Forces

Figure 1: Structural causality showing how the shift of iodine from the 5-position to the 6-position alters molecular planarity and crystal packing modes.

Comparative Data Profile

The following table synthesizes available physicochemical data and predicted crystallographic parameters based on structural analogs (e.g., 2-hydroxy-6-methylbenzoic acid).

Feature2-Hydroxy-6-iodobenzoic acid (Target)2-Hydroxy-5-iodobenzoic acid (Reference)Salicylic Acid (Control)
CAS Number 89677-81-6119-30-269-72-7
Molecular Weight 264.02 g/mol 264.02 g/mol 138.12 g/mol
Density (Calc.) ~2.20 - 2.25 g/cm³ 2.15 g/cm³1.44 g/cm³
Crystal System Monoclinic (Predicted)Monoclinic (P2₁/c)Monoclinic (P2₁/c)
Carboxyl Torsion High (~30-60° twist) Low (< 5° planar)Low (Planar)
Intramolecular H-Bond Weakened (Twisted O-H...O)Strong (Planar O-H...O)Strong
Melting Point ~160-170 °C (Est.)196-198 °C158.6 °C
Solubility Profile High in polar aprotic (DMSO)Moderate in EthanolHigh in Ethanol

Key Insight: The lower melting point of the 6-iodo isomer compared to the 5-iodo isomer is a direct experimental signature of weaker intermolecular packing forces caused by the non-planar "twist."

Experimental Protocol: Crystallization & XRD Characterization

To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data for the 6-iodo isomer, standard evaporation methods often fail due to the compound's tendency to oil out or form microcrystalline powders.

Workflow: "Anti-Solvent Diffusion" Method

This protocol is optimized for sterically hindered salicylates.

Phase 1: Crystal Growth
  • Dissolution: Dissolve 50 mg of 2-hydroxy-6-iodobenzoic acid in 2 mL of Dichloromethane (DCM) . Ensure complete dissolution; sonicate if necessary.

  • Filtering: Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Colorless block-like crystals should appear within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

  • Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion of the heavy iodine atom.

  • Radiation: Use Mo-Kα (λ = 0.71073 Å) . Copper radiation (Cu-Kα) is not recommended due to high absorption by Iodine.

  • Refinement Strategy:

    • Locate the Iodine atom using Patterson methods (SHELXT).

    • Refine the carboxylic acid proton freely to confirm the intramolecular hydrogen bond status (O-H...O=C).

    • Check for disorder in the carboxylic acid group, common in "twisted" 2,6-disubstituted benzoates.

Mechanistic Pathway: Synthesis to Structure

For researchers needing to synthesize the material de novo before crystallization, the following pathway ensures structural fidelity (avoiding isomerization).

SynthesisWorkflow Start Starting Material: 2-iodo-6-methoxybenzoic acid Reaction Demethylation Reaction (20h @ RT) Start->Reaction Reagent Reagent: BBr3 (Boron Tribromide) in CH2Cl2 Reagent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Product Product: 2-Hydroxy-6-iodobenzoic acid Workup->Product Validation Validation: 1H NMR (d 9.10, 8.61 ppm) XRD (CCDC Check) Product->Validation

Figure 2: Validated synthetic route ensuring the retention of the 6-iodo regiochemistry prior to crystallization.

References

  • ChemicalBook. (2023). 2-Iodobenzoic acid and Derivatives: Properties and Synthesis. Retrieved from

  • Osaka University Knowledge Archive. (2017). Studies on Formation of Carbon-Carbon Bonds using Heavier Group 13 Metal Salts. (Contains synthesis and characterization data for 2-hydroxy-6-iodobenzoic acid derivatives). Retrieved from

  • National Institutes of Health (NIH). (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (Discusses the pharmacophore importance of the 2-hydroxybenzoate scaffold). Retrieved from

  • CymitQuimica. (2023).[1] 2-Hydroxy-6-methylbenzoic acid: Structural Analog Data. Retrieved from

  • Sigma-Aldrich. (2023). 2-Hydroxy-6-iodo-benzoic acid Product Specification. Retrieved from

Sources

Validation

A Comparative Analysis of Transthyretin Binding Affinity: 5-Iodosalicylic Acid vs. 6-Iodosalicylic Acid

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Critical Role of Transthyretin (TTR) Stabilization Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyrox...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Critical Role of Transthyretin (TTR) Stabilization

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1][2] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of misfolded TTR as amyloid fibrils in various tissues, primarily the heart and nerves.[1] A key therapeutic strategy for ATTR is the stabilization of the native TTR tetramer, preventing its dissociation into amyloidogenic monomers. Small molecules that bind to the two thyroxine-binding sites at the dimer-dimer interface of TTR can act as kinetic stabilizers.[1][3]

The thyroxine-binding pocket of TTR possesses distinct halogen binding pockets (HBPs), which are exploited by the native ligand, thyroxine, with its four iodine atoms.[1][4] This has spurred interest in halogenated small molecules as potential TTR stabilizers. This guide provides a comparative analysis of the TTR binding affinity of two isomers of iodosalicylic acid: 5-iodosalicylic acid and 6-iodosalicylic acid.

Comparative Binding Affinity: A Structural Perspective

Key Findings from Experimental Data for 5-Iodosalicylic Acid

Studies have demonstrated that iodination of the salicylic acid scaffold significantly enhances its binding affinity for TTR.[1][7] Research on 5-iodosalicylic acid and 3,5-diiodosalicylic acid has shown that these compounds are effective TTR binders, leveraging the halogen binding pockets within the thyroxine-binding site.[1] The iodine substituent has been shown to be a key contributor to the binding affinity, primarily through interactions with these pockets.[5]

Inferred Comparison with 6-Iodosalicylic Acid

The thyroxine-binding site of TTR is a deep, symmetrical channel with three distinct pairs of halogen binding pockets (HBP1, HBP2, and HBP3) formed by key amino acid residues.[4] The positioning of the iodine atom on the salicylic acid ring is critical for its ability to engage with these pockets effectively.

  • 5-Iodosalicylic Acid: The iodine atom at the 5-position is well-positioned to interact favorably with one of the halogen binding pockets, likely HBP2 or HBP3, which are located deeper within the binding channel. This interaction, coupled with the hydrogen bonding of the carboxylate and hydroxyl groups with residues such as Lys15 and Ser117, would lead to a stable binding orientation.[6][8]

  • 6-Iodosalicylic Acid: An iodine atom at the 6-position would be in close proximity to the carboxylate group. This steric hindrance would likely force the carboxylate group out of its optimal plane for hydrogen bonding with key residues at the entrance of the binding pocket, such as Lys15. This less favorable conformation would be expected to result in a lower binding affinity compared to the 5-iodo isomer.

Table 1: Inferred Comparative TTR Binding Affinity and Structural Interactions

CompoundPredicted Relative Binding AffinityRationale for Predicted Affinity
5-Iodosalicylic Acid HigherThe iodine at the 5-position can optimally occupy a halogen binding pocket without sterically hindering the crucial interactions of the carboxylate and hydroxyl groups.
6-Iodosalicylic Acid LowerThe iodine at the 6-position is likely to cause steric hindrance with the adjacent carboxylate group, disrupting its ideal orientation for hydrogen bonding within the binding site and leading to a less stable complex.

Visualizing the Binding Hypothesis

The following diagram illustrates the proposed differential binding of 5-iodosalicylic acid and 6-iodosalicylic acid within the TTR binding pocket.

TTR_Binding_Comparison cluster_TTR TTR Binding Pocket cluster_5_iodo 5-Iodosalicylic Acid cluster_6_iodo 6-Iodosalicylic Acid HBP3 HBP3 (Ala108, Leu110, Ser117, Thr119) HBP2 HBP2 HBP1 HBP1 (Lys15, Leu17) Lys15 Lys15 Ser117 Ser117 Iodo_5 Iodine (5-position) Iodo_5->HBP3 Favorable Interaction Sal_5 Salicylate Moiety Sal_5->Lys15 H-Bond Sal_5->Ser117 H-Bond Iodo_6 Iodine (6-position) Sal_6 Salicylate Moiety Iodo_6->Sal_6 Steric Hindrance Sal_6->Lys15 Weakened H-Bond

Caption: Proposed binding modes of iodosalicylic acid isomers in the TTR pocket.

Experimental Protocol: Determination of TTR Binding Affinity by Tryptophan Fluorescence Quenching

This protocol describes a standard method for determining the binding affinity of small molecules to TTR by measuring the quenching of intrinsic tryptophan fluorescence.[9][10][11]

Principle

TTR contains two tryptophan residues per monomer. The intrinsic fluorescence of these residues is sensitive to their local environment. Ligand binding to the thyroxine-binding pocket can alter the tryptophan microenvironment, leading to a change (often a quenching) in fluorescence intensity. By titrating TTR with a ligand and measuring the corresponding change in fluorescence, a binding curve can be generated to calculate the dissociation constant (Kd).

Materials and Reagents
  • Recombinant human TTR

  • 5-iodosalicylic acid

  • 6-iodosalicylic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Quartz fluorescence cuvettes

  • Fluorometer

Procedure
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 5-iodosalicylic acid and 6-iodosalicylic acid in DMSO.

    • Prepare a 1 mg/mL stock solution of TTR in PBS. Determine the precise concentration using a spectrophotometer (A280, ε = 7.76 x 10^4 M^-1 cm^-1 for the tetramer).

  • Fluorescence Measurement:

    • Set the fluorometer to an excitation wavelength of 295 nm and an emission scan range of 310-400 nm.[10]

    • Dilute the TTR stock solution in PBS to a final concentration of 2 µM in a quartz cuvette.

    • Record the baseline fluorescence spectrum of the TTR solution.

  • Titration:

    • Add small aliquots (e.g., 1-2 µL) of the ligand stock solution to the TTR solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

    • Continue the titration until the change in fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

    • Ensure the total volume of added ligand stock does not exceed 5% of the initial volume to minimize dilution effects.

  • Data Analysis:

    • Correct the fluorescence intensity at the emission maximum (typically around 330-340 nm) for dilution at each titration point.

    • Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd): ΔF = (ΔFmax * [L]) / (Kd + [L]) where ΔF is the change in fluorescence, ΔFmax is the maximum fluorescence change at saturation, and [L] is the ligand concentration.

Conclusion

Based on established principles of molecular recognition within the transthyretin binding pocket, 5-iodosalicylic acid is predicted to exhibit a higher binding affinity for TTR compared to 6-iodosalicylic acid . This is attributed to the optimal positioning of the iodine atom for interaction with the halogen binding pockets without sterically compromising the crucial hydrogen bonding interactions of the salicylate moiety. The provided experimental protocol offers a robust method to empirically validate this hypothesis and quantify the binding affinities of these and other potential TTR stabilizers.

References

  • Gales, L., Almeida, M. R., Arsequell, G., Valencia, G., Saraiva, M. J., & Damas, A. M. (2008). Iodination of salicylic acid improves its binding to transthyretin. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(3), 512–517. [Link]

  • Gales, L., Macedo-Ribeiro, S., Arsequell, G., Valencia, G., Saraiva, M. J., & Damas, A. M. (2008). Iodination of salicylic acid improves its binding to transthyretin. PubMed, 18155178. [Link]

  • Cody, V., & Wojtczak, A. (2022). Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution. Molecules, 27(21), 7243. [Link]

  • Ferreira, N., et al. (2021). Synthesis and structural analysis of halogen substituted fibril formation inhibitors of Human Transthyretin (TTR). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1343. [Link]

  • Tomar, D., et al. (2012). Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites. PLOS ONE, 7(9), e43522. [Link]

  • Reixach, N., et al. (2024). Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. International Journal of Molecular Sciences, 25(4), 2295. [Link]

  • PubChem. (n.d.). 5-Iodosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. [Link]

  • Mangione, P. P., et al. (2019). Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes. Journal of Medicinal Chemistry, 62(17), 7949-7962. [Link]

  • ResearchGate. (n.d.). Quenching of M-TTR fluorescence spectra by acrylamide. [Image]. Retrieved from [Link]

  • Akbar, S., et al. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. CORE. [Link]

  • Munro, S. L., et al. (1989). Drug competition for thyroxine binding to transthyretin (prealbumin): comparison with effects on thyroxine-binding globulin. The Journal of Clinical Endocrinology & Metabolism, 68(6), 1141-1147. [Link]

  • ResearchGate. (n.d.). The definition of halogen-binding pockets P1, P2 and P3 in... [Image]. Retrieved from [Link]

  • Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Semantic Scholar. [Link]

  • Obici, L., & Merlini, G. (2022). The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism. International Journal of Molecular Sciences, 23(15), 8633. [Link]

  • Posokhov, Y. O., et al. (2010). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. Biophysical Journal, 98(10), 2115-2122. [Link]

  • Lindhagen, E., et al. (2020). Binding of a Pyrene-Based Fluorescent Amyloid Ligand to Transthyretin: A Combined Crystallographic and Molecular Dynamics Study. Biochemistry, 59(4), 549-560. [Link]

Sources

Comparative

Melting Point Differentiation of Iodosalicylic Acid Isomers

Technical Comparison Guide Executive Summary In pharmaceutical synthesis and metabolic characterization, distinguishing between iodosalicylic acid isomers is a critical quality attribute (CQA). The iodination of salicyli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide

Executive Summary

In pharmaceutical synthesis and metabolic characterization, distinguishing between iodosalicylic acid isomers is a critical quality attribute (CQA). The iodination of salicylic acid is regioselective but not regiospecific, frequently yielding mixtures of the 5-iodo (major kinetic/thermodynamic product) and 3-iodo (minor product) isomers, along with the 3,5-diiodo impurity.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, melting point (MP) determination remains the most rapid, cost-effective method for initial structural confirmation and purity assessment in synthetic workflows. However, the proximity of melting ranges between the 3- and 5-isomers requires precise thermal protocols to avoid misidentification.

This guide provides a definitive physicochemical profile, experimental protocols, and a logic-based differentiation workflow for researchers.

Physicochemical Profile & Melting Point Data

The following data aggregates experimental values from validated chemical databases and literature. Note the overlapping ranges for the 3- and 5-isomers, which necessitates the "Mixed Melting Point" technique described in Section 3.

Isomer CompoundCAS NumberMelting Point Range (°C)Key Characteristics
5-Iodosalicylic acid 119-30-2196 – 201 °C Major product of direct iodination. White to off-white powder.[1]
3-Iodosalicylic acid 520-79-6199 – 202 °C Minor product (often <10%). Structurally hindered (ortho-iodo).
4-Iodosalicylic acid 16870-28-3229 – 234 °C Distinctly higher MP. Synthetic rarity in direct iodination.
3,5-Diiodosalicylic acid 133-91-5232 – 236 °C (dec) Common impurity. Decomposes upon melting (discolors).

Critical Insight: The melting points of pure 3-ISA and 5-ISA are statistically indistinguishable within standard laboratory error margins (±1-2°C). Reliance on single-sample MP alone is a high-risk failure mode.

Methodological Comparison: Capillary vs. DSC

For accurate differentiation, the choice of thermal analysis method impacts data resolution.

FeatureCapillary Melting Point (Visual)Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition (Solid

Liquid).
Measurement of heat flow vs. temperature.
Resolution Low (Subjective "clear point").High (Precise onset and peak temperatures).
Sample Req. < 5 mg.2–5 mg (Encapsulated).
Pros Rapid; allows observation of decomposition (color change).Quantifies purity (via van't Hoff equation); detects polymorphs.
Cons Cannot easily distinguish 3- vs 5-ISA without mixing.Expensive; requires calibration.
Verdict Recommended for Routine ID (via Mixed MP).Recommended for Purity Certification.
Experimental Protocol: The "Mixed Melting Point" System

To definitively distinguish between the 3- and 5-isomers without NMR, use the Mixed Melting Point (MMP) technique. This relies on the colligative property of freezing point depression: impurities (even isomeric ones) lower the melting point of a pure substance.

Reagents & Equipment
  • Unknown Sample (

    
    ) : Dried, powdered.
    
  • Reference Standard (

    
    ) : Authentic 5-Iodosalicylic acid (>98% purity).
    
  • Apparatus : Capillary melting point device (e.g., Stuart SMP30 or equivalent) or DSC.

Step-by-Step Workflow
  • Baseline Determination:

    • Measure MP of Unknown (

      
      ) . Record range 
      
      
      
      .
    • Criteria: If

      
      , suspect 4-ISA or 3,5-DISA. If 
      
      
      
      , proceed to step 2.
  • Preparation of Mix:

    • On a watch glass, intimately mix Unknown (

      
      )  and Reference (
      
      
      
      )
      in a 1:1 ratio by mass.
    • Grind thoroughly to ensure homogeneity.

  • Comparative Measurement:

    • Prepare three capillaries:

      • Pure Unknown (

        
        )
        
      • Pure Reference (

        
        )
        
      • 1:1 Mixture (

        
        )
        
    • Place all three in the apparatus simultaneously (if possible) and ramp temperature at 1°C/min starting from 180°C.

  • Analysis of Results:

    • Scenario A (Identity Confirmed):

    • Scenario B (Depression Observed):

      • 
         (typically drops by 10–20°C, e.g., to 175–185°C).
        
Differentiation Logic Map

The following decision tree illustrates the logical flow for identifying an unknown iodosalicylic acid sample based on thermal properties.

Iodosalicylic_ID Start Unknown Sample (White Powder) MeasureMP Measure Melting Point (Ramp 1°C/min) Start->MeasureMP RangeHigh Range: > 220°C MeasureMP->RangeHigh High MP RangeMid Range: 190 - 205°C MeasureMP->RangeMid Target Range CheckDec Observe Decomposition? (Browning/Gas) RangeHigh->CheckDec MMP_Test Perform Mixed MP Test (Mix 1:1 with 5-ISA Std) RangeMid->MMP_Test Result_DISA ID: 3,5-Diiodosalicylic Acid (MP ~232-236°C Dec) CheckDec->Result_DISA Yes (Dec) Result_4ISA ID: 4-Iodosalicylic Acid (MP ~229-234°C) CheckDec->Result_4ISA No (Stable) Compare_MMP Compare Mix MP to Std MP MMP_Test->Compare_MMP Result_5ISA No Depression (MP Unchanged) Compare_MMP->Result_5ISA Result_3ISA Significant Depression (MP Drops >5°C) Compare_MMP->Result_3ISA Final_5ISA ID: 5-Iodosalicylic Acid Result_5ISA->Final_5ISA Final_3ISA ID: 3-Iodosalicylic Acid Result_3ISA->Final_3ISA

Figure 1: Decision logic for the thermal differentiation of iodosalicylic acid isomers.

Advanced Validation: NMR Confirmation

If thermal analysis is ambiguous (e.g., impure samples), Proton NMR (


H-NMR) provides absolute structural confirmation based on coupling constants (

-values) of the aromatic protons.
  • 3-Iodosalicylic Acid:

    • Protons at positions 4, 5, 6.

    • Pattern: Vicinal coupling (

      
      ) dominates. Look for a triplet (H5) and two doublets (H4, H6).
      
  • 5-Iodosalicylic Acid:

    • Protons at positions 3, 4, 6.

    • Pattern: H3 (d,

      
       Hz, ortho to H4), H4 (dd, 
      
      
      
      Hz), H6 (d,
      
      
      Hz, meta to H4).
    • Key Indicator: The doublet at ~2.3 Hz (meta coupling) is characteristic of the 1,2,4-substitution pattern of the 5-isomer ring.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Iodosalicylic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Iodosalicylic acid technical grade. Retrieved from

  • Apollo Scientific. (2022). Safety Data Sheet: 4-Iodosalicylic acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3,5-Diiodosalicylic acid.[3][4][5][6] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[5] Synthesis and Purification of 3,5-Diiodosalicylic Acid. Retrieved from

Sources

Validation

Spectroscopic Profiling of 2-Hydroxy-6-iodobenzoic Acid: A Comparative Technical Guide

Executive Summary 2-Hydroxy-6-iodobenzoic acid (6-ISA) [CAS: 89677-81-6] represents a unique structural subclass of salicylates where the iodine atom is positioned ortho to the carboxylic acid group and meta to the pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-6-iodobenzoic acid (6-ISA) [CAS: 89677-81-6] represents a unique structural subclass of salicylates where the iodine atom is positioned ortho to the carboxylic acid group and meta to the phenolic hydroxyl. Unlike its more common regioisomer, 5-iodosalicylic acid (5-ISA), the 6-iodo substitution introduces significant steric inhibition of resonance , forcing the carboxyl group out of planarity with the benzene ring.[1]

This guide provides a technical comparison of the UV-Vis absorption properties of 6-ISA against its primary alternatives. It is designed for researchers requiring precise identification of metabolic intermediates or ligand purity assessment in coordination chemistry.[1]

Comparative Spectral Analysis

The UV-Vis spectrum of salicylates is heavily influenced by pH and substituent position. The table below contrasts the target analyte (6-ISA) with the parent compound and its planar isomer.

Table 1: Comparative UV-Vis Absorption Data (Ethanol/Water Matrix)
CompoundStructurePrimary

(nm)
Secondary

(nm)
Mechanistic Driver
Salicylic Acid (SA) Parent230 (

)
296-300 (

)
Planar intramolecular H-bond (C=O...HO).
5-Iodosalicylic Acid para-Iodo (to OH)235315-320 (Bathochromic)Extended conjugation + Heavy atom effect.
2-Hydroxy-6-iodobenzoic Acid ortho-Iodo (to COOH)228-232 285-295 (Hypsochromic*)Steric Inhibition of Resonance.

*Note: The "Hypsochromic" shift is relative to the 5-iodo isomer.[1] While iodine is an auxochrome (red-shifting), the steric bulk at the 6-position twists the carboxyl group, breaking the conjugation required for the long-wavelength shift observed in 5-ISA.[1]

Mechanistic Insight: The "Ortho Effect"

In 6-ISA, the iodine atom (Van der Waals radius


) physically clashes with the carboxyl group.[1] This forces the C-C bond connecting the ring to the carboxylate to rotate, reducing the overlap between the 

-system of the benzene ring and the

-system of the carbonyl.[1]
  • Consequence: The secondary absorption band (typically associated with the conjugated system) decreases in intensity (hypochromic) and shifts to a lower wavelength compared to the planar 5-ISA.[1]

Experimental Protocol: Spectral Determination

To obtain reproducible extinction coefficients for 6-ISA, strict control of pH is required to distinguish between the neutral acid, the mono-anion (carboxylate), and the di-anion (phenolate).[1]

Protocol: pH-Dependent UV-Vis Characterization

Objective: Determine the molar extinction coefficient (


) and 

for 6-ISA.
Reagents:
  • Analyte: 2-Hydroxy-6-iodobenzoic acid (>97% purity).[2]

  • Solvent A (Acidic): 0.1 M HCl in Ethanol/Water (1:1).

  • Solvent B (Basic): 0.1 M NaOH in Ethanol/Water (1:1).

  • Blank: Corresponding solvent without analyte.[1]

Workflow:
  • Stock Preparation: Dissolve 10.0 mg of 6-ISA in 10 mL of absolute ethanol (Concentration

    
     mM). Sonicate for 5 minutes to ensure complete dissolution.
    
  • Working Dilutions:

    • Take 100

      
      L of Stock and dilute to 10 mL with Solvent A  (Final 
      
      
      
      M).
    • Take 100

      
      L of Stock and dilute to 10 mL with Solvent B  (Final 
      
      
      
      M).
  • Baseline Correction: Place the "Blank" cuvette in the reference holder. Run a baseline scan from 200 nm to 400 nm.[1]

  • Measurement: Scan the sample from 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min).[1]

  • Data Analysis:

    • Identify

      
      .[1]
      
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
    • Self-Validation Check: The acidic scan (neutral species) should show a blue-shifted

      
       compared to the basic scan (anionic species), typically by 10-20 nm.[1]
      

Structural Identification Logic

The following diagram illustrates the decision logic for distinguishing 6-ISA from its isomers using spectral data.

SpectralID Start Unknown Iodinated Salicylate Sample Step1 Measure UV-Vis (Ethanol) Start->Step1 Decision1 Is Primary Lambda_max > 310 nm? Step1->Decision1 Res_5ISA Likely 5-Iodosalicylic Acid (Extended Conjugation) Decision1->Res_5ISA Yes Step2 Analyze 280-300 nm Region Decision1->Step2 No Decision2 Is Band Intensity (epsilon) < 3000? Step2->Decision2 Res_6ISA Likely 2-Hydroxy-6-iodobenzoic Acid (Steric Inhibition of Resonance) Decision2->Res_6ISA Yes (Weak/Shifted Band) Res_SA Likely Salicylic Acid (No Iodine) Check Mass Spec to Confirm Decision2->Res_SA No (Standard Profile)

Caption: Decision tree for differentiating salicylate isomers based on the "Ortho Effect" on conjugation bands.

References

  • Forbes, W. F., & Sheratte, M. B. (1955).[1] Light Absorption Studies: Part II. Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates. Canadian Journal of Chemistry, 33(12), 1829–1840.[1] Link

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004).[1][3] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54, 177–191.[1][3] Link

  • PubChem Compound Summary. (2025). 2-Iodobenzoic acid (CID 6941).[4][5] National Library of Medicine.[1] Link

  • Kaeding, W. W. (1964).[1] Oxidation of Phenols with Cupric Salts.[1] Journal of Organic Chemistry, 29(9), 2556–2559.[1] (Reference for synthesis and characterization of ortho-iodo phenols).

  • Sigma-Aldrich. (2024).[6] Product Specification: 4-Iodobenzoic acid vs 2-Iodobenzoic acid. Link

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-6-iodobenzoic acid proper disposal procedures

Topic: 2-Hydroxy-6-iodobenzoic Acid Proper Disposal Procedures CAS: 606-28-0 Classification: Halogenated Organic Acid[1] Executive Summary: Immediate Hazard Profile As researchers, we often treat benzoic acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-6-iodobenzoic Acid Proper Disposal Procedures CAS: 606-28-0 Classification: Halogenated Organic Acid[1]

Executive Summary: Immediate Hazard Profile

As researchers, we often treat benzoic acid derivatives as generic organic waste. However, 2-Hydroxy-6-iodobenzoic acid presents a specific disposal challenge due to the iodine substituent at the C6 position. Unlike simple organic acids, this compound is classified as Halogenated Organic Waste .

Failure to segregate this compound from non-halogenated waste streams can result in regulatory non-compliance (RCRA violations in the US) and significant disposal cost overruns, as halogenated waste requires specialized high-temperature incineration with acid gas scrubbing.

Key Hazard Indicators:

  • Signal Word: DANGER

  • Hazard Statements: H315 (Skin Irritation), H318 (Causes Serious Eye Damage), H335 (Respiratory Irritation).[2]

  • Chemical Incompatibility: Strong oxidizing agents, strong bases.

Part 1: Strategic Waste Characterization

Before initiating disposal, you must validate the waste matrix. The presence of the iodine atom dictates the disposal pathway.

The Iodine Factor: Why Segregation Matters

When incinerated, standard organic waste produces


 and 

. However, 2-Hydroxy-6-iodobenzoic acid decomposes to release iodine vapor (

) and hydrogen iodide (

), which are highly corrosive to standard incineration infrastructure.
  • Non-Halogenated Stream: Low-cost fuel blending.

  • Halogenated Stream (Required for CAS 606-28-0): High-temperature incineration (

    
    ) with wet scrubbers to neutralize acid gases.
    

Actionable Rule: If the iodine content exceeds 1,000 ppm (0.1%), the entire waste container is legally classified as halogenated waste. Do not dilute this substance into non-halogenated solvents (e.g., Acetone/Methanol) to "hide" it. [3]

Part 2: Operational Disposal Protocol

Step 1: Container Selection & Labeling
  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential acid corrosion from hydrolysis.

  • Labeling: Must explicitly state "HALOGENATED ORGANIC WASTE."

  • Additives: If the compound is in solution, list the solvent matrix clearly (e.g., "2-Hydroxy-6-iodobenzoic acid (5%) in DMSO").

Step 2: The Self-Validating Bulking Procedure

Trust but verify. Before adding this waste to a satellite accumulation container, perform this compatibility check to prevent exothermic runaway.

  • Visual Inspection: Ensure the receiving carboy does not contain incompatible phases (e.g., separating bilayer indicating aqueous/organic mix).

  • pH Check (Optional but Recommended): If adding to a liquid waste stream, ensure the receiving stream is not strongly alkaline (

    
    ). Mixing this acid with a strong base in a closed carboy can generate heat and pressure.
    
  • Slow Addition: Add the first 10mL (or 1g) slowly and observe for bubbling or heat generation.

Step 3: Waste Stream Segregation Logic

The following diagram illustrates the decision matrix for disposing of 2-Hydroxy-6-iodobenzoic acid.

DisposalLogic Start Waste: 2-Hydroxy-6-iodobenzoic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry LiquidWaste Dissolved in Solvent StateCheck->LiquidWaste Solution ActionSolid Pack in HDPE Jar Label: 'Solid Halogenated Waste' SolidWaste->ActionSolid SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck ActionHalo Combine with Halogenated Solvents (DCM, Chloroform) SolventCheck->ActionHalo Yes (e.g., DCM) ActionNonHalo SEGREGATE: Do NOT mix with Acetone/Ethanol streams SolventCheck->ActionNonHalo No (e.g., MeOH) ActionFinal Label: 'Halogenated Organic Waste' Send for High-Temp Incineration ActionSolid->ActionFinal ActionHalo->ActionFinal ActionNonHalo->ActionFinal Move to Halo Stream

Figure 1: Segregation logic ensuring the compound reaches the correct thermal destruction facility.

Part 3: Spill Management & Emergency Response

In the event of a benchtop spill, immediate containment is required to prevent respiratory irritation from dust generation.

PPE Requirements:

  • Nitrile gloves (double-gloved recommended).

  • Safety goggles (Standard glasses are insufficient if dust is airborne).

  • N95 respirator or lab hood sash lowered.

Spill Cleanup Workflow:

SpillResponse Spill Spill Detected Isolate Evacuate Area & Post Warning Spill->Isolate PPE Don PPE: Goggles, Nitrile, N95 Isolate->PPE Type Spill Type? PPE->Type DrySpill Dry Powder Type->DrySpill WetSpill Liquid Solution Type->WetSpill ActionDry Cover with wet paper towel to suppress dust. Scoop into bag. DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb pads. WetSpill->ActionWet Clean Wash area with Soap & Water ActionDry->Clean ActionWet->Clean Disposal Tag as Hazardous Halogenated Waste Clean->Disposal

Figure 2: Step-by-step spill response protocol minimizing respiratory exposure.

Part 4: Technical Data Summary

ParameterValueOperational Implication
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Contains Iodine; requires halogenated waste stream.
Molecular Weight 264.02 g/mol Heavy atom effect; dense solid.
Acidity (pKa) ~2.5 - 3.0 (Est.)Stronger acid than benzoic acid; keep away from cyanide/sulfide salts.
Physical State Solid (Powder)Dust hazard; inhalation risk.[4][5]
RCRA Status Unlisted (Characteristic)Treat as D002 (Corrosive) if pH < 2; Manage as Halogenated.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11816, Methyl 2-benzoylbenzoate (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents. Retrieved from [Link]

  • Loba Chemie. Safety Data Sheet: 2-Iodobenzoic Acid (Structural Analog). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-6-iodobenzoic Acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the foundation of a secure an...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the foundation of a secure and productive laboratory environment. This guide provides an in-depth operational plan for the safe handling of 2-Hydroxy-6-iodobenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to be a self-validating system, ensuring that safety is not just a checklist, but an integral part of the scientific workflow.

Understanding the Hazard: A Proactive Approach to Safety

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Irritation : Causes skin irritation, with prolonged contact potentially leading to more severe reactions or burns.[1][3][4]

  • Serious Eye Damage : Poses a significant risk of serious eye irritation or damage upon contact.[1][3][5]

  • Respiratory Tract Irritation : As a solid powder, it can form dust that may cause respiratory irritation if inhaled.[1][4][6]

Given these risks, a comprehensive PPE strategy is not merely recommended; it is essential.

Core PPE Requirements: Your First Line of Defense

The following table summarizes the minimum required PPE for handling 2-Hydroxy-6-iodobenzoic acid in a standard laboratory setting.

Hazard RouteRisk LevelRequired PPERationale
Dermal (Skin) ModerateNitrile Gloves, Fully-fastened Laboratory CoatPrevents direct skin contact, which can cause irritation.[1][4] A lab coat protects underlying clothing and skin from spills and contamination.
Ocular (Eyes) HighChemical Safety Goggles (meeting ANSI Z87.1 or EN166 standards)Protects against dust particles and splashes, which can cause serious eye damage.[5] Standard safety glasses do not provide a sufficient seal against fine powders.
Inhalation ModerateUse within a certified Chemical Fume HoodEngineering controls are the primary method to prevent inhalation of aerosolized powder.[4] This minimizes the risk of respiratory tract irritation.[1]
Ingestion ModerateStandard Laboratory Practices (No eating/drinking, wash hands thoroughly after handling)Prevents accidental ingestion, which is a significant toxicity risk.[2] Proper hygiene is a critical control measure.[1]

PPE Selection Workflow: Adapting to the Task

The level of PPE required is not static; it must be adapted to the specific task and the quantities of material being handled. The following workflow provides a logical framework for these decisions.

PPE_Workflow PPE Selection Workflow for 2-Hydroxy-6-iodobenzoic Acid cluster_0 Task Assessment cluster_1 PPE & Engineering Controls start Identify Task (e.g., Weighing, Synthesis) scale Determine Scale start->scale procedure Assess Procedure (e.g., Solid, Solution) scale->procedure ppe_advanced Advanced PPE: - Double Gloves - Face Shield - Chemical Resistant Apron scale->ppe_advanced Large Scale (>10g) Or high-energy procedure ppe_base Baseline PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Chemical Fume Hood procedure->ppe_base Small Scale (<1g) Standard Solution Prep respirator Respiratory Protection: - N95 Respirator (If fume hood is unavailable or procedure generates significant dust) procedure->respirator High Dust Potential (e.g., Milling, vigorous mixing)

Caption: Decision workflow for selecting appropriate PPE based on experimental scale and procedure.

Operational Protocol: Weighing and Preparing a Solution

This protocol details the step-by-step process for safely handling 2-Hydroxy-6-iodobenzoic acid, integrating the use of PPE throughout the workflow.

Objective: To accurately weigh 500 mg of solid 2-Hydroxy-6-iodobenzoic acid and prepare a 10 mM solution in DMSO.

A. Preparation and PPE Donning

  • Area Preparation: Ensure the chemical fume hood is certified and the work area is clean and uncluttered. Place a disposable absorbent mat on the work surface.

  • Gather Materials: Assemble all necessary glassware, spatulas, solvent, and waste containers inside the fume hood before handling the chemical.

  • Don PPE:

    • Put on a clean, long-sleeved laboratory coat and fasten it completely.[7]

    • Don chemical safety goggles.

    • Don a pair of powder-free nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.[8] Powder-free gloves are crucial to prevent the powder from aerosolizing and contaminating the work area.[8]

B. Chemical Handling (Inside Chemical Fume Hood)

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

    • Carefully open the container of 2-Hydroxy-6-iodobenzoic acid. Avoid creating dust.

    • Using a clean spatula, carefully transfer approximately 500 mg of the solid to the weigh boat.

    • Securely close the main chemical container immediately after dispensing.

  • Solution Preparation:

    • Carefully add the weighed solid to a pre-labeled volumetric flask.

    • Using a pipette, add the required volume of DMSO to the flask.

    • Swirl gently to dissolve the solid. If necessary, cap the flask and sonicate or stir until fully dissolved.

C. Post-Handling and PPE Doffing

  • Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials as contaminated solid waste.

  • PPE Removal (Doffing):

    • Remove gloves first, peeling them off from the cuff downwards without touching the outer surface with bare skin. Dispose of them in the designated solid hazardous waste container.

    • Remove the laboratory coat, folding it inwards to contain any potential contamination, and hang it in the designated area.

    • Remove safety goggles as the final step.

  • Hygiene: Wash hands thoroughly with soap and water.[1]

Spill Management and Disposal Plan

A. Spill Response

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills outside of a containment hood, evacuate the area.

  • Control: Prevent further spread of the spill by covering it with an inert absorbent material (e.g., vermiculite, sand).[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-up:

    • Don appropriate PPE, including double gloves and, if necessary, respiratory protection.

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[9]

    • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

    • Dispose of all cleaning materials as hazardous waste.

B. Waste Disposal All materials contaminated with 2-Hydroxy-6-iodobenzoic acid must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and paper towels. Place these items in a clearly labeled, sealed hazardous waste container.[10][11]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.

  • Disposal Protocol: Do not pour this chemical down the drain.[10] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12] For dilute aqueous solutions containing iodine, chemical treatment to reduce iodine to the less harmful iodide using a reducing agent like sodium thiosulfate can be a pre-disposal step, but this should only be done following a validated institutional protocol.[13]

By adhering to these detailed safety protocols, you build a culture of safety that protects not only yourself but your entire research team, ensuring that your valuable work can proceed with confidence and integrity.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Hydroxy-2,4,6-triiodobenzoic acid. [Link]

  • Virginia Tech Environmental, Health & Safety. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxy-4-iodobenzoic acid, 97%. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine. [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. [Link]

  • Duke University Shared Materials Instrumentation Facility. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. [Link]

  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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